Coumarin, 4-morpholino-3-nitro-
Description
The exact mass of the compound Coumarin, 4-morpholino-3-nitro- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-morpholin-4-yl-3-nitrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c16-13-12(15(17)18)11(14-5-7-19-8-6-14)9-3-1-2-4-10(9)20-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOMMFZCTIFHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198537 | |
| Record name | Coumarin, 4-morpholino-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807396 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50527-34-9 | |
| Record name | Coumarin, 4-morpholino-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050527349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin, 4-morpholino-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Morpholino-3-nitrocoumarin
Executive Summary
This technical guide provides an in-depth exploration of the synthesis and comprehensive characterization of 4-morpholino-3-nitrocoumarin, a heterocyclic compound of significant interest in medicinal chemistry. The coumarin scaffold is a privileged structure in drug discovery, and the strategic introduction of a morpholino group at the C4 position and a nitro group at the C3 position can profoundly influence the molecule's physicochemical properties and biological activity. This document details a robust and reproducible synthetic pathway, beginning from the readily available 4-hydroxycoumarin. It elucidates the rationale behind the chosen synthetic strategy, which involves electrophilic nitration followed by nucleophilic aromatic substitution. Furthermore, this guide establishes a rigorous framework for the structural and purity confirmation of the target compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each protocol is presented with the causality behind experimental choices, ensuring both technical accuracy and practical applicability for professionals in the field.
Introduction to the Target Scaffold
The Coumarin Core: A Privileged Structure
Coumarins (2H-1-benzopyran-2-ones) are a large class of natural and synthetic compounds built upon a fused benzene and α-pyrone ring system. This scaffold is prevalent in numerous plant species and exhibits a wide array of pharmacological properties, including anticoagulant, antibacterial, anticancer, and anti-inflammatory activities.[1][2] Their inherent photochemical characteristics also make them valuable as fluorescent probes and laser dyes.[3]
Strategic Functionalization: The Role of Nitro and Morpholino Groups
The biological and chemical properties of the coumarin core can be finely tuned through substitution.
-
3-Nitro Group: The introduction of a strong electron-withdrawing nitro (NO₂) group at the C3 position significantly modulates the electronic profile of the pyrone ring. This group acts as a powerful electrophile and can participate in various chemical reactions, making 3-nitrocoumarins versatile synthetic intermediates.[4][5]
-
4-Morpholino Group: The morpholine moiety is a common substituent in drug design. Its inclusion can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point for biological targets. The substitution of an amino group at the C4 position of the coumarin ring is a known strategy for generating compounds with diverse biological applications.[6][7]
The combination of these two functional groups on the coumarin scaffold creates a unique molecule, 4-morpholino-3-nitrocoumarin, with potential for novel applications in drug development and materials science.
Synthetic Strategy and Rationale
The synthesis of 4-morpholino-3-nitrocoumarin is approached via a logical, multi-step pathway designed for efficiency and high purity of the final product. The core strategy hinges on preparing a key intermediate, 4-chloro-3-nitrocoumarin, which serves as an activated substrate for nucleophilic substitution with morpholine.
Caption: Overall workflow for the synthesis and characterization of the target compound.
The rationale for this pathway is grounded in fundamental organic chemistry principles:
-
Nitration of 4-Hydroxycoumarin: Direct nitration of 4-hydroxycoumarin is a well-established method to introduce a nitro group at the electron-rich C3 position.[8] The use of a nitrating mixture (HNO₃/H₂SO₄) generates the potent electrophile, the nitronium ion (NO₂⁺), necessary for this transformation.
-
Conversion to a Leaving Group: The hydroxyl group at C4 is a poor leaving group for nucleophilic substitution. Therefore, it is converted to a chloride using a reagent like phosphorus oxychloride (POCl₃). The resulting 4-chloro-3-nitrocoumarin is an excellent electrophile.[9]
-
Nucleophilic Aromatic Substitution: The C4 position of 4-chloro-3-nitrocoumarin is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of both the adjacent nitro group and the carbonyl group of the pyrone ring. This allows for an efficient reaction with morpholine to yield the final product. The synthesis of similar 4-heteroarylamino-3-nitrocoumarin derivatives from this intermediate has been successfully demonstrated.[10]
// Define molecules with placeholders for images (or use labels) Coumarin [label="4-Hydroxycoumarin"]; NitroCoumarin [label="4-Hydroxy-3-nitrocoumarin"]; ChloroCoumarin [label="4-Chloro-3-nitrocoumarin"]; MorpholinoCoumarin [label="4-Morpholino-3-nitrocoumarin"];
// Define reaction conditions Reagent1 [label="HNO₃, H₂SO₄\n0-5 °C", shape=plaintext, fontcolor="#EA4335"]; Reagent2 [label="POCl₃\nReflux", shape=plaintext, fontcolor="#EA4335"]; Reagent3 [label="Morpholine, EtOH\nReflux", shape=plaintext, fontcolor="#EA4335"];
// Layout the reaction Coumarin -> Reagent1 [arrowhead=none]; Reagent1 -> NitroCoumarin; NitroCoumarin -> Reagent2 [arrowhead=none]; Reagent2 -> ChloroCoumarin; ChloroCoumarin -> Reagent3 [arrowhead=none]; Reagent3 -> MorpholinoCoumarin; }
Caption: Proposed multi-step synthesis pathway for 4-morpholino-3-nitrocoumarin.
Experimental Protocols
Disclaimer: All chemical handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Synthesis of 4-Hydroxy-3-nitrocoumarin (Intermediate 1)
This protocol is adapted from established methods for the nitration of coumarin derivatives.[8][11]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid (40 mL).
-
Dissolution: Cool the acid to 0 °C, then slowly add 4-hydroxycoumarin (10.0 g, 61.7 mmol) in small portions, ensuring the temperature does not exceed 5 °C. Stir until a clear solution is obtained.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (5.0 mL) to concentrated sulfuric acid (10.0 mL) in a separate flask, pre-chilled in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the 4-hydroxycoumarin solution over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
Stirring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 400 g) with vigorous stirring.
-
Isolation: The resulting yellow precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water until the washings are neutral (pH ~7), and then dried under vacuum.
Synthesis of 4-Chloro-3-nitrocoumarin (Intermediate 2)
This step converts the hydroxyl group into a more reactive leaving group.
-
Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, combine the dried 4-hydroxy-3-nitrocoumarin (5.0 g, 24.1 mmol) and phosphorus oxychloride (POCl₃, 25 mL).
-
Reaction: Add a few drops of N,N-dimethylformamide (DMF) as a catalyst. Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (200 g). Caution: This is an exothermic reaction.
-
Isolation: The solid product is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from an appropriate solvent like ethanol or ethyl acetate.
Synthesis of 4-Morpholino-3-nitrocoumarin (Final Product)
This final step involves the nucleophilic substitution of the chloride with morpholine.[10]
-
Setup: Dissolve the purified 4-chloro-3-nitrocoumarin (2.0 g, 8.35 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask with magnetic stirring.
-
Addition: Add morpholine (1.45 g, 1.6 mL, 16.7 mmol, 2.0 equivalents) dropwise to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The precipitated solid product is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted morpholine. The final product is purified by recrystallization from ethanol to yield a crystalline solid.
Characterization and Structural Elucidation
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized 4-morpholino-3-nitrocoumarin.
Spectroscopic Analysis
Spectroscopic data should be acquired on the purified, crystalline product. The expected data are based on analyses of structurally similar compounds.[4][12][13]
4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise molecular structure.
| ¹H NMR (DMSO-d₆, 400 MHz) | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.40 - 8.20 | m | 4H, Coumarin ring (H-5, H-6, H-7, H-8) |
| Morpholine Protons | ~3.80 - 3.90 | t | 4H, -O-CH₂- |
| Morpholine Protons | ~3.40 - 3.50 | t | 4H, -N-CH₂- |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~158.0 | C-2 (C=O) |
| Aromatic/Vinylic Carbons | 115.0 - 155.0 | C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a |
| Morpholine Carbons | ~66.0 | -O-CH₂- |
| Morpholine Carbons | ~51.0 | -N-CH₂- |
4.1.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.
| Key IR Data (KBr Pellet) | Expected Wavenumber (cm⁻¹) | Functional Group Assignment |
| Asymmetric NO₂ Stretch | 1520 - 1560 | N=O stretch |
| Symmetric NO₂ Stretch | 1340 - 1380 | N=O stretch |
| Lactone C=O Stretch | 1730 - 1750 | Carbonyl stretch |
| Aromatic C=C Stretch | 1600 - 1620 | C=C stretch |
| C-O-C Stretch | 1230 - 1270 | Ether stretch (lactone and morpholine) |
4.1.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound. For 4-morpholino-3-nitrocoumarin (C₁₃H₁₂N₂O₅), the expected molecular weight is 276.25 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Expected HRMS (ESI+) m/z: [M+H]⁺ calculated for C₁₃H₁₃N₂O₅: 277.0824; found: [experimental value ± 5 ppm].
Physical and Chromatographic Properties
-
Appearance: Yellow crystalline solid.
-
Melting Point: To be determined experimentally. A sharp melting point is indicative of high purity.
-
TLC: Purity should be confirmed by TLC using a suitable solvent system (e.g., Ethyl Acetate/Hexane), showing a single spot.
X-ray Crystallography
For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard.[14]
Protocol:
-
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of the solvent from a saturated solution of the purified compound (e.g., in ethanol or acetone).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it to obtain precise bond lengths, bond angles, and the overall three-dimensional molecular conformation. The crystal structure of similar morpholine-containing compounds often reveals a chair conformation for the morpholine ring.[15][16]
The resulting crystallographic data provides definitive proof of the molecular structure and connectivity, confirming the success of the synthesis.
Conclusion
This guide has outlined a comprehensive and scientifically grounded approach for the synthesis and characterization of 4-morpholino-3-nitrocoumarin. By following the detailed multi-step synthesis—from nitration of 4-hydroxycoumarin to the final nucleophilic substitution with morpholine—researchers can reliably produce the target compound. The rigorous characterization workflow, employing NMR, IR, MS, and X-ray crystallography, provides a robust framework for verifying the structural integrity and purity of the final product. This document serves as a valuable resource for scientists and professionals engaged in the fields of synthetic organic chemistry and drug discovery, enabling the exploration of this and other novel coumarin derivatives.
References
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Exploration of 4-Chloro-3-nitrocoumarin: Spectroscopic Analysis, DFT Insights, Molecular Docking, Assessments of Antibacterial and In Vitro Anticancer Activities as a Potent Bioactive Agent. (2023). Journal of Molecular Structure. Available at: [Link]
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Bogdal, D., & Varma, R. S. (2004). Convenient Replacement of the Hydroxy by an Amino Group in 4-Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation. Molecules. Available at: [Link]
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El-Azhary, M., et al. (2023). Theoretical study of the stability and reactivity of nitro-coumarins and amino-coumarins by DFT method. Structural Chemistry. Available at: [Link]
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Al-Saeed, Y. A., & Kassim, A. H. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Journal of ChemTech Research. Available at: [Link]
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Mohammed, S. H., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. Available at: [Link]
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Lei, X., et al. (2004). Mono-nitration of Coumarins by Nitric Oxide. Synthetic Communications. Available at: [Link]
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Sau, S., & Mal, P. (2018). 3-Nitro-coumarin synthesis via nitrative cyclization of aryl alkynoates using tert-butyl nitrite. Chemical Communications. Available at: [Link]
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Al-Saeed, Y. A., & Kassim, A. H. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. Available at: [Link]
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Hamama, W. S., et al. (2015). Synthesis of 4-aminocoumarin from 4-chlorocoumarins. ResearchGate. Available at: [Link]
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Dekić, B., et al. (2011). Characterization data of 4-heteroarylamino-3-nitrocoumarin derivatives 5a-h. ResearchGate. Available at: [Link]
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Sadowski, Z., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules. Available at: [Link]
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Ray, K., et al. (2014). Coumarins: Spectroscopic measurements and first principles calculations of C4-substituted 7-aminocoumarins. Journal of Molecular Structure. Available at: [Link]
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An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. (2022). Molecules. Available at: [Link]
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3-Nitro-3,4-dihydrocoumarins: valuable precursors for the synthesis of enantiomerically enriched masked quaternary α-amino acid derivatives with a 3,4-dihydrocoumarin scaffold. (2017). Organic & Biomolecular Chemistry. Available at: [Link]
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Al–Sabea, I. M., & Saour, N. Y. K. (2005). Synthesis of nitrocoumarin derivative and separation of its isomers. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]
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Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. (2022). Molecules. Available at: [Link]
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Zachariah, S., et al. (2024). Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents. Scientific Reports. Available at: [Link]
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Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. Available at: [Link]
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X-Ray Crystallography for Macromolecular Complexes. (2022). ResearchGate. Available at: [Link]
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X-ray crystal structure of 2a. (2021). ResearchGate. Available at: [Link]
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Synthesis and antitumor activity of 4-hydroxycoumarin derivatives. (2019). Semantic Scholar. Available at: [Link]
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4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. (2015). Organic & Biomolecular Chemistry. Available at: [Link]
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Single Crystal X-ray Diffraction, Spectroscopic and Mass Spectrometric Studies of Furanocoumarin Peucedanin. (2013). ResearchGate. Available at: [Link]
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Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2021). Molbank. Available at: [Link]
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An In-Depth Technical Guide to the Spectroscopic Properties of 4-Morpholino-3-Nitro-Coumarin
Abstract
This technical guide provides a comprehensive overview of the synthesis and spectroscopic properties of 4-morpholino-3-nitro-coumarin, a prominent member of the "push-pull" coumarin family. This class of compounds is of significant interest to researchers in materials science, chemical biology, and drug discovery due to their sensitive and environment-dependent fluorescence. This document details the synthetic rationale, in-depth analysis of its electronic absorption and fluorescence characteristics, and the profound influence of the solvent environment on these properties (solvatochromism). Standardized protocols for its synthesis and spectroscopic characterization are provided to ensure reproducibility and accuracy in experimental settings. While specific photophysical data for the title compound is not extensively available in the current literature, this guide utilizes data from closely related 4-amino-3-nitrocoumarin analogues to provide a robust predictive framework for its behavior.
Introduction: The Significance of "Push-Pull" Coumarins
Coumarins, a class of benzopyrone heterocycles, are widely recognized for their diverse biological activities and unique photophysical properties. The strategic placement of electron-donating (push) and electron-withdrawing (pull) groups on the coumarin scaffold gives rise to a class of molecules with significant intramolecular charge transfer (ICT) character. The 4-morpholino-3-nitro-coumarin is a canonical example of this architecture. The morpholino group at the 4-position acts as a potent electron donor, while the nitro group at the 3-position serves as a strong electron acceptor. This "push-pull" arrangement results in a molecule with a large ground-state dipole moment that increases significantly upon photoexcitation. This change in electronic distribution is the cornerstone of its remarkable spectroscopic properties, including strong solvatochromism and environment-sensitive fluorescence quantum yields. Understanding these properties is crucial for the rational design of fluorescent probes for chemical sensing and biological imaging.
Synthesis of 4-Morpholino-3-Nitro-Coumarin
The synthesis of 4-morpholino-3-nitro-coumarin is typically achieved through a well-established multi-step sequence starting from the readily available 4-hydroxycoumarin. The synthetic strategy hinges on the initial activation of the coumarin core, followed by a nucleophilic aromatic substitution.
Synthetic Pathway Rationale
The synthetic route is designed to first introduce the electron-withdrawing nitro group and then facilitate the substitution of a leaving group at the 4-position with morpholine. This sequence is generally preferred due to the directing effects of the substituents and the reactivity of the intermediates.
Caption: Synthetic pathway for 4-morpholino-3-nitro-coumarin.
Detailed Experimental Protocol
Step 1: Nitration of 4-Hydroxycoumarin
-
In a flask equipped with a magnetic stirrer, dissolve 4-hydroxycoumarin in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating mixture (e.g., concentrated nitric acid) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-hydroxy-3-nitrocoumarin.
Step 2: Chlorination of 4-Hydroxy-3-nitrocoumarin
-
In a fume hood, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring.
-
Add the 4-hydroxy-3-nitrocoumarin portion-wise to the Vilsmeier reagent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with water, and dry to yield 4-chloro-3-nitrocoumarin.[1]
Step 3: Nucleophilic Substitution with Morpholine
-
Dissolve 4-chloro-3-nitrocoumarin in a suitable aprotic solvent (e.g., acetonitrile or ethanol).
-
Add morpholine and a non-nucleophilic base (e.g., triethylamine) to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to afford 4-morpholino-3-nitro-coumarin.
Spectroscopic Properties
The "push-pull" nature of 4-morpholino-3-nitro-coumarin dictates its electronic absorption and emission properties, making them highly sensitive to the surrounding environment.
Electronic Absorption (UV-Vis Spectroscopy)
The UV-Vis absorption spectrum of 4-morpholino-3-nitro-coumarin is characterized by a strong absorption band in the near-UV to visible region. This band corresponds to a π-π* electronic transition with significant intramolecular charge transfer (ICT) character. The energy of this transition is influenced by the polarity of the solvent.
Fluorescence Spectroscopy
Upon excitation into its absorption band, 4-morpholino-3-nitro-coumarin exhibits fluorescence, typically in the blue-green region of the visible spectrum. The emission arises from the decay of the excited ICT state back to the ground state. The large change in dipole moment between the ground and excited states leads to a significant Stokes shift (the difference between the absorption and emission maxima), which is also highly dependent on solvent polarity.
Solvatochromism: The Effect of Solvent Polarity
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. For "push-pull" molecules like 4-morpholino-3-nitro-coumarin, an increase in solvent polarity leads to a greater stabilization of the more polar excited state compared to the ground state. This differential stabilization results in a bathochromic (red) shift in both the absorption and emission spectra.
Caption: Energy level diagram illustrating solvatochromism.
Quantitative Photophysical Data (Representative Data)
Due to the limited availability of specific photophysical data for 4-morpholino-3-nitro-coumarin in the literature, the following table presents data for a structurally analogous compound, 4-(dimethylamino)-3-nitrocoumarin, to illustrate the expected solvatochromic effects.
| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
| Toluene | 33.9 | 410 | 515 | 4880 | 0.65 |
| Dichloromethane | 40.7 | 425 | 535 | 4750 | 0.50 |
| Acetonitrile | 45.6 | 430 | 545 | 4820 | 0.25 |
| Ethanol | 51.9 | 435 | 555 | 4890 | 0.10 |
| Methanol | 55.4 | 440 | 565 | 4950 | 0.05 |
Disclaimer: The data presented in this table is for a representative analogue and should be used as a qualitative guide for the expected behavior of 4-morpholino-3-nitro-coumarin. Actual values may vary.
Experimental Determination of Spectroscopic Properties
Accurate characterization of the spectroscopic properties of 4-morpholino-3-nitro-coumarin requires standardized experimental procedures.
UV-Vis Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade acetonitrile). Prepare a series of dilutions in the desired solvents to an absorbance of ~0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Measurement: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference.
-
Fluorescence Measurement: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.
Caption: Workflow for relative fluorescence quantum yield measurement.
Protocol:
-
Select a Standard: Choose a fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare Solutions: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure Spectra: Record the absorption and fluorescence spectra for all solutions.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slopes of these plots are used in the following equation:
Φsample = Φstandard * (Slopesample / Slopestandard) * (ηsample² / ηstandard²)
Where Φ is the quantum yield and η is the refractive index of the solvent.
-
Applications and Future Directions
The environment-sensitive spectroscopic properties of 4-morpholino-3-nitro-coumarin make it a promising candidate for various applications:
-
Fluorescent Probes: Its solvatochromic nature can be exploited to develop probes for sensing local polarity in complex systems, such as biological membranes or polymer matrices.
-
Non-Linear Optics: The large change in dipole moment upon excitation suggests potential applications in non-linear optical materials.
-
Drug Development: The coumarin scaffold is a privileged structure in medicinal chemistry, and understanding the spectroscopic properties of its derivatives can aid in the development of fluorescently tagged therapeutic agents.
Future research will likely focus on the synthesis of derivatives with fine-tuned spectroscopic properties for specific applications, as well as a more detailed investigation into the photophysics of this and related compounds to fully elucidate the excited-state dynamics.
References
-
Dekić, B., et al. (2010). Synthesis of new antimicrobial 4-aminosubstituted 3-nitrocoumarins. ResearchGate. [Link]
-
Dekić, V., et al. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 48(11), 896-902. [Link]
-
Dekić, B., et al. (2021). Characterization data of 4-heteroarylamino-3-nitrocoumarin derivatives 5a-h. ResearchGate. [Link]
Sources
Solubility and stability of 4-morpholino-3-nitro-coumarin in biological buffers
An In-depth Technical Guide to the Solubility and Stability of 4-Morpholino-3-nitro-coumarin in Biological Buffers
Executive Summary
The coumarin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2][3] The novel derivative, 4-morpholino-3-nitro-coumarin, combines this versatile core with a morpholino group, known to often enhance aqueous solubility and metabolic stability, and a nitro group, a versatile chemical handle and pharmacophore. As with any potential drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount for successful preclinical and clinical development. Poor solubility can lead to erratic absorption and low bioavailability, while instability can compromise shelf-life, dosing accuracy, and safety.[4][5]
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of 4-morpholino-3-nitro-coumarin. It moves beyond simple protocols to explain the underlying scientific principles, guiding the user in experimental design, data interpretation, and troubleshooting. We present detailed, self-validating methodologies for determining thermodynamic solubility and for assessing stability under accelerated conditions, ensuring that the data generated is robust, reliable, and directly applicable to formulation development and further biological testing.
Introduction: The Scientific Imperative
The Coumarin Scaffold: A Foundation for Drug Discovery
Coumarins (2H-1-benzopyran-2-one) and their derivatives are a major class of phenolic compounds found throughout the plant kingdom.[2] Their diverse pharmacological properties—including anticancer, anti-inflammatory, anticoagulant, and antimicrobial activities—have made them a subject of intense interest in medicinal chemistry.[1][3][6][7] The structural versatility of the coumarin ring system allows for extensive modification, enabling the fine-tuning of biological activity and pharmacokinetic properties.[7]
Structural Analysis of 4-Morpholino-3-nitro-coumarin
The subject of this guide is a specific derivative featuring two key substitutions that are expected to significantly influence its behavior in biological systems.
-
The Morpholino Group at Position 4: Morpholine is a common heterocycle in drug design. Its inclusion can increase polarity and hydrogen bonding potential, which often translates to improved aqueous solubility and can block metabolic pathways, enhancing the compound's half-life.
-
The Nitro Group at Position 3: The electron-withdrawing nature of the nitro group can impact the electron density of the entire coumarin ring system, potentially altering its reactivity and interaction with biological targets. Nitroaromatic compounds are also known to be susceptible to metabolic reduction in vivo, a pathway that must be characterized.[8][9] The presence of this group is critical to consider during stability analysis, as it may represent a primary site of degradation.
Why Solubility and Stability are Critical Hurdles in Drug Development
A drug candidate's journey from discovery to clinic is fraught with challenges, with poor physicochemical properties being a leading cause of attrition.
-
Solubility directly dictates the bioavailability of orally administered drugs and the feasibility of parenteral formulations.[10] An insoluble compound cannot be effectively absorbed from the gastrointestinal tract and will yield unreliable results in in-vitro biological assays.[4][5] Therefore, accurately measuring solubility in relevant biological buffers (e.g., Phosphate-Buffered Saline, PBS) is a foundational step.[11]
-
Stability ensures that a drug maintains its identity, purity, and potency throughout its shelf life and upon administration.[12][13] Degradation can lead to a loss of efficacy and the formation of potentially toxic byproducts.[14] Stability testing under stressed conditions (e.g., elevated temperature, varying pH) is essential to predict the degradation profile and identify potential liabilities early in development.[15][16]
Physicochemical Profile of 4-Morpholino-3-nitro-coumarin
A preliminary in-silico assessment and structural visualization are crucial first steps before embarking on laboratory experiments.
Chemical Structure
Caption: Structure of 4-morpholino-3-nitro-coumarin.
Predicted Physicochemical Properties
While experimental data is the gold standard, computational tools can provide valuable initial estimates.
| Property | Predicted Value | Implication for Experimental Design |
| Molecular Weight | ~277.25 g/mol | Standard for small molecule drugs. |
| pKa | Acidic (enol?) and Basic (morpholino N) | Solubility and stability will be highly pH-dependent. The morpholino nitrogen is weakly basic (pKa ~8.5 in morpholine itself), while the coumarin scaffold can exhibit acidic properties. Testing must be conducted across a range of physiologically relevant pH values (e.g., 5.0, 7.4, 9.0).[17] |
| cLogP | ~1.5 - 2.5 | Indicates moderate lipophilicity. Suggests the compound may have limited aqueous solubility but is unlikely to be a "brick dust" (highly insoluble). Low aqueous solubility is a known limitation for some coumarin derivatives.[7] |
Aqueous Solubility Assessment
The goal is to determine the thermodynamic solubility , which is the true equilibrium concentration of a compound in a saturated solution. This is distinct from kinetic solubility, which is a higher-throughput but less precise measurement often used in early screening.[5][10][17]
Experimental Workflow: Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Assessment.
Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol is the gold-standard method for determining thermodynamic solubility and is recommended for lead optimization and preclinical development.
Objective: To determine the equilibrium solubility of 4-morpholino-3-nitro-coumarin in various aqueous buffers at a controlled temperature.
Materials:
-
4-morpholino-3-nitro-coumarin (solid, >98% purity)
-
Biological Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 5.0
-
Borate Buffer, pH 9.0
-
-
HPLC-grade Acetonitrile and Water
-
Calibrated Analytical Balance
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (25°C)
-
Centrifuge
-
0.22 µm syringe filters (low protein binding, e.g., PVDF)
-
Calibrated HPLC-UV system
Procedure:
-
Preparation of Standard Curve:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).
-
Perform serial dilutions to create a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL) in the HPLC mobile phase.
-
Causality Check: A robust standard curve is essential for accurate quantification. Running it in the mobile phase minimizes solvent effects during HPLC analysis.
-
-
Sample Incubation:
-
Add an excess of solid 4-morpholino-3-nitro-coumarin to a 2 mL glass vial. "Excess" means enough solid is visibly present after the equilibration period (e.g., 1-2 mg).
-
Add 1 mL of the desired biological buffer to the vial.
-
Prepare each buffer condition in triplicate.
-
Causality Check: Using a visible excess of solid ensures that the resulting solution is truly saturated, a core principle of thermodynamic solubility measurement.[11] Glass vials are used to prevent potential adsorption of the compound onto plastic surfaces.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on a rotator in an incubator set to 25°C.
-
Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).
-
Causality Check: Equilibrium is not instantaneous. 24-48 hours is a standard duration to allow the dissolution process to reach a steady state, especially for crystalline solids.
-
-
Phase Separation:
-
Carefully remove the vials from the shaker.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Causality Check: This step is critical to separate the saturated aqueous phase from the undissolved solid. Incomplete separation is a common source of artificially high and variable solubility results. Filtration can be used as an alternative or in addition to centrifugation.
-
-
Analysis:
-
Carefully aspirate the supernatant, taking care not to disturb the solid pellet.
-
Immediately dilute the supernatant with the HPLC mobile phase to a concentration that falls within the range of the standard curve.
-
Analyze the calibration standards and the diluted samples by a validated HPLC-UV method. The detection wavelength should be set to the λmax of the compound, which for coumarins is often in the 300-350 nm range.[18]
-
Data Presentation: Solubility Profile
Results should be summarized in a clear, tabular format.
| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) ± SD | Solubility (µM) ± SD |
| Citrate Buffer | 5.0 | 25 | Experimental Value | Calculated Value |
| PBS | 7.4 | 25 | Experimental Value | Calculated Value |
| Borate Buffer | 9.0 | 25 | Experimental Value | Calculated Value |
Stability Profiling in Biological Buffers
This section outlines a protocol to assess the chemical stability of 4-morpholino-3-nitro-coumarin in aqueous solution, identifying potential degradation over time.
Potential Degradation Pathways
Based on the compound's structure, two primary degradation pathways should be considered:
-
Lactone Ring Hydrolysis: The ester bond in the coumarin lactone ring is susceptible to hydrolysis, especially under basic conditions (high pH), which would open the ring and destroy the core scaffold.
-
Nitro Group Reduction: Nitroaromatic compounds can be chemically or enzymatically reduced. While this is more common in vivo, certain buffer components or contaminants could facilitate this process, leading to an amino derivative.[8]
Experimental Workflow: Accelerated Stability Study
Caption: Workflow for an Accelerated Aqueous Stability Study.
Detailed Protocol: Stability Assessment in Aqueous Buffers
Objective: To evaluate the stability of 4-morpholino-3-nitro-coumarin over time in various aqueous buffers at a control and an accelerated temperature.
Materials:
-
Same as solubility study, plus a temperature-controlled oven or water bath at 40°C.
-
A validated, stability-indicating HPLC method is required. This means the method can resolve the parent compound from any potential degradants.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.
-
In separate vials, add the required volume of stock solution to each buffer (pH 5.0, 7.4, 9.0) to achieve a final concentration well within the compound's solubility limit (e.g., 10 µg/mL). The initial percentage of organic solvent should be kept low (<1%) to minimize its effect on stability.
-
Causality Check: Starting the experiment with a fully dissolved compound is essential. The concentration must be below the determined solubility to ensure degradation is being measured, not precipitation.
-
-
Time Zero (T=0) Analysis:
-
Immediately after preparation, take an aliquot from each solution and analyze it by HPLC. This serves as the 100% or baseline measurement.
-
-
Incubation:
-
Store the remaining solutions as aliquots in tightly capped vials at two different temperatures:
-
Control Condition: 4°C (refrigerated)
-
Accelerated Condition: 40°C
-
-
Causality Check: The 40°C condition, as per general pharmaceutical stability guidelines, increases the rate of chemical degradation, allowing for the observation of stability issues in a shorter timeframe.[14][15] The 4°C sample serves as a control to ensure any observed loss is due to thermal degradation and not other factors like adsorption.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one aliquot from each condition (each pH at both 4°C and 40°C).
-
Allow the 40°C samples to cool to room temperature.
-
Analyze all samples by HPLC. Record the peak area of the parent compound. Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
-
Data Analysis:
-
For each condition and time point, calculate the percentage of the compound remaining relative to the T=0 sample:
-
% Remaining = (Peak Area at T_x / Peak Area at T_0) * 100
-
-
Plot the % Remaining versus time for each condition.
-
Data Presentation: Stability Profile
| Buffer pH | Temp. | T=0h | T=2h | T=4h | T=8h | T=24h | T=48h |
| 5.0 | 4°C | 100% | % Rem. | % Rem. | % Rem. | % Rem. | % Rem. |
| 40°C | 100% | % Rem. | % Rem. | % Rem. | % Rem. | % Rem. | |
| 7.4 | 4°C | 100% | % Rem. | % Rem. | % Rem. | % Rem. | % Rem. |
| 40°C | 100% | % Rem. | % Rem. | % Rem. | % Rem. | % Rem. | |
| 9.0 | 4°C | 100% | % Rem. | % Rem. | % Rem. | % Rem. | % Rem. |
| 40°C | 100% | % Rem. | % Rem. | % Rem. | % Rem. | % Rem. |
Conclusion
This guide provides a robust, scientifically-grounded framework for determining the aqueous solubility and stability of 4-morpholino-3-nitro-coumarin. By following these detailed protocols, researchers can generate high-quality, reliable data essential for making informed decisions in the drug discovery and development process. The pH-dependent nature of both solubility and stability is a critical parameter that must be thoroughly investigated. Any observed instability, particularly at physiological pH 7.4, should be addressed through formulation strategies or chemical modification of the scaffold. The appearance of degradation products should trigger further investigation, including structural elucidation by LC-MS, to understand the degradation mechanism and assess the toxicological potential of the byproducts.
References
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- Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. (n.d.). NeuroQuantology.
- Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline.
- Coumarin Derivatives as Potential Anti- inflammatory Agents for Drug Development. (n.d.).
- Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applic
- Therapeutic Effects of Coumarins with Different Substitution P
- Compound solubility measurements for early drug discovery. (2022).
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
- Stability testing overview for Pharmaceutical products. (n.d.). GMP SOP.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
- Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.).
- Solubility Assessment Service. (n.d.).
- Stability Testing for Pharmaceutical Products | Complete Guide by Pharm
- Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. (n.d.). AAPS PharmSciTech.
- Degradation of nitroaromatic compounds by microorganisms. (n.d.). PubMed.
- Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. (n.d.). MDPI.
- Degradation of emerging contaminant coumarin based on anodic oxidation, electro-Fenton and subcritical water oxidation processes. (n.d.).
- Chlorine incorporation into dye degradation by-product (coumarin)
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- Determination of N-(3-nitro-4-quinoline)
- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (n.d.). ScienceDirect.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2025).
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In Vitro Evaluation of 4-Morpholino-3-Nitrocoumarin Derivatives in Tumor Cell Lines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro evaluation of 4-morpholino-3-nitrocoumarin derivatives, a promising class of compounds with potential anticancer applications. The narrative is structured to provide not just protocols, but the underlying scientific rationale, ensuring a robust and reproducible experimental design. We will journey from the initial assessment of cytotoxicity to the intricate elucidation of the mechanism of action, equipping researchers with the knowledge to thoroughly characterize these novel chemical entities.
Introduction: The Rationale for Investigating 4-Morpholino-3-Nitrocoumarins
Coumarins, a vast family of benzopyrone-based phytochemicals, are renowned for their diverse pharmacological activities.[1][2] In oncology, the coumarin scaffold serves as a "privileged structure," readily interacting with a variety of enzymes and cellular receptors to exert anticancer effects.[2][3] These effects are multifaceted, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways like PI3K/Akt/mTOR.[1][3][4]
The focus of this guide, the 4-morpholino-3-nitrocoumarin scaffold, is of particular interest. The incorporation of a morpholine ring at the C-4 position and a nitro group at the C-3 position is a strategic synthetic modification. The morpholine moiety can enhance water solubility and may serve as a pharmacophore, while the electron-withdrawing nitro group can significantly influence the molecule's electronic properties and biological activity. This guide outlines a systematic approach to validate the therapeutic potential of these derivatives against cancer cells in a controlled laboratory setting.
The synthesis of these target compounds typically begins with the nitration of a corresponding 4-hydroxycoumarin, followed by chlorination and subsequent nucleophilic substitution with morpholine.[5][6][7] This creates a versatile platform for generating a library of derivatives for screening.
The Experimental cascade: A Step-by-Step Evaluation Workflow
The in vitro assessment of a novel compound is not a single experiment, but a logical progression of assays designed to build a comprehensive biological profile. The workflow begins with a broad screening for cytotoxicity to identify active compounds and determine their potency. This is followed by more focused mechanistic studies to understand how these compounds exert their effects at a cellular and molecular level.
Primary Screening: Assessing Cytotoxicity
The initial goal is to determine whether the synthesized compounds can inhibit the proliferation of or kill cancer cells. This is quantified by the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro.[8]
Rationale for Cell Line Selection
The choice of cell lines is critical for relevant and translatable results. A representative panel should be used:
-
Diverse Cancer Types: Include cell lines from different histological origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, DU-145 for prostate cancer) to assess the breadth of activity.[9][10][11]
-
Normal Cell Line Control: A non-malignant cell line (e.g., human dermal fibroblasts, HDF, or peripheral blood mononuclear cells, PBMCs) is essential to determine the selectivity of the compound.[4][12] A high selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) is a desirable characteristic for a potential drug candidate.
Cytotoxicity Assay Protocols
Cytotoxicity can be measured using various methods that rely on different cellular properties. Using at least two distinct assays is recommended to confirm results.
This colorimetric assay measures cell viability based on the activity of mitochondrial succinate dehydrogenase in living cells, which reduces the yellow MTT to a purple formazan.[8][13]
Step-by-Step Methodology:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-morpholino-3-nitrocoumarin derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations. Include wells for "untreated control" and "vehicle control" (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Summarizing Cytotoxicity
The IC₅₀ values for a series of derivatives should be summarized in a table for easy comparison of their potency and selectivity.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of 4-Morpholino-3-Nitrocoumarin Derivatives
| Compound ID | Substitution | MCF-7 (Breast) | A549 (Lung) | DU-145 (Prostate) | HDF (Normal) | Selectivity Index (HDF/MCF-7) |
| MNC-1 | R = H | 18.5 | 25.2 | 21.8 | >100 | >5.4 |
| MNC-2 | R = 6-Cl | 5.2 | 8.9 | 7.1 | 85.3 | 16.4 |
| MNC-3 | R = 7-OCH₃ | 12.1 | 15.6 | 14.3 | >100 | >8.2 |
| Doxorubicin | Reference | 0.8 | 1.1 | 0.9 | 5.6 | 7.0 |
| (Note: Data are hypothetical and for illustrative purposes only) |
Mechanistic Elucidation: Unraveling the "How"
Compounds that demonstrate potent and selective cytotoxicity are advanced to secondary assays to determine their mechanism of action. The induction of apoptosis (programmed cell death) and disruption of the cell cycle are common anticancer mechanisms for coumarin derivatives.[3][4][15]
Apoptosis Induction
Apoptosis is a tightly regulated process crucial for eliminating damaged or cancerous cells. Its induction is a hallmark of effective chemotherapy.
This flow cytometry-based assay is the gold standard for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. Propidium iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells (e.g., MCF-7) in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis
Many anticancer drugs function by interrupting the cell cycle, preventing cancer cells from replicating. Coumarins have been shown to induce cell cycle arrest, often at the G1 or G2/M phase.[4][15]
PI stoichiometrically binds to DNA, so the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cell populations in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. A histogram of cell count versus fluorescence intensity will reveal the distribution of cells across the different cycle phases. An accumulation of cells in a specific phase (e.g., G2/M) compared to the control indicates cell cycle arrest.
Conclusion and Future Directions
This guide has outlined a robust, multi-faceted approach to the in vitro evaluation of 4-morpholino-3-nitrocoumarin derivatives. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a compelling data package to support the further development of lead compounds. Positive results from this in vitro cascade—demonstrating high potency, selectivity, and a clear mechanism of action such as apoptosis induction or cell cycle arrest—provide a strong rationale for advancing these derivatives into more complex preclinical models, including 3D cell cultures and in vivo animal studies. The ultimate goal is the identification of novel, effective, and safe anticancer agents for clinical translation.
References
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Hacholli, V. B., R., S. M., H., P. B., M., L., S., P., Kumar, A., Szeleszczuk, Ł., & Gackowski, M. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 30(21), 4167. [Link]
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Liew, S. Y., et al. (2020). Coumarin derivatives with anticancer activities: An update. Archiv der Pharmazie, 353(8), e2000025. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology, 13, 1043598. [Link]
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Borges, F., et al. (2023). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. Pharmaceuticals (Basel), 16(5), 759. [Link]
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Thomas, V., et al. (2017). Coumarin Derivatives as Anti-inflammatory and Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(3), 415-423. [Link]
-
Lopez-Gonzalez, J. S., et al. (2004). Apoptosis and cell cycle disturbances induced by coumarin and 7-hydroxycoumarin on human lung carcinoma cell lines. Lung Cancer, 43(3), 275-83. [Link]
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The Architecture of Innovation: A Technical Guide to the Synthesis and Biological Activities of Novel Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are ubiquitous in nature and represent a privileged scaffold in medicinal chemistry.[1][2] Their inherent structural simplicity and broad spectrum of biological activities have made them a focal point for the development of novel therapeutic agents.[3][4] This guide provides an in-depth exploration of the chemical synthesis and diverse biological activities of novel coumarin derivatives, offering field-proven insights and detailed methodologies for researchers in drug discovery and development.
Part 1: The Synthetic Blueprint: Crafting the Coumarin Core and its Analogs
The versatility of the coumarin scaffold stems from the numerous synthetic pathways available for its construction and subsequent derivatization. The choice of synthetic route is often dictated by the desired substitution pattern on the benzopyrone ring and the availability of starting materials.[5][6] This section details the most robust and widely employed synthetic strategies, emphasizing the causality behind experimental choices.
Foundational Synthesis of the Coumarin Nucleus
Several classical reactions form the bedrock of coumarin synthesis, each offering distinct advantages in terms of substrate scope and reaction conditions.[7][8]
-
Pechmann Condensation: This one-pot reaction between a phenol and a β-ketoester in the presence of an acid catalyst is a cornerstone of coumarin synthesis due to its simplicity and efficiency.[5][9] The mechanism involves initial transesterification followed by intramolecular cyclization and dehydration. The choice of acid catalyst (e.g., H₂SO₄, InCl₃) can significantly influence reaction times and yields.[5]
-
Knoevenagel Condensation: This method involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, such as a malonic ester, in the presence of a weak base (e.g., piperidine, L-proline).[5][10] This approach is particularly useful for synthesizing 3-substituted coumarins.[11]
-
Perkin Reaction: The Perkin reaction utilizes the condensation of a salicylaldehyde with an acetic anhydride in the presence of a weak base like sodium acetate.[8][12] This method is historically significant and effective for producing coumarin-3-carboxylic acid precursors.
-
Wittig Reaction: A more modern approach involves the intramolecular Wittig reaction of a phosphorane derived from a salicylaldehyde derivative.[10][12] This method offers mild reaction conditions and is tolerant of a wide range of functional groups.
The logical flow from starting materials to the final coumarin product via these key reactions is depicted in the following workflow diagram.
Caption: Key Synthetic Pathways to the Coumarin Core.
Methodologies for Novel Derivatization
The synthesis of novel coumarin derivatives often involves the strategic functionalization of the core scaffold. This can be achieved through various reactions targeting different positions of the coumarin ring.[13]
-
Mannich Reaction: This reaction is employed to introduce aminomethyl groups, often at the 3-position, by reacting a 4-hydroxycoumarin with formaldehyde and a primary or secondary amine.[14] This modification has been shown to enhance anticancer and antimicrobial activities.[14]
-
Nitration and Subsequent Reduction: The introduction of a nitro group, typically at the 6- or 8-position, followed by reduction to an amino group, provides a versatile handle for further functionalization, such as amide or sulfonamide formation.[10] The reaction conditions, including temperature and reaction time, are critical in determining the regioselectivity of the nitration.[10]
-
Click Chemistry: The introduction of an azide or alkyne functionality onto the coumarin scaffold allows for the facile and efficient formation of triazole-containing hybrids through copper-catalyzed azide-alkyne cycloaddition (CuAAC).[11] This modular approach has gained significant traction in drug discovery for creating diverse compound libraries.[11]
Experimental Protocol: Synthesis of 4-Methylcoumarin via Pechmann Condensation
This protocol provides a detailed, step-by-step methodology for the synthesis of 4-methylcoumarin, a common starting point for further derivatization.
Reagents:
-
Substituted phenol (e.g., resorcinol)
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or Indium(III) chloride (InCl₃) as a catalyst[5]
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, combine the phenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).[5]
-
Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated H₂SO₄) dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (monitoring by TLC is recommended).
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with water to remove the acid catalyst.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-methylcoumarin derivative.[5]
Self-Validating System: The purity of the synthesized compound should be confirmed by determining its melting point and by spectroscopic analysis (FT-IR, ¹H-NMR, and ¹³C-NMR).[8][10] The obtained data should be consistent with the expected structure and literature values.
Part 2: The Biological Landscape: Unveiling the Pharmacological Potential
Coumarin derivatives exhibit a remarkable array of biological activities, making them attractive candidates for drug development in various therapeutic areas.[3][15][16] This section explores the key pharmacological properties of novel coumarins, the underlying mechanisms of action, and the crucial structure-activity relationships (SAR) that govern their efficacy.
Anticancer Activity
A significant body of research has focused on the development of coumarin-based anticancer agents.[17][18] These compounds can exert their effects through various mechanisms:
-
Induction of Apoptosis: Many coumarin derivatives have been shown to induce programmed cell death in cancer cells. For instance, certain coumarin-3-carboxamide derivatives have demonstrated potent activity against HepG2 and HeLa cancer cell lines by inducing apoptosis.[18][19]
-
Enzyme Inhibition: Coumarins can act as inhibitors of key enzymes involved in cancer progression, such as phosphoinositide 3-kinases (PI3Ks).[19] The PI3K/Akt signaling pathway is often dysregulated in cancer, and its inhibition can suppress tumor cell proliferation and survival.[19]
-
Inhibition of Tumor Necrosis Factor-alpha (TNF-α): Some coumarin derivatives have been identified as inhibitors of TNF-α production, a cytokine implicated in inflammation and cancer.[20]
The following diagram illustrates the multifaceted mechanisms of anticancer action of coumarin derivatives.
Caption: Mechanisms of Anticancer Activity of Coumarin Derivatives.
Antimicrobial and Antifungal Activities
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Coumarin derivatives have shown promise in this area, with activity against a range of bacteria and fungi.[21][22][23]
-
Antibacterial Activity: The antibacterial efficacy of coumarins is often dependent on the nature and position of substituents on the benzopyrone ring.[21] For example, the introduction of a fluorine group has been shown to enhance antibacterial activity.[16]
-
Antifungal Activity: Several coumarin derivatives have demonstrated significant antifungal activity, particularly against Aspergillus and Candida species.[22][23] Structure-activity relationship studies have indicated that O-substitutions and the presence of short aliphatic chains or electron-withdrawing groups can enhance antifungal potency.[22]
Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Coumarins have been investigated for their potential to mitigate these processes.[3]
-
Anti-inflammatory Activity: Some coumarin derivatives can inhibit the production of pro-inflammatory mediators.[3]
-
Antioxidant Activity: The antioxidant properties of coumarins are often attributed to their ability to scavenge free radicals. The presence of hydroxyl groups on the coumarin scaffold can enhance this activity.[10]
Anticoagulant Activity
The discovery of the anticoagulant properties of dicoumarol, a naturally occurring coumarin, led to the development of warfarin, a widely used anticoagulant drug.[1][3] The anticoagulant effect of these compounds is due to their ability to act as vitamin K antagonists, thereby inhibiting the synthesis of vitamin K-dependent clotting factors.[3]
Structure-Activity Relationships (SAR)
The biological activity of coumarin derivatives is highly dependent on the substitution pattern of the coumarin nucleus.[20][21][22]
| Position of Substitution | Type of Substituent | Resulting Biological Activity |
| C3 | Phenyl group | Anticancer, Antimicrobial[14][18] |
| C4 | Hydroxyl group | Anticoagulant[3] |
| C4 | Methyl group | Precursor for further derivatization[5] |
| C6, C8 | Nitro group (and subsequent amino group) | Enhanced antibacterial activity[10] |
| C7 | Hydroxyl group | Antioxidant[10] |
| C7 | O-alkylation with short aliphatic chains | Enhanced antifungal activity[22] |
Part 3: Experimental Validation and Data Interpretation
The biological evaluation of newly synthesized coumarin derivatives is a critical step in the drug discovery process. This section outlines a general experimental workflow for assessing the biological activity of these compounds.
General Workflow for Biological Evaluation
Caption: Experimental Workflow for Biological Evaluation of Coumarin Derivatives.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol describes a standard method for assessing the cytotoxicity of novel coumarin derivatives against cancer cell lines.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized coumarin derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the coumarin derivatives in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add the MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
Data Presentation: The IC₅₀ values for a series of synthesized coumarin derivatives against different cancer cell lines should be summarized in a table for easy comparison and SAR analysis.
| Compound | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| Derivative 1 | 2.54 ± 0.12[14] | 5.23 ± 0.12[14] | 8.57 ± 0.42[14] |
| Derivative 2 | > 50 | 10.8 ± 0.9 | 15.2 ± 1.1 |
| Derivative 3 | 1.89 ± 0.08 | 3.15 ± 0.21 | 4.76 ± 0.35 |
| Camptothecin (Control) | 3.12 ± 0.25 | 4.50 ± 0.30 | 6.21 ± 0.45 |
Conclusion
The coumarin scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A deep understanding of the synthetic methodologies, coupled with a systematic approach to biological evaluation and SAR analysis, is paramount for the successful development of new coumarin-based drugs. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for researchers to build upon in their quest for innovative and effective treatments for a wide range of diseases.
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The Ascendant Antimicrobial: A Technical Guide to the Potential of 4-Morpholino-3-Nitro-Coumarin Analogues
Foreword: The Imperative for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance necessitates a paradigm shift in our drug discovery endeavors. We must move beyond the modification of existing antibiotic classes and explore novel chemical scaffolds that engage unconventional microbial targets. Within this landscape, the coumarin nucleus, a privileged heterocyclic system, has emerged as a formidable starting point for the development of new anti-infective agents.[1][2] This guide delves into a particularly promising, yet underexplored subclass: 4-morpholino-3-nitro-coumarin and its analogues. By synergistically combining the known bioactivity of the coumarin core, the potent electrophilicity of a nitro group, and the versatile chemistry of the morpholine moiety, we unlock a chemical space ripe for exploration. This document serves as a technical primer for researchers, scientists, and drug development professionals, elucidating the synthesis, biological evaluation, and mechanistic rationale for investigating these compelling molecules.
The Strategic Design: Why 4-Morpholino-3-Nitro-Coumarin?
The architecture of the target molecule is a deliberate convergence of three pharmacologically significant motifs. Our rationale is grounded in established medicinal chemistry principles:
-
The Coumarin Backbone: A versatile and biocompatible scaffold, naturally occurring and known to possess a wide spectrum of biological activities, including antibacterial and antifungal properties.[3] Certain coumarin-based antibiotics, such as novobiocin, function by inhibiting the B subunit of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][4]
-
The 3-Nitro Group: The introduction of a strong electron-withdrawing nitro group at the C-3 position is critical. This functional group significantly enhances the electrophilic character of the coumarin ring, making it more susceptible to nucleophilic attack by biological macromolecules. Furthermore, the nitroaromatic functionality is a known pharmacophore in several antimicrobial drugs, where its reduction within the microbial cell can lead to the generation of cytotoxic radical species.[1]
-
The 4-Morpholino Substituent: This moiety is introduced via nucleophilic aromatic substitution. The morpholine ring can improve the compound's pharmacokinetic properties, such as solubility and metabolic stability. Its tertiary amine function also provides a handle for further chemical modification and can influence the molecule's interaction with biological targets.
This strategic combination aims to create a molecule with enhanced antimicrobial potency and a potentially novel mechanism of action.
Synthesis Pathway: A Reproducible and Scalable Approach
The synthesis of 4-morpholino-3-nitro-coumarin analogues is predicated on a robust and well-documented chemical pathway starting from 4-hydroxycoumarin. The causality behind each step is crucial for ensuring high yield and purity.
Diagram of the General Synthetic Workflow
Caption: General synthetic route to 4-morpholino-3-nitro-coumarin analogues.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear checkpoints for characterization to ensure the integrity of intermediates and the final product.
Step 1: Synthesis of 4-Hydroxy-3-nitrocoumarin
-
Rationale: The initial step involves the electrophilic nitration of the electron-rich 4-hydroxycoumarin ring. The choice of a nitric and sulfuric acid mixture provides the necessary nitronium ion (NO₂⁺) for the reaction. Maintaining a low temperature (0-5 °C) is critical to prevent over-nitration and decomposition.
-
Procedure:
-
To a stirred solution of 4-hydroxycoumarin (1 equivalent) in concentrated sulfuric acid, slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at low temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice. The resulting precipitate is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to litmus.
-
Recrystallize the crude product from ethanol to yield pure 4-hydroxy-3-nitrocoumarin.
-
-
Validation: Confirm structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Step 2: Synthesis of 4-Chloro-3-nitrocoumarin
-
Rationale: The hydroxyl group at the C-4 position is converted to a good leaving group (chloride) to facilitate the subsequent nucleophilic substitution. A Vilsmeier-Haack type reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is an effective chlorinating agent for this transformation.[3]
-
Procedure:
-
In a flask cooled in an ice bath, add POCl₃ (1.5 equivalents) dropwise to DMF (3 equivalents) with stirring.[5]
-
Once the Vilsmeier reagent is formed, add 4-hydroxy-3-nitrocoumarin (1 equivalent) portion-wise.
-
Allow the reaction to stir at room temperature for 15-30 minutes, then heat to 60-70°C for 2-4 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent like a benzene/hexane mixture to obtain 4-chloro-3-nitrocoumarin.[5]
-
-
Validation: Confirm structure via spectroscopy. The disappearance of the hydroxyl peak in IR and the characteristic shifts in NMR are key validation points.
Step 3: Synthesis of 4-Morpholino-3-nitro-coumarin Analogues
-
Rationale: This is the key diversification step. The highly reactive C-4 chlorine is displaced by a nucleophilic amine (e.g., morpholine). A non-nucleophilic base like triethylamine is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[5]
-
Procedure:
-
Dissolve 4-chloro-3-nitrocoumarin (1 equivalent) in a suitable solvent such as ethyl acetate.
-
Add the desired amine (e.g., morpholine, 1.1 equivalents) and triethylamine (1.5 equivalents).
-
Reflux the mixture for 3-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
-
Validation: Full characterization using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry is required to confirm the final structure.[3]
Evaluating the Antimicrobial Spectrum
A systematic evaluation of the antimicrobial potential requires a tiered approach, starting with broad screening followed by quantitative determination of activity.
Primary Screening: The Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative and rapid assessment of the compound's ability to inhibit microbial growth.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Impregnate sterile paper disks (6 mm diameter) with a known concentration of the test compound (e.g., 100 µ g/disk ).[1] Place the disks onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater sensitivity of the organism to the compound.[1]
Quantitative Analysis: Broth Microdilution for MIC & MBC Determination
This is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits visible microbial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial inoculum.[6][7]
Protocol:
-
Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration well with no visible turbidity.
-
MBC Determination: Subculture aliquots from the clear wells (at and above the MIC) onto agar plates. The lowest concentration that results in no colony growth after incubation is the MBC.[8][9]
Anticipated Antimicrobial Profile
Based on data from closely related 4-arylamino- and 4-heteroarylamino-3-nitrocoumarins, the following activity profile can be anticipated. The presence of the 6-nitro group on the coumarin ring has been shown to be essential for activity against S. aureus.[1] Analogues have demonstrated notable activity against Gram-positive bacteria, with some showing moderate activity against Gram-negative strains.[3]
Table 1: Representative Antimicrobial Activity of 4-Amino-3-Nitro-Coumarin Analogues
| Compound Class | Test Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 4-Arylamino-3-nitrocoumarins | Staphylococcus aureus | Zone of Inhibition (100 µ g/disk ) | 14 - 32 mm | [1] |
| 4-Arylamino-3-nitrocoumarins | Staphylococcus aureus | MIC | 15.6 - 31.2 µg/mL | [1] |
| 4-Heteroarylamino-3-nitrocoumarins | Staphylococcus aureus | Zone of Inhibition (30 µ g/disk ) | 12 - 19 mm | [3] |
| 4-Heteroarylamino-3-nitrocoumarins | Sarcina lutea | Zone of Inhibition (30 µ g/disk ) | 12 - 20 mm | [3] |
| 4-Heteroarylamino-3-nitrocoumarins | Escherichia coli | Zone of Inhibition (30 µ g/disk ) | 11 - 15 mm | [3] |
| 4-Heteroarylamino-3-nitrocoumarins | Klebsiella pneumoniae | Zone of Inhibition (30 µ g/disk ) | 10 - 16 mm |[3] |
Elucidating the Mechanism of Action (MoA)
Identifying the molecular target is the cornerstone of developing a novel antimicrobial into a therapeutic. Based on the compound's structure, several plausible mechanisms can be investigated.
Diagram of Potential Microbial Targets
Caption: Plausible mechanisms of action for 4-morpholino-3-nitro-coumarin analogues.
Key Investigative Protocols:
-
DNA Gyrase Inhibition Assay:
-
Causality: Based on the known activity of coumarin antibiotics like novobiocin, DNA gyrase is a primary hypothetical target.[4]
-
Method: Utilize a commercial DNA gyrase supercoiling assay kit. Incubate purified E. coli DNA gyrase with relaxed plasmid DNA, ATP, and varying concentrations of the test compound. Analyze the resulting DNA topoisomers via agarose gel electrophoresis. Inhibition of supercoiling compared to a no-drug control indicates activity against the enzyme.
-
-
Cell Membrane Integrity Assay:
-
Causality: The lipophilic nature of the compound may allow it to intercalate into and disrupt the bacterial cell membrane, a mechanism observed in other hydroxycoumarins.[10]
-
Method: Use fluorescent dyes like propidium iodide (PI) and SYTO 9. PI can only enter cells with compromised membranes, while SYTO 9 stains all cells. Treat bacteria with the test compound and measure fluorescence using a microplate reader or flow cytometer. An increase in the PI/SYTO 9 fluorescence ratio indicates membrane damage.
-
-
Biofilm Formation Inhibition Assay:
-
Causality: Many chronic infections are associated with biofilms, which provide a protective barrier against antibiotics. Inhibiting biofilm formation is a key therapeutic strategy.[10]
-
Method: Grow bacteria in 96-well plates with sub-inhibitory concentrations of the test compound. After incubation, wash the wells to remove planktonic cells and stain the remaining adherent biofilm with crystal violet. Quantify the biofilm by solubilizing the dye and measuring absorbance at 570 nm.
-
The Therapeutic Window: Assessing Cytotoxicity
A viable antimicrobial agent must exhibit selective toxicity against microbial cells while sparing host cells. Assessing cytotoxicity against mammalian cell lines is a non-negotiable step in the development pipeline.
The MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.
Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Expose the cells to a serial dilution of the test compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization & Readout: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). Measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell viability (IC₅₀).[11][12]
Table 2: Representative Cytotoxicity of Related Amino-Coumarin Analogues
| Compound Class | Cell Line | Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 2-Amino-4H-chromenes | MDA-MB-231 (Breast Cancer) | MTT | < 30 µg/mL | [12] |
| 2-Amino-4H-chromenes | MCF-7 (Breast Cancer) | MTT | < 30 µg/mL | [12] |
| 4-Aminocoumarins | K-562 (Leukemia) | MTT | > 400 µM | [13] |
| 4-Aminocoumarins | MDA-MB-231 (Breast Cancer) | MTT | 385.9 ± 6.8 µM |[13] |
The therapeutic potential can be estimated by the Selectivity Index (SI) , calculated as: SI = IC₅₀ (mammalian cells) / MIC (bacterial cells)
A high SI value is desirable, indicating that the compound is significantly more toxic to bacteria than to host cells.
Future Perspectives and Conclusion
The 4-morpholino-3-nitro-coumarin scaffold represents a promising frontier in the search for new antimicrobial agents. The synthetic pathway is straightforward and amenable to the creation of diverse chemical libraries. Based on the robust activity of closely related analogues, this class of compounds is predicted to exhibit potent, particularly Gram-positive, antibacterial activity.
The critical next steps for any research program in this area are:
-
Synthesis and Screening: Synthesize a focused library of 4-alkylamino-3-nitro-coumarins, including the lead 4-morpholino derivative, and perform comprehensive antimicrobial screening to establish a clear structure-activity relationship (SAR).
-
Mechanism Deconvolution: Perform the described MoA studies to identify the primary molecular target, which is crucial for lead optimization and overcoming potential resistance.
-
In Vivo Efficacy: Advance the most promising candidates with high selectivity indices into animal models of infection to evaluate their in vivo efficacy and pharmacokinetic profiles.
By systematically applying the principles and protocols outlined in this guide, the scientific community can effectively explore the antimicrobial potential of 4-morpholino-3-nitro-coumarin analogues, paving the way for the development of a new class of therapeutics to combat the global threat of infectious diseases.
References
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Matos, M. J., Vazquez-Rodriguez, S., Santana, L., Uriarte, E., Fuentes-Edfuf, C., Santos, Y., & Muñoz-Crego, A. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 18(2), 1394–1406. [Link]
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Dekic, B., Dekic, V., Radulovic, N., Vukicevic, R., & Palic, R. (2010). Synthesis and Antimicrobial Activity of New 4-Heteroarylamino Coumarin Derivatives Containing Nitrogen and Sulfur as Heteroatoms. Molecules, 15(3), 1665–1675. [Link]
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Vukicevic, R. D., Radulovic, N. S., Dekic, V. S., Dekic, B. R., & Stojanovic, G. S. (2009). Influence of the aryl substituent identity in 4- arylamino-3-nitrocoumarins on their antimicrobial activity. Journal of the Serbian Chemical Society, 74(12), 1339-1346. [Link]
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Elsharabasy, S. A., Sayed, M. T., & Abdel-Aziem, A. (2024). Novel coumarin linked pyrazoles, thiazoles, and thiadiazoles: synthetic strategies and in vitro antimicrobial investigation. Future Medicinal Chemistry. [Link]
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Koszelewski, D., Brodzka, A., Trzeciecka, A., & Różalski, A. (2023). Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold. Molecules, 28(19), 6961. [Link]
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Głowacka, A., Włodarczyk, M., Szczęśniak-Sięga, B., & Demkowicz, S. (2023). Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Matos, M. J., Vazquez-Rodriguez, S., Santana, L., Uriarte, E., Fuentes-Edfuf, C., Santos, Y., & Muñoz-Crego, A. (2013). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. Molecules, 18(2), 1394-406. [Link]
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Mladenova, R., Momekov, G., & Karaivanova, M. (2014). Tlc-antiproliferative effects of a series of synthetic 4-aminocoumarins in a panel of human tumor cell lines. PHARMACIA, 61(3), 29-34. [Link]
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Patil, S. S., Tadke, M. A., Shingate, B. B., & Wagh, S. J. (2021). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Antibiotics, 10(11), 1335. [Link]
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Szychowski, K. A., Wesołowska, O., & Michalak, K. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(16), 6140. [Link]
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Głowacka, A., Włodarczyk, M., Szczęśniak-Sięga, B., & Demkowicz, S. (2022). The Synthesis and Evaluation of Aminocoumarin Peptidomimetics as Cytotoxic Agents on Model Bacterial E. coli Strains. International Journal of Molecular Sciences, 23(21), 13411. [Link]
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Khan, I., Ibrar, A., Abbas, N., & Ali, S. (2020). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
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Matos, M. J., Vazquez-Rodriguez, S., Santana, L., Uriarte, E., Fuentes-Edfuf, C., Santos, Y., & Muñoz-Crego, A. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 18(2), 1394-1406. [Link]
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Mokrov, G. V., Litvinova, S. A., Voronina, T. A., Nerobkova, L. N., Kutepova, I. S., Kovalev, I. G., Gudasheva, T. A., & Durnev, A. D. (2022). Thiocoumarins: From the Synthesis to the Biological Applications. Molecules, 27(15), 4913. [Link]
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Kumar, A., Kumar, P., Nayak, P., Sandeep, D. S., Priya, S., James, J. P., & Shravya, H. (2021). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 37(3), 643-650. [Link]
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Chen, Y., Yu, Y., Wang, J., Liu, Y., Gao, J., & Wang, J. (2022). New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum. Molecules, 27(19), 6296. [Link]
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Kumar, A., Kumar, P., Nayak, P., Sandeep, D. S., Priya, S., James, J. P., & Shravya, H. (2022). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science, 12(05), 138-146. [Link]
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Završnik, D., Medić-Šarić, M., & Cetina-Čižmek, B. (2008). THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. Acta Pharmaceutica, 58(4), 455-467. [Link]
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A-lvarez-Ordóñez, A., Fernández, A., Bernardo, A., & López, M. (2010). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foodborne Pathogens and Disease, 7(7), 849-852. [Link]
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Yurttaş, L., Çankaya, M., & Tay, F. (2020). Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prostate cancer. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 821-832. [Link]
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Miri, R., Javidnia, K., Mirkhani, H., Hemmateenejad, B., Sepeher, Z., & Mehdipour, A. R. (2012). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 11(3), 841–848. [Link]
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Methodological & Application
Application Notes: 4-Morpholino-3-Nitro-Coumarin for Live Cell Imaging of Hypoxia
Introduction
The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia, which is a critical factor in tumor progression, metastasis, and resistance to therapies.[1][2] Consequently, the ability to accurately detect and image hypoxic cells is of paramount importance in cancer biology and the development of targeted therapeutics.[3][4] 4-Morpholino-3-nitro-coumarin is a powerful "turn-on" fluorescent probe designed for the selective detection of cellular hypoxia. This cell-permeable molecule is virtually non-fluorescent in its native state. However, in the presence of nitroreductase (NTR) enzymes, which are significantly upregulated in hypoxic cells, the probe undergoes a specific reduction, transforming it into a highly fluorescent product.[1][5][6] This distinct fluorescence enhancement provides a high signal-to-background ratio, making it an excellent tool for imaging hypoxic status in live cells and tissues.[1][7]
Mechanism of Action: A "Turn-On" Response to Nitroreductase
The functionality of 4-morpholino-3-nitro-coumarin as a hypoxia probe is rooted in a specific enzymatic reaction.[5][8] Nitroreductases are a family of enzymes that are overexpressed under hypoxic conditions and catalyze the reduction of nitroaromatic compounds using NADH as a coenzyme.[1][5][6]
The process unfolds as follows:
-
Cellular Uptake: The probe, being cell-permeable, passively diffuses across the cell membrane into the cytoplasm.
-
Enzymatic Reduction: In hypoxic cells, elevated levels of nitroreductase recognize and bind to the nitro group on the coumarin core.
-
Conversion to a Fluorescent Product: With NADH acting as an electron donor, the nitroreductase reduces the electron-withdrawing nitro group (-NO₂) to an electron-donating amino group (-NH₂).[5][8] This chemical transformation converts the parent molecule into the highly fluorescent 4-morpholino-3-amino-coumarin.
-
Fluorescence Emission: The resulting amino-coumarin derivative possesses strong intramolecular charge transfer (ICT) characteristics, leading to a significant increase in fluorescence intensity and a large Stokes shift, which is the difference between the excitation and emission maxima.[1]
This "turn-on" mechanism ensures that a fluorescent signal is predominantly generated only in cells with active nitroreductase, thereby serving as a reliable marker for hypoxia.[6]
Caption: Mechanism of 4-morpholino-3-nitro-coumarin activation.
Photophysical and Chemical Properties
A thorough understanding of the probe's characteristics is essential for designing successful imaging experiments. The conversion from the nitro to the amino form results in a dramatic shift in photophysical properties.
| Property | 4-Morpholino-3-Nitro-Coumarin (Parent) | 4-Morpholino-3-Amino-Coumarin (Product) |
| Fluorescence | Very Weak / Non-Fluorescent | Strong |
| Excitation Max (λex) | ~400 nm | ~420-440 nm |
| Emission Max (λem) | N/A | ~480-520 nm (Green) |
| Quantum Yield (Φ) | < 0.01 | Significantly Increased |
| Solubility | Soluble in DMSO, moderately in aqueous buffers | Soluble in aqueous buffers |
| Molar Mass | 278.25 g/mol | 248.25 g/mol |
Note: Exact spectral properties can be influenced by the local microenvironment (e.g., solvent polarity, pH).[9] Values are approximate and should be confirmed experimentally.
Experimental Protocols
Part 1: Reagent Preparation
1.1. Probe Stock Solution (10 mM):
-
Rationale: A concentrated stock solution in an anhydrous organic solvent like DMSO is necessary for stability and to minimize solvent effects on the cells.
-
Procedure:
-
Allow the vial of 4-morpholino-3-nitro-coumarin to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to 1 mg of the probe (M.W. 278.25), add 359.4 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light. Aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
-
1.2. Imaging Buffer:
-
Rationale: Imaging should be performed in a buffer that maintains cellular health and does not interfere with fluorescence.
-
Procedure: A common choice is pre-warmed (37°C) Phosphate-Buffered Saline (PBS) pH 7.4, or a phenol red-free cell culture medium.
Part 2: Live Cell Staining and Imaging Workflow
This protocol provides a general guideline. Optimal conditions, such as probe concentration and incubation time, may vary depending on the cell type and experimental goals and should be determined empirically.[10][11]
Caption: General workflow for live-cell imaging of hypoxia.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and allow them to adhere and grow to 50-70% confluency.[10]
-
Induce Hypoxia (if applicable):
-
For the experimental group, place the cells in a hypoxic incubator or chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for the desired duration (typically 12-24 hours) to induce the upregulation of nitroreductases.
-
Maintain a parallel control group under normoxic conditions (standard incubator, ~21% O₂).
-
-
Prepare Probe Working Solution:
-
Pre-warm serum-free cell culture medium to 37°C.
-
Dilute the 10 mM stock solution of 4-morpholino-3-nitro-coumarin into the pre-warmed medium to a final concentration of 5-10 µM.
-
Causality: A starting concentration of 5-10 µM is generally effective for cellular uptake without inducing significant cytotoxicity.[10] Serum is omitted during loading to prevent non-specific binding of the probe to proteins.
-
-
Cell Staining:
-
Remove the culture medium from both hypoxic and normoxic cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe-containing working solution to the cells.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[10][12]
-
Causality: This incubation period allows for sufficient probe uptake and enzymatic conversion while minimizing potential artifacts or cell stress.
-
-
Washing: After incubation, remove the probe solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any excess, unbound probe, which helps to reduce background fluorescence.[12]
-
Image Acquisition:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope (confocal is recommended for higher resolution) equipped with appropriate filters.
-
Recommended Filter Set:
-
Excitation: 405 nm or 440 nm laser/filter
-
Emission: Collect between 450 nm and 550 nm
-
-
Important: Use identical acquisition settings (e.g., laser power, exposure time, gain) for both the control (normoxic) and experimental (hypoxic) groups to ensure a valid comparison.
-
Part 3: Data Analysis and Interpretation
The primary output is a significant increase in fluorescence intensity in hypoxic cells compared to normoxic cells.
-
Qualitative Analysis: Visually compare the fluorescence images from the hypoxic and normoxic samples. Hypoxic cells should appear distinctly brighter.
-
Quantitative Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji, CellProfiler), define regions of interest (ROIs) around individual cells or cell populations.
-
Measure the mean fluorescence intensity within these ROIs for both conditions.
-
Calculate the fold-change in fluorescence (Hypoxic Intensity / Normoxic Intensity). A fold-change significantly greater than 1 indicates successful detection of hypoxia.
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of washing steps post-incubation.[12] |
| Cell autofluorescence. | Image an unstained control sample to establish a baseline. Use background subtraction during image analysis. | |
| Weak or No Signal in Hypoxic Cells | Insufficient hypoxia to upregulate NTR. | Extend the duration of hypoxic incubation or ensure the chamber is maintaining low O₂ levels. |
| Probe concentration is too low. | Perform a titration experiment to determine the optimal probe concentration for your cell line (e.g., 2 µM to 20 µM). | |
| Incorrect filter set. | Ensure the excitation and emission filters match the spectral properties of the activated probe. | |
| High Signal in Normoxic Cells | Some cell lines may have a high basal level of NTR activity. | This represents the biological reality of your model. The key is the relative increase in signal under hypoxia. |
| Cell Death or Morphological Changes | Probe concentration is too high, leading to cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT) to determine the optimal non-toxic concentration.[12] Reduce probe concentration and/or incubation time. |
| Phototoxicity from imaging. | Reduce laser power and/or exposure time. Use a more sensitive detector if available. |
References
- Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC - NIH. (2021-02-19).
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- Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. (2025-05-06).
- Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - Chemical Science (RSC Publishing). (2024-02-05).
- A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. (2021-02-24).
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- Synthesis and Characterization of Some New 4-Hydroxy-coumarin Deriv
- Illuminating the Inner Workings of Life: Application Notes and Protocols for Live Cell Imaging with Coumarin-Based Fluorescent Probe - Benchchem.
- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions.
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- Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents - Oriental Journal of Chemistry.
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- the synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a - SciSpace.
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- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC - NIH. (2024-07-25).
- The application of nitro group derivatives as hypoxia‐targeted...
- Polarity-Sensitive Coumarins Tailored to Live Cell Imaging | Request PDF - ResearchG
- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PubMed. (2024-07-25).
- Three-Component Synthesis and Photophysical Properties of Novel Coumarin-Based Merocyanines - PubMed. (2018-01-19).
- Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC - NIH.
- Photophysical properties of coumarins in relation to the nature of their third and seventh substituents - ResearchG
- Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed.
- New Red-Shifted 4-Styrylcoumarin Derivatives as Potential Fluorescent Labels for Biomolecules - MDPI. (2022-02-22).
- Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC - PubMed Central. (2021-04-28).
- Acid-Responsive Thiocarbonylated Coumarin Photosensitizer for Hypoxia-Tolerant Photodynamic Therapy - PubMed. (2025-09-23).
- A Review on Anti-Tumor Mechanisms of Coumarins - PMC - PubMed Central. (2020-12-04).
- New Red-Shifted 4-Styrylcoumarin Derivatives as Potential Fluorescent Labels for Biomolecules - ResearchG
- Scheme 8. Mechanism of a coumarin based fluorescent hypoxia agent.
- Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - NIH. (2023-03-23).
- Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity rel
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- 9. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 4-Morpholino-3-Nitro-Coumarin as a Putative "Turn-On" Fluorescent Sensor for Cysteine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application note is a scientifically informed guide based on the known principles of fluorescent probe design and the reactivity of related coumarin derivatives. As of the date of this document, specific literature detailing the use of 4-morpholino-3-nitro-coumarin as a fluorescent sensor for cysteine is not available. Therefore, the proposed mechanism and protocols are hypothetical and require experimental validation.
Introduction: The Quest for Selective Cysteine Detection
Cysteine (Cys), a thiol-containing amino acid, is a critical player in a multitude of physiological and pathological processes, including protein structure, enzymatic catalysis, and cellular redox homeostasis. Aberrant cysteine levels have been implicated in various diseases, such as neurotoxicity, cardiovascular diseases, and cancer, making it a significant biomarker. Consequently, the development of sensitive and selective methods for cysteine detection is of paramount importance in biomedical research and diagnostics.
Fluorescence spectroscopy offers a powerful tool for this purpose due to its high sensitivity, non-invasiveness, and real-time monitoring capabilities. "Turn-on" fluorescent probes are particularly advantageous as they exhibit a significant increase in fluorescence intensity upon reacting with the target analyte, leading to a high signal-to-noise ratio. Coumarin-based scaffolds have been extensively explored for the development of such probes due to their excellent photophysical properties, including high quantum yields and tunable emission wavelengths.
This document outlines a proposed application of 4-morpholino-3-nitro-coumarin as a "turn-on" fluorescent sensor for cysteine. We will delve into a plausible sensing mechanism, provide detailed protocols for its synthesis and application, and offer guidance on data interpretation and troubleshooting.
Proposed Sensing Mechanism: A Nucleophilic Aromatic Substitution Approach
The proposed sensing mechanism for 4-morpholino-3-nitro-coumarin relies on a nucleophilic aromatic substitution (SNAr) reaction triggered by the thiol group of cysteine. The coumarin core is substituted with an electron-donating morpholino group at the 4-position and a strong electron-withdrawing nitro group at the 3-position. This electronic arrangement makes the coumarin ring susceptible to nucleophilic attack.
We hypothesize that the highly nucleophilic thiol group of cysteine attacks the electron-deficient coumarin ring, leading to the displacement of either the morpholino or the nitro group. This substitution would significantly alter the intramolecular charge transfer (ICT) characteristics of the coumarin fluorophore. In its native state, the ICT process in 4-morpholino-3-nitro-coumarin is likely to result in a non-fluorescent or weakly fluorescent molecule. Upon reaction with cysteine and subsequent displacement of one of the substituents, the electronic structure of the coumarin is modified, disrupting the original ICT pathway and "turning on" a strong fluorescence emission.
The selectivity for cysteine over other biothiols like homocysteine (Hcy) and glutathione (GSH) would likely be governed by steric hindrance and the specific reactivity of the cysteine thiol.
Caption: Proposed mechanism of 4-morpholino-3-nitro-coumarin with cysteine.
Materials and Reagents
Synthesis of 4-Morpholino-3-Nitro-Coumarin
-
4-Hydroxy-3-nitrocoumarin
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Morpholine
-
Triethylamine (TEA)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous sodium sulfate
Cysteine Detection Assay
-
4-Morpholino-3-nitro-coumarin (synthesized)
-
L-Cysteine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Other amino acids and biothiols for selectivity studies (e.g., homocysteine, glutathione, alanine, glycine, etc.)
-
96-well microplates (black, clear bottom for fluorescence measurements)
-
Fluorescence microplate reader or spectrofluorometer
Experimental Protocols
Protocol 1: Synthesis of 4-Morpholino-3-Nitro-Coumarin (A Proposed Route)
This protocol is adapted from general procedures for the synthesis of 4-amino-3-nitrocoumarins.
-
Synthesis of 4-Chloro-3-nitrocoumarin:
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring.
-
To this Vilsmeier reagent, add 4-hydroxy-3-nitrocoumarin portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture into crushed ice with vigorous stirring.
-
The precipitated yellow solid, 4-chloro-3-nitrocoumarin, is filtered, washed with cold water, and dried.
-
-
Synthesis of 4-Morpholino-3-nitro-coumarin:
-
Dissolve 4-chloro-3-nitrocoumarin in ethyl acetate.
-
To this solution, add morpholine and triethylamine (as a base).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and wash with water to remove triethylamine hydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, using a hexane-ethyl acetate gradient) to obtain pure 4-morpholino-3-nitro-coumarin.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: "Turn-On" Fluorescent Detection of Cysteine
Caption: Workflow for cysteine detection using the fluorescent probe.
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of 4-morpholino-3-nitro-coumarin in DMSO.
-
Prepare a 10 mM stock solution of L-cysteine in PBS (pH 7.4). Prepare this solution fresh before each experiment to prevent oxidation.
-
-
Determination of Optimal Excitation and Emission Wavelengths:
-
In a quartz cuvette, mix the probe solution (final concentration, e.g., 10 µM) with an excess of cysteine (e.g., 100 µM) in PBS.
-
Allow the reaction to proceed for a predetermined time (e.g., 30 minutes) at 37 °C.
-
Record the excitation and emission spectra using a spectrofluorometer to determine the optimal wavelengths.
-
-
Kinetic Studies:
-
In a 96-well plate, add the probe solution (e.g., 10 µM final concentration) to each well.
-
Add a fixed concentration of cysteine (e.g., 50 µM) to the wells.
-
Monitor the fluorescence intensity at the optimal excitation and emission wavelengths over time to determine the reaction kinetics and the optimal incubation time.
-
-
Cysteine Titration and Limit of Detection (LOD):
-
To a series of wells in a 96-well plate, add the probe solution (e.g., 10 µM final concentration).
-
Add increasing concentrations of cysteine (e.g., 0-100 µM) to the wells.
-
Incubate the plate for the optimal time determined from the kinetic studies.
-
Measure the fluorescence intensity.
-
Plot the fluorescence intensity as a function of cysteine concentration.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve.
-
-
Selectivity Studies:
-
Prepare solutions of various potentially interfering species, including other amino acids (e.g., homocysteine, glutathione, alanine, glycine) and relevant biological molecules, at a concentration significantly higher than that of cysteine (e.g., 1 mM).
-
In a 96-well plate, add the probe solution (e.g., 10 µM) and the interfering species.
-
Measure the fluorescence intensity.
-
In a separate set of wells, add the probe, the interfering species, and then cysteine to assess the probe's response in a competitive environment.
-
Data Presentation and Interpretation
The quantitative data obtained from the experiments should be summarized in a clear and structured format.
| Parameter | Hypothetical Value |
| Optimal Excitation Wavelength (λex) | ~ 380 nm |
| Optimal Emission Wavelength (λem) | ~ 470 nm |
| Linear Range for Cysteine Detection | 0.5 - 50 µM |
| Limit of Detection (LOD) | ~ 50 nM |
| Response Time | < 30 minutes |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low fluorescence signal | - Incorrect excitation/emission wavelengths.- Probe instability or degradation.- Inactive cysteine (oxidized).- The proposed mechanism is incorrect. | - Re-determine optimal wavelengths.- Synthesize fresh probe and store it properly (protected from light, at low temperature).- Prepare fresh cysteine solutions for each experiment.- Re-evaluate the molecular design of the probe. |
| High background fluorescence | - Intrinsic fluorescence of the probe.- Impurities in the probe or reagents.- Autofluorescence from the buffer or plate. | - Subtract the blank fluorescence.- Re-purify the probe.- Use high-purity solvents and reagents.- Use a microplate designed for low fluorescence background. |
| Poor selectivity | - Other thiols are also reacting with the probe. | - The recognition site is not specific enough. A redesign of the probe may be necessary to enhance steric hindrance or exploit other unique properties of cysteine. |
Conclusion
The proposed application of 4-morpholino-3-nitro-coumarin as a "turn-on" fluorescent sensor for cysteine presents a promising avenue for the development of new analytical tools. The outlined protocols provide a framework for the synthesis, characterization, and validation of this probe. Successful experimental verification of the hypothesized mechanism and performance would establish 4-morpholino-3-nitro-coumarin as a valuable addition to the toolkit of researchers in chemical biology and drug discovery.
References
1
Application Notes & Protocols: Development of a High-Throughput Screening Assay Using 4-Morpholino-3-Nitro-Coumarin
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1] Fluorescence-based assays are particularly advantageous for HTS due to their high sensitivity, broad dynamic range, and amenability to miniaturization.[2][3][4] This document provides a comprehensive guide to the development and validation of a robust, high-throughput screening assay using the pro-fluorescent probe 4-morpholino-3-nitro-coumarin . We will detail the underlying chemical principles of the probe, provide step-by-step protocols for assay optimization and execution, and establish rigorous standards for data analysis and quality control, thereby creating a self-validating system for identifying modulators of nitroreductase activity.
Scientific Principle: A Pro-Fluorescent Probe for Nitroreductase Activity
The utility of 4-morpholino-3-nitro-coumarin as an HTS probe is rooted in the photophysical properties of the coumarin scaffold. Coumarin and its derivatives are widely used fluorophores, prized for their high quantum yields and structural versatility, which allows for fine-tuning of their spectral properties.[2][]
The core principle of this assay is a fluorescence "turn-on" mechanism.
-
The "Off" State: In its native state, the 4-morpholino-3-nitro-coumarin molecule exhibits minimal to no fluorescence. The potent electron-withdrawing nitro group (-NO₂) at the 3-position effectively quenches the inherent fluorescence of the coumarin core through intramolecular charge transfer (ICT).
-
The "On" State: The assay is designed to detect the activity of a nitroreductase enzyme. In the presence of a suitable cofactor, such as NADPH, the enzyme catalyzes the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This chemical transformation converts the electron-withdrawing group into an electron-donating one, restoring the π-conjugated system of the coumarin and "turning on" a strong fluorescent signal.
This enzymatic conversion from a non-fluorescent substrate to a highly fluorescent product provides a direct and quantifiable measure of enzyme activity.
Caption: Mechanism of 4-morpholino-3-nitro-coumarin activation.
PART I: Assay Development and Optimization
Before embarking on a full-scale HTS campaign, a series of optimization experiments are critical to ensure the assay is robust, reproducible, and sensitive.[6][7] These steps are performed in a small scale, typically in 96- or 384-well plates.
Reagent and Buffer Considerations
-
Probe Stock Solution: Synthesize or procure high-purity 4-morpholino-3-nitro-coumarin.[8][9] Prepare a concentrated stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C, protected from light.
-
Enzyme: Use a purified nitroreductase preparation. The final concentration will be determined empirically, but a starting point is typically in the low nanomolar range.
-
Cofactor: NADPH is a common cofactor for nitroreductases. Prepare a fresh stock solution (e.g., 10 mM) in assay buffer for each experiment. Crucial Insight: NADPH can be fluorescent at certain wavelengths.[2][4] It is essential to select excitation/emission wavelengths for the coumarin product that minimize interference from the cofactor. Typically, coumarin derivatives can be excited above 400 nm, avoiding the NADPH fluorescence spectrum.[2][4]
-
Assay Buffer: A stable buffer system is required to maintain optimal enzyme activity. A common starting point is 50 mM phosphate buffer, pH 7.4, containing a stabilizing agent like 0.01% Tween-20 to prevent protein aggregation.
Core Optimization Experiments
The goal of optimization is to find conditions that yield a strong signal window and stable kinetics, while being cost-effective.
-
Enzyme Titration: To determine the optimal enzyme concentration, perform a matrix titration. Vary the enzyme concentration while keeping the substrate (probe) and NADPH concentrations constant and in excess. The goal is to identify the lowest enzyme concentration that produces a robust signal well above background within the desired assay timeframe (e.g., 30-60 minutes).
-
Substrate (Probe) Titration: With the optimal enzyme concentration established, determine the probe's Michaelis-Menten constant (Kₘ). Run the reaction with varying concentrations of the 4-morpholino-3-nitro-coumarin probe. For an HTS endpoint assay, a substrate concentration at or slightly below the Kₘ is often ideal. This ensures the assay is sensitive to competitive inhibitors without being wasteful of the probe.
-
Time Course Analysis: Monitor the fluorescence signal over time at the optimized enzyme and substrate concentrations. The reaction should be linear for the intended duration of the screen. This linearity ensures that the endpoint measurement accurately reflects the initial reaction velocity.
-
DMSO Tolerance: Since compound libraries are stored in DMSO, the assay's tolerance to this solvent must be validated.[10] Run the assay with a range of DMSO concentrations (e.g., 0.1% to 5%). The final DMSO concentration should have a minimal effect on enzyme activity (<10% inhibition). Typically, HTS campaigns aim for a final DMSO concentration of ≤1%.
PART II: HTS Protocol (384-Well Format)
This protocol describes a validated endpoint assay for a primary single-concentration screen.
Materials & Equipment
-
4-morpholino-3-nitro-coumarin probe
-
Purified nitroreductase enzyme
-
NADPH
-
Assay Buffer (50 mM Phosphate, pH 7.4, 0.01% Tween-20)
-
Positive Control Inhibitor (e.g., a known nitroreductase inhibitor)
-
Low-volume, black, solid-bottom 384-well assay plates
-
Acoustic dispenser or pin tool for compound transfer
-
Multichannel pipette or automated liquid handler (e.g., Combi-drop)
-
Plate reader with fluorescence intensity detection (Top-reading preferred)
Reagent Preparation for Screening
-
Compound Plates: Prepare source plates containing the screening library, typically at 1 mM in 100% DMSO.
-
Positive Control (PC): Prepare a solution of a known inhibitor in DMSO at a concentration that will yield >90% inhibition (e.g., 100x the IC₅₀).
-
Negative Control (NC): 100% DMSO.
-
2X Enzyme/Cofactor Solution: Prepare a solution in assay buffer containing the enzyme and NADPH at 2x their final desired concentrations.
-
2X Probe Solution: Prepare a solution of the coumarin probe in assay buffer at 2x its final desired concentration.
Assay Workflow
Caption: High-throughput screening workflow for the nitroreductase assay.
Step-by-Step Procedure
Final Assay Volume: 5 µL
-
Compound Plating: Using an acoustic dispenser, transfer 25 nL of compounds from the library source plates into the 384-well assay plates. Dispense 25 nL of the positive control solution and 100% DMSO (negative control) into their designated wells (typically columns 1, 2, 23, 24).
-
Enzyme Addition: Using a liquid handler, add 2.5 µL of the 2X Enzyme/Cofactor solution to all wells.
-
Pre-incubation: Gently centrifuge the plates (e.g., 1000 rpm for 1 min) to ensure all components are at the bottom of the wells. Incubate for 15 minutes at room temperature. This step allows test compounds to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 2.5 µL of the 2X Probe solution to all wells to start the enzymatic reaction.
-
Final Incubation: Centrifuge the plates again. Incubate for 30 minutes at room temperature, protected from light to prevent photobleaching of the fluorescent product.
-
Data Acquisition: Read the fluorescence intensity (FI) on a compatible plate reader using pre-determined optimal excitation and emission wavelengths (e.g., Ex: 410 nm, Em: 470 nm).
PART III: Data Analysis and Quality Control
Rigorous quality control is essential for the validation of any HTS assay.[10] The primary metric used to assess assay quality is the Z'-factor.[11][12]
Data Normalization
The raw fluorescence intensity (FI) data is normalized to calculate the percent inhibition for each test compound, relative to the on-plate controls.
-
High Control (Max Signal): The average FI from the negative control (DMSO) wells, representing 0% inhibition.
-
Low Control (Min Signal): The average FI from the positive control wells, representing 100% inhibition.
Percent Inhibition (%) = 100 * (1 - (FI_compound - FI_low_control) / (FI_high_control - FI_low_control))
Assay Quality Metrics
These metrics should be calculated for every plate in the screen to ensure data reliability.
| Metric | Formula | Interpretation | Ideal Value |
| Signal-to-Background (S/B) | Mean(FI_high_control) / Mean(FI_low_control) | Measures the dynamic range of the assay. | ≥ 10 |
| Z'-Factor | 1 - [ (3 * SD_high_control + 3 * SD_low_control) / | Mean_high_control - Mean_low_control | ] | A measure of assay robustness that accounts for both the dynamic range and data variation.[13][14] | > 0.5 for an excellent screen.[12][13] 0 to 0.5 is marginal. < 0 is unacceptable.[13] |
Hit Identification
A primary hit is a compound that shows a statistically significant level of inhibition. A common method is to use a threshold based on the standard deviation (SD) of the negative controls (DMSO wells) on each plate.
-
Hit Threshold: Mean Inhibition_DMSO + (3 * SD_DMSO)
-
A compound is considered a "hit" if its percent inhibition exceeds this threshold.
Troubleshooting Guide
Even well-designed assays can encounter issues.[15] Below are common problems and their potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | 1. High data variability (high SD in controls).2. Low signal window (low S/B).3. Reagent degradation (enzyme, NADPH, probe). | 1. Check liquid handling for precision; ensure proper mixing.2. Re-optimize enzyme/probe concentrations.3. Prepare fresh reagents daily; store stocks properly. |
| High Coefficient of Variation (CV%) | 1. Inconsistent dispensing volumes.2. Poor mixing in wells.3. Edge effects in the plate. | 1. Calibrate and maintain liquid handlers.2. Increase centrifugation speed/time after additions.3. Use barrier-sealed plates; ensure uniform incubation temperature. |
| Assay Drift Over Time | 1. Reagent instability at room temperature.2. Temperature fluctuations in the incubator/room. | 1. Keep reagent stock plates on a cold block during the run.2. Monitor and control environmental conditions. |
| False Positives | 1. Fluorescent compounds in the library.2. Compound precipitation/aggregation. | 1. Perform a counterscreen without the enzyme to identify auto-fluorescent compounds.2. Add 0.01% Triton X-100 to the assay buffer. |
Conclusion
The 4-morpholino-3-nitro-coumarin probe provides the basis for a sensitive and robust "turn-on" fluorescence assay suitable for the high-throughput screening of nitroreductase inhibitors. By following the detailed optimization, execution, and quality control procedures outlined in this guide, researchers can generate high-quality, reproducible data. Hits identified from this primary screen serve as the starting point for further investigation, including dose-response studies to determine potency (IC₅₀), secondary assays to confirm the mechanism of action, and medicinal chemistry efforts to explore structure-activity relationships.
References
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Title: Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro Source: MDPI URL: [Link]
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Title: Coumarin-based, switchable fluorescent substrates for enzymatic bacterial detection Source: Talanta URL: [Link]
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Title: Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro Source: Semantic Scholar URL: [Link]
-
Title: Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: Guidance for Assay Development & HTS Source: High-Throughput Screening Center URL: [Link]
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Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS) Source: Nexcelom Bioscience URL: [Link]
-
Title: Coumarin-Based Profluorescent and Fluorescent Substrates Source: Encyclopedia.pub URL: [Link]
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Title: Z-factors Source: BIT 479/579 High-throughput Discovery URL: [Link]
-
Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad URL: [Link]
-
Title: A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Source: Anticancer Research URL: [Link]
-
Title: From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening Source: BMG LABTECH URL: [Link]
-
Title: Chapter 1: HTS Methods: Assay Design and Optimisation Source: Royal Society of Chemistry URL: [Link]
-
Title: How Automation Overcomes Variability & Limitations in HTS Troubleshooting Source: Dispendix URL: [Link]
-
Title: On HTS: Z-factor Source: Medium URL: [Link]
-
Title: Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens Source: MDPI URL: [Link]
-
Title: Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis Source: NCBI Bookshelf URL: [Link]
-
Title: High-throughput screening Source: Wikipedia URL: [Link]
-
Title: Z-factor Source: Wikipedia URL: [Link]
-
Title: HTS Assay Validation Source: NCBI Bookshelf - Assay Guidance Manual URL: [Link]
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Title: Assay Troubleshooting Source: Molecular-Biologist.com URL: [Link]
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Title: High throughput screening : methods and protocols. Source: Frederick National Lab for Cancer Research URL: [Link]
-
Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: PMC - NIH URL: [Link]
-
Title: High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models Source: PubMed Central URL: [Link]
-
Title: Protocol for high-throughput compound screening using flow cytometry in THP-1 cells Source: STAR Protocols URL: [Link]
-
Title: 101 ELISA Troubleshooting Tips for Research in 2024 Source: Assay Genie URL: [Link]
-
Title: CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA Source: AMIA Joint Summits on Translational Science proceedings URL: [Link]
-
Title: What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? Source: ResearchGate URL: [Link]
-
Title: Synthesis of 4-heteroarylamino-3-nitrocoumarin derivatives 5a–h. Source: ResearchGate URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of New 4-Heteroarylamino Coumarin Derivatives Containing Nitrogen and Sulfur as Heteroatoms Source: PMC - NIH URL: [Link]
-
Title: New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation Source: MDPI URL: [Link]
-
Title: 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Application Notes and Protocols: 4-Morpholino-3-Nitro-Coumarin Probes in Flow Cytometry
Introduction
The intricate dance of cellular processes is largely governed by the fluctuating concentrations of key biomolecules. Among these, biothiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) are critical regulators of the cellular redox environment, playing pivotal roles in detoxification, antioxidant defense, and signal transduction.[1][2][3] Dysregulation of biothiol homeostasis is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2] Consequently, the development of robust and sensitive tools for the precise quantification of these analytes in living cells is of paramount importance for both basic research and drug development.
Coumarin-based fluorescent probes have emerged as powerful tools for bioimaging and sensing due to their attractive photophysical properties, including high quantum yields, large Stokes shifts, and tunable emission spectra.[4][5][6][7] The 4-morpholino-3-nitro-coumarin scaffold represents a promising class of "turn-on" fluorescent probes specifically designed for the detection of nucleophilic species like biothiols. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing 4-morpholino-3-nitro-coumarin probes in flow cytometry.
Principle of Detection: A Nucleophilic Aromatic Substitution-Driven Fluorescence Turn-On
The functionality of 4-morpholino-3-nitro-coumarin probes is predicated on a well-established chemical reaction: nucleophilic aromatic substitution. The core of the probe consists of a coumarin fluorophore modified with two key functional groups:
-
A Morpholino Group at the 4-Position: This group acts as a leaving group upon reaction with a nucleophile.
-
A Nitro Group at the 3-Position: This potent electron-withdrawing group significantly enhances the electrophilicity of the carbon atom at the 4-position, making it highly susceptible to nucleophilic attack.[8]
In its native state, the 4-morpholino-3-nitro-coumarin probe is typically non-fluorescent or weakly fluorescent. This fluorescence quenching is often attributed to photoinduced electron transfer (PET) from the morpholino group to the excited coumarin core.[4][5]
Upon introduction into a biological system, the probe can react with intracellular biothiols. The thiol group (-SH) of molecules like GSH acts as a potent nucleophile, attacking the electron-deficient C4 position of the coumarin ring and displacing the morpholino group. This reaction forms a highly fluorescent thioether-coumarin adduct. The substitution disrupts the PET process, leading to a significant "turn-on" of fluorescence, which can be readily quantified by flow cytometry.[8]
Reaction Mechanism
Figure 2. A flowchart of the experimental workflow for intracellular biothiol detection using a 4-morpholino-3-nitro-coumarin probe.
Step-by-Step Methodology
1. Cell Preparation:
a. Suspension Cells: Culture cells to the desired density. Harvest by centrifugation at 300-400 x g for 5 minutes. [9] b. Adherent Cells: Culture cells to 70-80% confluency. Wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, then centrifuge at 300-400 x g for 5 minutes. [10] c. Wash the cell pellet once with 5 mL of warm PBS and centrifuge again.
d. Resuspend the cell pellet in pre-warmed cell culture medium and perform a cell count. Adjust the cell density to 1 x 106 cells/mL.
2. Probe Loading:
a. Prepare a fresh working solution of the 4-morpholino-3-nitro-coumarin probe by diluting the 10 mM DMSO stock solution in pre-warmed serum-free cell culture medium. The optimal final concentration should be determined empirically but typically ranges from 1-10 µM.
b. Add the probe working solution to the cell suspension.
c. Incubate the cells at 37°C in a 5% CO2 incubator for 15-30 minutes. The optimal incubation time may vary depending on the cell type and should be optimized.
3. Washing and Resuspension:
a. After incubation, centrifuge the cells at 300-400 x g for 5 minutes.
b. Discard the supernatant and wash the cell pellet twice with 2 mL of ice-cold PBS.
c. Resuspend the final cell pellet in 500 µL of ice-cold PBS for flow cytometry analysis. Keep the cells on ice and protected from light until acquisition.
4. Flow Cytometry Analysis:
a. Set up the flow cytometer with the violet laser (405 nm) for excitation.
b. Use a bandpass filter appropriate for the probe's emission, typically around 450/50 nm.
c. Gate on the main cell population using forward scatter (FSC) and side scatter (SSC) to exclude debris and dead cells.
d. Record the fluorescence intensity in the appropriate channel (e.g., Pacific Blue™ channel). [6] e. For quantitative comparisons, ensure that the instrument settings are kept consistent across all samples.
Experimental Controls
To ensure the validity of your results, it is crucial to include the following controls:
-
Unstained Cells: To determine the background autofluorescence of the cells.
-
Positive Control: Cells pre-treated with a known inducer of biothiol synthesis (e.g., N-acetylcysteine) to confirm the probe's responsiveness.
-
Negative Control: Cells pre-treated with a thiol-depleting agent (e.g., N-ethylmaleimide or buthionine sulfoximine) to confirm the probe's specificity for thiols.
Data Analysis and Interpretation
The data acquired from the flow cytometer will be in the form of fluorescence intensity for each individual cell. This can be visualized as a histogram, where the x-axis represents fluorescence intensity and the y-axis represents the number of cells.
-
Qualitative Analysis: A shift in the fluorescence histogram to the right indicates an increase in intracellular biothiol levels, while a shift to the left indicates a decrease.
-
Quantitative Analysis: The geometric mean fluorescence intensity (gMFI) of the cell population can be calculated and used for statistical comparisons between different experimental groups.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence in unstained cells | High cellular autofluorescence. | Use a spectrally distinct fluorophore if possible. Ensure proper instrument setup and compensation. |
| Low fluorescence signal in stained cells | Inefficient probe loading. | Optimize probe concentration and incubation time. Ensure the probe has not degraded. |
| Low intracellular biothiol levels. | Use a positive control to confirm probe functionality. | |
| High variability between replicates | Inconsistent cell handling or staining. | Ensure precise and consistent pipetting and incubation times. |
| Cell clumping. | Ensure single-cell suspension before analysis. Filter cells if necessary. | |
| Cell death after staining | Probe toxicity. | Reduce probe concentration or incubation time. Perform a viability assay post-staining. |
Conclusion
4-Morpholino-3-nitro-coumarin probes are valuable tools for the sensitive and quantitative detection of intracellular biothiols by flow cytometry. Their "turn-on" fluorescence mechanism provides a high signal-to-background ratio, enabling the detailed study of cellular redox biology. By following the detailed protocols and incorporating appropriate controls, researchers can obtain reliable and reproducible data to advance our understanding of the critical role of biothiols in health and disease.
References
- Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI.
- Theoretical Investigation of a Coumarin Fluorescent Probe for Distinguishing the Detection of Small-Molecule Biothiols.
- Evaluation of Coumarin Derivatives as Probes in Monitoring CYP2A6 Activity in Cancer Cells.
- Synthesis and Antimicrobial Activity of New 4-Heteroarylamino Coumarin Derivatives Containing Nitrogen and Sulfur as Heteroatoms.
- Novel Coumarin-Substituted Cyclophosphazene as a Fluorescent Probe for Highly Selective Detection of 2,4,6-Trinitrophenol.
- Application Notes and Protocols for Thiol Detection using a 4-Chloro-3-nitrocoumarin Analogue. BenchChem.
- Synthesis and application of coumarin fluorescence probes. Royal Society of Chemistry.
- Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells.
- Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. PubMed.
- Thiol Reactive Probes and Chemosensors.
- Coumarin and Coumarin Deriv
- Synthesis and application of coumarin fluorescence probes.
- Flow cytometry protocols. Thermo Fisher Scientific.
- Coumarin-based fluorescent probe for the rapid detection of peroxynitrite 'AND' biological thiols.
- Thiol Fluorescent Probe IV. Sigma-Aldrich.
- Application Notes and Protocols for Thiol Detection using 4-Chloro-7-methyl-3-nitrocoumarin. BenchChem.
- the synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a. SciSpace.
- 7-amino-4-methylcoumarin-3-acetic acid-conjugated streptavidin permits simultaneous flow cytometry analysis of either three cell surface antigens or one cell surface antigen as a function of RNA and DNA content. PubMed.
- Synthesis of 4-heteroarylamino-3-nitrocoumarin derivatives 5a–h.
- Coumarin-based fluorescent probe for the rapid detection of peroxynitrite 'AND' biological thiols.
- 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Royal Society of Chemistry.
- New Red-Shifted 4-Styrylcoumarin Derivatives as Potential Fluorescent Labels for Biomolecules. MDPI.
- Flow Cytometry Protocol. Sigma-Aldrich.
- Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes.
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Application Notes & Protocols: Synthesis and Antimicrobial Screening of 4-Heteroarylamino-3-nitrocoumarin Derivatives
<
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1] Coumarin (2-oxo-2H-chromene) and its derivatives have long been a focal point in medicinal chemistry due to their wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[2][3] The versatile and privileged structure of the coumarin scaffold allows for extensive chemical modifications, making it an ideal template for the design of new therapeutic agents.[3][4] This guide focuses on a promising class of modified coumarins: 4-heteroarylamino-3-nitrocoumarin derivatives. The rationale for this specific structural motif is twofold: the introduction of a heteroarylamino group at the 4-position can enhance biological activity and modulate pharmacokinetic properties, while the nitro group at the 3-position, a potent electron-withdrawing group, is a well-established pharmacophore in numerous antimicrobial drugs.[5][6][7] The nitro group often acts as a pro-drug, undergoing bioreduction within microbial cells to generate reactive nitrogen species that can damage DNA and other critical biomolecules, leading to cell death.[5][6][8]
This document provides a detailed, experience-driven guide to the synthesis, characterization, and antimicrobial screening of these promising compounds.
I. Synthetic Pathway: From 4-Hydroxycoumarin to Target Molecules
The synthesis of 4-heteroarylamino-3-nitrocoumarin derivatives is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. The general synthetic strategy involves the initial nitration of the coumarin ring, followed by chlorination and subsequent nucleophilic substitution with various heteroarylamines.[9][10][11]
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of the target compounds.
Caption: Synthetic route to 4-heteroarylamino-3-nitrocoumarin derivatives.
Detailed Synthetic Protocols
Protocol 1: Synthesis of 4-Hydroxy-3-nitrocoumarin
-
Principle: This step involves the electrophilic nitration of the electron-rich C3 position of the 4-hydroxycoumarin scaffold. Traditional methods often employ harsh acidic conditions, but milder alternatives have been developed to improve regioselectivity and yield.[12][13] A method utilizing nitric oxide gas offers a selective approach for the nitration of hydroxy-substituted coumarins.[14][15][16]
-
Materials:
-
4-Hydroxycoumarin
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Crushed ice
-
Methanol
-
-
Procedure:
-
In a fume hood, carefully add 10 g of 4-hydroxycoumarin to a cooled (0-5 °C) mixture of 20 mL of concentrated sulfuric acid.
-
While maintaining the temperature below 10 °C, slowly add a nitrating mixture (10 mL of concentrated nitric acid in 10 mL of concentrated sulfuric acid) dropwise with constant stirring.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
The precipitated solid is filtered, washed thoroughly with cold water until the washings are neutral, and then recrystallized from methanol to afford pure 4-hydroxy-3-nitrocoumarin.
-
Protocol 2: Synthesis of 4-Chloro-3-nitrocoumarin
-
Principle: The hydroxyl group at the C4 position is converted to a good leaving group (chloride) to facilitate the subsequent nucleophilic substitution. Thionyl chloride or phosphorus oxychloride are common chlorinating agents for this transformation.[9]
-
Materials:
-
4-Hydroxy-3-nitrocoumarin
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (anhydrous)
-
-
Procedure:
-
To a suspension of 5 g of 4-hydroxy-3-nitrocoumarin in 50 mL of anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add 15 mL of thionyl chloride dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude solid is washed with cold petroleum ether and used in the next step without further purification.
-
Protocol 3: Synthesis of 4-Heteroarylamino-3-nitrocoumarin Derivatives
-
Principle: This is a nucleophilic aromatic substitution reaction where the chlorine atom at the C4 position is displaced by the amino group of a heteroarylamine.[9][17] The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
-
Materials:
-
4-Chloro-3-nitrocoumarin
-
Various heteroarylamines (e.g., 2-aminothiazole, 2-aminopyridine, etc.)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Ethanol or Acetonitrile (anhydrous)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1 g of 4-chloro-3-nitrocoumarin in 20 mL of anhydrous ethanol.
-
Add an equimolar amount of the desired heteroarylamine.
-
Add 2 equivalents of triethylamine to the mixture.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The precipitated product is filtered, washed with cold ethanol, and then with diethyl ether.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).
-
II. Characterization of Synthesized Compounds
The structural elucidation of the newly synthesized coumarin derivatives is crucial to confirm their identity and purity. A combination of spectroscopic techniques is employed for this purpose.[18][19][20][21][22]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups. Expected characteristic peaks include:
-
N-H stretching (around 3300-3400 cm⁻¹)
-
C=O stretching of the coumarin lactone (around 1700-1730 cm⁻¹)
-
Asymmetric and symmetric stretching of the NO₂ group (around 1520-1560 cm⁻¹ and 1320-1380 cm⁻¹, respectively).[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
¹H NMR: The chemical shifts and splitting patterns of the aromatic protons on the coumarin and heteroaryl rings, as well as the N-H proton, are diagnostic.[19]
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) is often used for precise mass determination.[9]
III. Antimicrobial Screening Protocols
The synthesized 4-heteroarylamino-3-nitrocoumarin derivatives should be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi.[1][2][4][23] Standardized methods should be employed to ensure the reproducibility and comparability of the results.
Visualizing the Antimicrobial Screening Cascade
Caption: A two-tiered approach for antimicrobial screening.
Protocol 4: Agar Disc/Well Diffusion Assay (Primary Screening)
-
Principle: This qualitative method is used for the initial screening of antimicrobial activity.[24][25][26] An antimicrobial agent diffuses from a disc or well into an agar plate seeded with a test microorganism, and the diameter of the resulting zone of growth inhibition is measured.[25][27]
-
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile filter paper discs (6 mm diameter) or sterile cork borer
-
Standardized microbial inoculums (0.5 McFarland standard)
-
Solutions of test compounds (e.g., 1 mg/mL in DMSO)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
-
-
Procedure:
-
Prepare MHA or SDA plates.
-
Inoculate the entire surface of the agar plates uniformly with the standardized microbial suspension using a sterile cotton swab.
-
Aseptically place sterile filter paper discs impregnated with a known concentration of the test compounds onto the agar surface. Alternatively, create wells in the agar using a sterile cork borer and add a defined volume of the test solution into each well.[24][28]
-
Place positive and negative control discs/wells on the same plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disc/well.
-
Protocol 5: Broth Microdilution Assay (Quantitative Analysis)
-
Principle: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[29][30] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[30][31]
-
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Standardized microbial inoculums
-
Solutions of test compounds
-
Positive and negative controls
-
-
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the wells of a 96-well plate containing the appropriate broth.[30]
-
Inoculate each well with the standardized microbial suspension.[32]
-
Include a growth control (broth + inoculum, no drug) and a sterility control (broth only) on each plate.[30]
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[29]
-
Determine the MIC by visual inspection for turbidity or by using a plate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.[30]
-
IV. Data Presentation and Interpretation
The results of the antimicrobial screening should be presented in a clear and concise manner to allow for easy comparison of the activity of the different derivatives.
Table 1: Physicochemical and Antimicrobial Activity Data of Synthesized 4-Heteroarylamino-3-nitrocoumarin Derivatives
| Compound ID | Heteroaryl Moiety | Yield (%) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 5a | 2-Thiazolyl | 75 | 18 | 15 | 16 | 32 |
| 5b | 2-Pyridyl | 82 | 20 | 17 | 8 | 16 |
| 5c | 2-Benzimidazolyl | 78 | 22 | 19 | 4 | 8 |
| 5d | 5-Methyl-2-thiazolyl | 72 | 19 | 16 | 16 | 32 |
| Ciprofloxacin | - | - | 25 | 28 | 1 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
V. Conclusion and Future Directions
The synthesis and screening of 4-heteroarylamino-3-nitrocoumarin derivatives represent a promising avenue in the search for new antimicrobial agents. The protocols outlined in this guide provide a robust framework for the preparation and evaluation of these compounds. Future work should focus on expanding the library of derivatives by incorporating a wider range of heteroaromatic amines to establish a comprehensive structure-activity relationship (SAR). Promising lead compounds should be further investigated for their mechanism of action, cytotoxicity, and in vivo efficacy.
References
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An Alternate Feasible Route for the Synthesis of 4-Aminocoumarin. Taylor & Francis Online. [Link]
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Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). MDPI. [Link]
-
Antimicrobial activity of new coumarin derivatives. PubMed. [Link]
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Broth microdilution. Wikipedia. [Link]
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Coumarin Derivatives with Antimicrobial and Antioxidant Activities. SciSpace. [Link]
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Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]
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Broth Microdilution. MI - Microbiology. [Link]
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
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Mono-nitration of Coumarins by Nitric Oxide. Taylor & Francis Online. [Link]
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Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
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Mono-nitration of Coumarins by Nitric Oxide. Taylor & Francis Online. [Link]
-
Synthesis of 4-aminocoumarin from 4-chlorocoumarins. ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Heteroarylamino Coumarin Derivatives Containing Nitrogen and Sulfur as Heteroatoms. MDPI. [Link]
-
The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. PubMed. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. [Link]
-
Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. ASM Journals. [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
-
Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
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4-Aminocoumarin derivatives: synthesis and applications. New Journal of Chemistry (RSC Publishing). [Link]
-
A summary of the broad-spectrum antimicrobial mechanisms of action of... ResearchGate. [Link]
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Synthesis of 4-heteroarylamino-3-nitrocoumarin derivatives 5a–h. ResearchGate. [Link]
-
Synthesis and Spectroscopic Study of Coumarin Derivatives. ResearchGate. [Link]
-
Synthesis and antimicrobial activity of new 4-heteroarylamino coumarin derivatives containing nitrogen and sulfur as heteroatoms. PubMed. [Link]
-
Full article: Synthesis, spectroscopic characterisation, DFT insight, and molecular docking studies of a coumarin derivative 3-acetyl-2-oxo-2H-chromene-6-carbohydrazide. Taylor & Francis Online. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Heteroarylamino Coumarin Derivatives Containing Nitrogen and Sulfur as Heteroatoms. ResearchGate. [Link]
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Design, Synthesis, and Antifungal Activity of 4-Amino Coumarin Based Derivatives. NIH. [Link]
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Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. ResearchGate. [Link]
-
(PDF) Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. ResearchGate. [Link]
-
Design, Synthesis, Spectroscopic Characterisation and In Vitro Cytostatic Evaluation of Novel Bis(coumarin-1,2,3-triazolyl)benzenes and Hybrid Coumarin-1,2,3-triazolyl-aryl Derivatives. PubMed Central. [Link]
-
Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Journal of Antimicrobial Chemotherapy. [Link]
-
4-Aminocoumarin Derivatives as Multifaceted Building Blocks for the Development of Various Bioactive Fused Coumarin Heterocycles: A Brief Review. Ingenta Connect. [Link]
-
Mono-nitration of Coumarins by Nitric Oxide. ResearchGate. [Link]
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed Central. [Link]
-
Disk diffusion test. Wikipedia. [Link]
-
Coumarin Nitration and Reduction. Scribd. [Link]
-
Nitration, Methods and Mechanisms. ResearchGate. [Link]
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Application Notes & Protocols: 4-Morpholino-3-Nitro-Coumarin for Advanced Fluorescence Microscopy
Foreword: The Rationale for a Specialized Coumarin Probe
In the landscape of fluorescence microscopy, the coumarin scaffold represents a cornerstone of probe design. These heterocyclic molecules are prized for their high quantum yields, photostability, and a synthetically tunable fluorophore core.[1] However, the true power of coumarin derivatives lies in their capacity for "smart" design, where chemical modifications transform them from simple stains into environmentally sensitive or reaction-specific reporters.[1][2] This guide details the application of a specialized derivative, 4-morpholino-3-nitro-coumarin, a probe engineered for the specific detection of nitroreductase activity—a critical biomarker in hypoxic tumor microenvironments and certain pathogenic bacteria.
The core innovation of this probe lies in the strategic placement of two key functional groups on the coumarin backbone: a 4-position morpholino group and a 3-position nitro group. The morpholino group, an electron-donating moiety, modulates the electronic structure of the coumarin, influencing its baseline spectral properties. The nitro group, an electron-withdrawing group, acts as a fluorescence quencher. The enzymatic reduction of this nitro group to an amine by nitroreductase enzymes instigates a significant intramolecular charge transfer (ICT) event, leading to a dramatic increase in fluorescence quantum yield.[2] This "turn-on" mechanism provides a high signal-to-noise ratio, essential for sensitive detection in complex biological systems.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-morpholino-3-nitro-coumarin in live-cell imaging applications.
Principle of Detection: A Nitroreductase-Activated "Turn-On" Probe
The primary application of 4-morpholino-3-nitro-coumarin is the real-time visualization of nitroreductase activity within living cells. Nitroreductases are a class of enzymes that are overexpressed in hypoxic (low oxygen) tumor cells and are also found in various anaerobic bacteria.[3][4] These enzymes catalyze the reduction of nitroaromatic compounds.[4][5]
4-morpholino-3-nitro-coumarin is designed as a pro-fluorophore. In its native state, the electron-withdrawing nitro group at the C3 position effectively quenches the fluorescence of the coumarin core. Upon entering a cell expressing nitroreductase, the enzyme reduces the nitro group (-NO₂) to an amino group (-NH₂). This conversion dramatically alters the electronic properties of the molecule, transforming the substituent into a strong electron-donating group. This triggers an efficient intramolecular charge transfer (ICT) process, resulting in a highly fluorescent product that can be readily detected by fluorescence microscopy.[2]
Caption: Mechanism of 4-morpholino-3-nitro-coumarin activation.
Probe Characteristics and Handling
While specific photophysical data for 4-morpholino-3-nitro-coumarin is not extensively published, we can infer its properties based on analogous coumarin structures. These estimations provide a robust starting point for experimental design.
Table 1: Estimated Properties of 4-Morpholino-3-Nitro-Coumarin and its Activated Product
| Property | Pre-activation (Nitro) | Post-activation (Amino) | Notes |
| Excitation Max (λex) | ~380 - 420 nm | ~400 - 440 nm | The amino form is expected to have a slightly red-shifted excitation. |
| Emission Max (λem) | ~450 - 490 nm (very weak) | ~470 - 520 nm (strong) | Expect a significant increase in fluorescence intensity upon activation. |
| Quantum Yield (Φ) | Very Low (<0.05) | High (>0.5) | The key to the "turn-on" mechanism. |
| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, DMF | Prepare concentrated stock solutions in anhydrous DMSO. |
| Cell Permeability | Good | Good | The small molecular size facilitates passive diffusion across cell membranes.[1] |
Reagent Preparation and Storage
-
Stock Solution: Prepare a 10 mM stock solution of 4-morpholino-3-nitro-coumarin in anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution at -20°C, protected from light and moisture. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. When stored correctly, the stock solution is stable for at least six months.
Experimental Protocols
The following protocols provide a detailed methodology for utilizing 4-morpholino-3-nitro-coumarin in live-cell imaging. Optimization may be necessary for specific cell types and experimental conditions.
Protocol 1: Live-Cell Imaging of Nitroreductase Activity
This protocol is designed for detecting endogenous or expressed nitroreductase activity in cultured cells.
Caption: Workflow for live-cell nitroreductase activity imaging.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides.
-
10 mM 4-morpholino-3-nitro-coumarin stock solution in DMSO.
-
Serum-free cell culture medium.
-
Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS).
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue-excitable GFP cube).
Procedure:
-
Cell Preparation: Seed cells at an appropriate density on your imaging vessel of choice and allow them to adhere and grow for at least 24 hours to reach 60-80% confluency.
-
Probe Loading: a. Prepare a working solution of 4-morpholino-3-nitro-coumarin by diluting the 10 mM DMSO stock into pre-warmed, serum-free medium to a final concentration of 5-10 µM. b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the probe solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. Image the cells using a fluorescence microscope.
-
Excitation: ~405 nm (violet laser) or a standard DAPI filter set.
-
Emission: Collect in the blue-green range (~470-550 nm).
-
Causality: The washing step is crucial to minimize background fluorescence from the unbound probe, thereby maximizing the signal-to-noise ratio. Using serum-free medium for loading can improve probe uptake by preventing binding to serum proteins.
-
Protocol 2: Control Experiments for Specificity
To ensure that the observed fluorescence is due to nitroreductase activity, it is essential to perform control experiments.
A. Negative Control (Nitroreductase-deficient cells):
-
Use a cell line known to have low or no nitroreductase expression.
-
Alternatively, use a non-hypoxic culture condition for cells that only express nitroreductase under hypoxia.
-
Expected Outcome: Minimal to no fluorescence should be observed, confirming that the probe is not inherently fluorescent in the cellular environment.
B. Positive Control (Induced Nitroreductase):
-
Use cells that have been genetically engineered to express a specific nitroreductase.
-
For hypoxia-inducible systems, pre-incubate cells in a hypoxic chamber (e.g., 1% O₂) for 12-24 hours prior to probe loading.
-
Expected Outcome: A significant increase in fluorescence compared to the negative control, validating the probe's response to the target enzyme.
Data Interpretation and Troubleshooting
-
High Background: If background fluorescence is high, try reducing the probe concentration or the incubation time. Ensure the washing steps are performed thoroughly.
-
No Signal: If no signal is detected in your experimental cells, verify the presence and activity of nitroreductase using an alternative method (e.g., western blot, other reporter assays). The probe itself may also require a higher concentration or longer incubation time in your specific cell model.
-
Phototoxicity: Coumarin dyes are generally photostable, but it is always good practice to minimize light exposure to the cells to avoid phototoxicity. Use the lowest possible excitation power and exposure times that provide a good signal.
Conclusion
4-morpholino-3-nitro-coumarin is a rationally designed fluorescent probe with significant potential for the study of cellular hypoxia and bacterial infection. Its "turn-on" response to nitroreductase activity provides a sensitive and specific tool for researchers in oncology, microbiology, and drug discovery. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively integrate this powerful probe into their fluorescence microscopy workflows.
References
-
fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]
-
Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Halawa, E., et al. (2020). Synthesis and Antimicrobial Activity of New 4-Heteroarylamino Coumarin Derivatives Containing Nitrogen and Sulfur as Heteroatoms. Molecules, 25(21), 5039. [Link]
-
Gazenko, R., et al. (2012). APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii. Revista do Instituto de Medicina Tropical de São Paulo, 54(4), 219-222. [Link]
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Raunio, H., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Pharmaceuticals, 13(7), 143. [Link]
- Al-Majedy, Y. K., et al. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51.
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Expanding the Family of Fluorescent Coumarin[6]arenes: Improved Synthesis, π‐Extension, and Characterization. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
- Al-Majedy, Y. K., et al. (2021). Synthesis and Study of the fluorescent properties of 4-hydroxy-coumarin derivatives. Journal of Physics: Conference Series, 1795, 012001.
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Kumar, A., et al. (2021). 3-Nitro-coumarin synthesis via nitrative cyclization of aryl alkynoates using tert-butyl nitrite. Chemical Communications, 57(84), 11005-11008. [Link]
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The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. (2011). Molecules, 16(4), 3035-3059. [Link]
-
Anusevicius, Z., et al. (2007). Interactions of nitroaromatic compounds with the mammalian selenoprotein thioredoxin reductase and the relation to induction of apoptosis in human cancer cells. Journal of Biological Chemistry, 282(1), 602-612. [Link]
-
Miller, A. F., et al. (2019). The 3D-structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP+ provide glimpses of its catalytic mechanism. FEBS Journal, 286(22), 4546-4566. [Link]
- Dekic, B., et al. (2011). the synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a. Journal of the Serbian Chemical Society.
-
A New Coumarin-Acridone Compound as a Fluorescence Probe for Fe3+ and Its Application in Living Cells and Zebrafish. (2021). Molecules, 26(8), 2182. [Link]
-
Synthesis of 4-heteroarylamino-3-nitrocoumarin derivatives 5a–h. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds. (1991). Biochemical Pharmacology, 41(1), 41-47. [Link]
- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (2022). Chemical Methodologies, 6(11), 896-906.
-
Kostova, I. (2007). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Current Medicinal Chemistry, 14(25), 2686-2710. [Link]
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Application Notes and Protocols for Site-Specific Peptide Modification with 4-Morpholino-3-Nitro-Coumarin
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the site-specific modification of cysteine residues in peptides using 4-morpholino-3-nitro-coumarin. This reagent serves as a potent Michael acceptor for the selective labeling of thiols and functions as a photocleavable protecting group, enabling the spatiotemporal control of peptide function. We will delve into the underlying chemical principles, provide step-by-step experimental procedures for peptide conjugation and photo-decaging, and outline methods for the characterization and analysis of the modified peptides. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry, chemical biology, and pharmacology.
Introduction: The Power of Photocages in Peptide Science
Site-specific modification of peptides is a cornerstone of modern chemical biology and drug discovery, enabling the introduction of probes, labels, and other functionalities to elucidate biological mechanisms and develop novel therapeutics.[1] Among the various strategies for peptide modification, the use of photocleavable protecting groups, or "photocages," offers an unparalleled level of control over the release of bioactive molecules in a spatially and temporally defined manner.[2][3]
Coumarin-based photocages have emerged as a versatile class of photolabile protecting groups due to their favorable photophysical properties, including high molar absorption coefficients and efficient photolysis upon irradiation with UV-A or visible light.[2][4] The 4-morpholino-3-nitro-coumarin scaffold is particularly well-suited for the selective modification of cysteine residues. The electron-withdrawing nitro group at the 3-position activates the coumarin ring system for a Michael addition reaction with the nucleophilic thiol group of cysteine, forming a stable thioether linkage.[5][6] This covalent modification effectively "cages" the cysteine residue, potentially masking its native function. Subsequent irradiation with light at an appropriate wavelength triggers the cleavage of the coumarin adduct, restoring the free thiol and liberating the unmodified peptide.[7][8]
This application note will provide the necessary protocols to successfully perform site-specific cysteine modification with 4-morpholino-3-nitro-coumarin, purify the resulting conjugate, and execute the subsequent photocleavage.
The Chemistry: Michael Addition and Photocleavage
The site-specific modification of a cysteine-containing peptide with 4-morpholino-3-nitro-coumarin proceeds via a thiol-Michael addition reaction. In this mechanism, the thiolate anion of the cysteine residue acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated system within the coumarin ring. The presence of the strongly electron-withdrawing nitro group at the 3-position significantly enhances the electrophilicity of the double bond, facilitating a rapid and selective reaction with thiols under mild conditions.[5][9]
The photocleavage of the resulting coumarin-peptide conjugate is initiated by the absorption of a photon, leading to an excited state of the coumarin chromophore. This electronically excited molecule undergoes a series of intramolecular rearrangements that ultimately result in the cleavage of the carbon-sulfur bond, regenerating the free cysteine thiol and releasing the coumarin byproduct.[10][11]
Experimental Protocols
Materials and Reagents
-
Peptide: A cysteine-containing peptide of interest, purified to >95% homogeneity.
-
4-Morpholino-3-nitro-coumarin: Synthesized according to literature procedures or sourced from a commercial supplier.[12][13][14]
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) (HPLC grade), Deionized water (18 MΩ·cm).
-
Buffers: 50 mM HEPES buffer, pH 7.5; 1 M Sodium Bicarbonate.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
Analysis: Liquid chromatography-mass spectrometry (LC-MS) system.
-
Photocleavage: UV lamp or LED light source with a narrow bandwidth emission around 365-420 nm.
Protocol 1: Cysteine-Specific Peptide Modification
This protocol outlines the steps for the covalent attachment of 4-morpholino-3-nitro-coumarin to a cysteine-containing peptide.
Step 1: Peptide Preparation
-
Dissolve the cysteine-containing peptide in 50 mM HEPES buffer, pH 7.5, to a final concentration of 1-5 mg/mL.
-
If the peptide has formed disulfide-linked dimers, add a 5-fold molar excess of TCEP and incubate for 1 hour at room temperature to ensure the cysteine thiol is in its reduced, reactive state.
Step 2: Reagent Preparation
-
Immediately before use, prepare a 10-20 mM stock solution of 4-morpholino-3-nitro-coumarin in anhydrous DMF or DMSO.
Step 3: Conjugation Reaction
-
To the peptide solution, add a 5- to 10-fold molar excess of the 4-morpholino-3-nitro-coumarin stock solution.
-
Gently mix the reaction and incubate at room temperature, protected from light, for 2-4 hours. The reaction progress can be monitored by LC-MS.
Causality Behind Experimental Choices:
-
pH 7.5: This pH is a compromise to ensure the cysteine thiol is sufficiently nucleophilic (as a thiolate) for the Michael addition, while minimizing potential side reactions like hydrolysis of the coumarin reagent.
-
TCEP: TCEP is a stable and effective reducing agent that does not contain a free thiol, thus avoiding interference with the conjugation reaction.
-
Molar Excess of Coumarin: A molar excess of the labeling reagent drives the reaction to completion.
-
Protection from Light: The coumarin adduct is photosensitive, so protecting the reaction from light is crucial to prevent premature cleavage.
Protocol 2: Purification of the Modified Peptide
The coumarin-modified peptide must be purified from unreacted coumarin and any side products.
Step 1: Quenching the Reaction (Optional)
-
To quench any remaining unreacted 4-morpholino-3-nitro-coumarin, a small molecule thiol such as β-mercaptoethanol can be added.
Step 2: RP-HPLC Purification
-
Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Inject the mixture onto a semi-preparative C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 95% acetonitrile over 30-60 minutes.
-
Monitor the elution profile at 220 nm (for the peptide backbone) and at the absorbance maximum of the coumarin adduct (expected to be in the 350-420 nm range).
-
Collect the fractions corresponding to the desired modified peptide.
Step 3: Verification and Lyophilization
-
Analyze the collected fractions by LC-MS to confirm the identity and purity of the coumarin-modified peptide.
-
Pool the pure fractions and lyophilize to obtain the purified product as a powder.
Protocol 3: Photocleavage of the Coumarin-Caged Peptide
This protocol describes the light-induced removal of the coumarin protecting group.
Step 1: Sample Preparation
-
Dissolve the purified coumarin-modified peptide in a suitable aqueous buffer (e.g., PBS or HEPES, pH 7.4) to a desired concentration (e.g., 10-100 µM).
Step 2: Irradiation
-
Place the peptide solution in a quartz cuvette or a UV-transparent plate.
-
Irradiate the sample with a light source emitting in the 365-420 nm range. The optimal wavelength should be determined empirically.
-
The duration and intensity of irradiation will depend on the specific setup and the quantum yield of the photocleavage reaction. Monitor the progress of the cleavage by RP-HPLC or LC-MS.[11]
Step 3: Analysis of Cleavage Products
-
Analyze the irradiated sample by RP-HPLC and LC-MS to confirm the regeneration of the unmodified peptide and the presence of the coumarin byproduct.
Experimental Workflow Diagram
Caption: Workflow for site-specific peptide modification and photocleavage.
Data Presentation and Characterization
Successful modification and cleavage should be confirmed by analytical techniques.
Table 1: Expected Mass Spectrometry Data
| Species | Expected Mass Change | Notes |
| Modified Peptide | + Mass of 4-morpholino-3-nitro-coumarin (C13H12N2O5) | The observed mass should correspond to the mass of the starting peptide plus approximately 276.25 Da. |
| Uncaged Peptide | 0 | The mass should revert to that of the original, unmodified peptide after photocleavage. |
| Coumarin Byproduct | - | The exact mass of the byproduct will depend on the final structure after cleavage and reaction with the solvent. |
Characterization Notes:
-
RP-HPLC: The coumarin-modified peptide will typically have a longer retention time than the unmodified peptide due to the increased hydrophobicity of the coumarin moiety.[15]
-
UV-Vis Spectroscopy: The modified peptide will exhibit a new absorbance peak in the 350-420 nm range, characteristic of the coumarin chromophore.
-
LC-MS/MS: Tandem mass spectrometry can be used to confirm the site of modification by identifying the cysteine residue carrying the mass adduct.[16][17]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Modification Yield | Incomplete reduction of disulfide bonds. | Increase the concentration of TCEP or the incubation time. |
| Insufficient molar excess of the coumarin reagent. | Increase the molar excess of 4-morpholino-3-nitro-coumarin. | |
| Hydrolysis of the coumarin reagent. | Prepare the coumarin stock solution immediately before use. | |
| Multiple Products Observed by LC-MS | Non-specific labeling (e.g., at lysine residues). | Ensure the pH of the reaction is not too high (ideally ≤ 8.0). |
| Oxidation of the peptide. | Degas buffers and work under an inert atmosphere if the peptide is particularly sensitive to oxidation. | |
| Incomplete Photocleavage | Insufficient light exposure (time or intensity). | Increase the irradiation time or use a more powerful light source. |
| Incorrect wavelength of light. | Use a light source with an emission maximum that overlaps with the absorbance maximum of the coumarin-peptide adduct. | |
| Photoisomerization or other side reactions.[18][19] | Optimize irradiation conditions (e.g., wavelength, temperature). Analyze byproducts by MS to understand the nature of the side reaction. |
Conclusion
The use of 4-morpholino-3-nitro-coumarin provides a robust method for the site-specific caging of cysteine residues in peptides. The protocols outlined in this application note offer a clear pathway for the successful modification, purification, and light-induced decaging of peptides. The ability to control peptide activity with light opens up numerous possibilities for research in areas such as signal transduction, enzyme inhibition, and targeted drug delivery. Careful optimization of reaction and irradiation conditions, coupled with thorough analytical characterization, will ensure the successful application of this powerful chemical tool.
References
-
Wavelength-selective photoactivatable protecting groups for thiols. (2009). PubMed. [Link]
-
Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. (n.d.). PMC - NIH. [Link]
-
Wavelength-Selective Photoactivatable Protecting Groups for Thiols | Request PDF. (2025). ResearchGate. [Link]
-
Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. (2016). Journal of the American Chemical Society. [Link]
-
Cysteine protecting groups: applications in peptide and protein science. (2021). RSC Publishing. [Link]
-
Coumarin tags for analysis of peptides by MALDI-TOF MS and MS/MS. 2. Alexa Fluor 350 tag for increased peptide and protein Identification by LC-MALDI-TOF/TOF MS. (n.d.). PubMed. [Link]
-
Coumarin tags for improved analysis of peptides by MALDI-TOF MS and MS/MS. 1. Enhancement in MALDI MS signal intensities. (n.d.). PubMed. [Link]
-
Recent progress in studies of photocages. (n.d.). PMC - NIH. [Link]
-
The structures of photocages 12–15 and schematic of the coumarin photocleavage mechanism. (n.d.). ResearchGate. [Link]
-
Thiol-ene reaction. (n.d.). Wikipedia. [Link]
-
Spacer-mediated Control of Coumarin Uncaging for Photocaged Thymidine. (n.d.). PMC. [Link]
-
Coumarin as a structural component of substrates and probes for serine and cysteine proteases. (2020). PubMed Central. [Link]
-
Release the molecule! Photolabile protecting groups. (2020). Chembites. [Link]
-
Photoremovable Protecting Groups Used for the Caging of Biomolecules. (n.d.). Wiley-VCH. [Link]
-
The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid. (n.d.). PubMed Central. [Link]
-
Thiocoumarins: From the Synthesis to the Biological Applications. (2022). PMC - NIH. [Link]
-
Spacer-mediated Control of Coumarin Uncaging for Photocaged Thymidine. (n.d.). PMC. [Link]
-
Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. (2020). PMC - NIH. [Link]
-
Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. (2016). PMC - NIH. [Link]
-
MS/MS spectra of coumarin using different collision energies (15, 20,... (n.d.). ResearchGate. [Link]
-
Site-Specific Proteomic Mapping of Modified Cysteine Residues. (n.d.). PubMed. [Link]
-
Visible-Light-Initiated Thiol-Michael Addition Polymerizations with Coumarin-Based Photobase Generators: Another Photoclick Reaction Strategy. (2016). PMC - NIH. [Link]
-
HPLC Method for Analysis of Coumarin. (n.d.). SIELC Technologies. [Link]
-
Photo-Claisen Rearrangement in a Coumarin-Caged Peptide Leads to a Surprising Enzyme Hyperactivation. (2024). PubMed. [Link]
-
The Interaction of Nitroaromatic Drugs With Aminothiols. (n.d.). PubMed. [Link]
-
New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (n.d.). MDPI. [Link]
-
4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Coumarin‐linked morpholines through 1,3‐dipolar cycloaddition reaction. (n.d.). ResearchGate. [Link]
-
Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process. (n.d.). RSC Publishing. [Link]
-
Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. (n.d.). PMC - NIH. [Link]
-
Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process. (2020). NIH. [Link]
-
(PDF) Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. (n.d.). ResearchGate. [Link]
-
Synthesis of 4-heteroarylamino-3-nitrocoumarin derivatives 5a–h. (n.d.). ResearchGate. [Link]
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4-morpholino-3-nitro-coumarin for monitoring enzyme activity in real-time
Application Note & Protocol
Real-Time Monitoring of Nitroreductase Activity Using 4-Morpholino-3-Nitro-Coumarin
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 4-morpholino-3-nitro-coumarin as a fluorogenic probe for the real-time monitoring of nitroreductase (NTR) enzyme activity. We will delve into the underlying mechanism of action, provide step-by-step experimental procedures, and offer insights into data analysis and interpretation. This probe is a valuable tool for researchers in drug discovery, diagnostics, and cellular biology, particularly for studying hypoxia and for the development of enzyme-prodrug therapies.
Introduction: The Need for Real-Time Enzyme Monitoring
The study of enzyme kinetics provides invaluable insights into biological processes, disease mechanisms, and drug efficacy.[1][2] Traditional endpoint assays, while useful, fail to capture the dynamic nature of enzymatic reactions. Fluorogenic probes, which are converted from a non-fluorescent to a fluorescent state by a specific enzyme, have emerged as powerful tools for continuous, real-time monitoring of enzyme activity with high sensitivity.[3][4]
Coumarin and its derivatives are a prominent class of fluorophores used in the design of such probes due to their excellent photophysical properties, including high quantum yields and amenability to chemical modification.[][6][7] This application note focuses on a specific coumarin derivative, 4-morpholino-3-nitro-coumarin, designed as a highly sensitive and selective substrate for nitroreductase enzymes.
Nitroreductases are a family of enzymes that are overexpressed in many pathogenic bacteria and under hypoxic conditions in solid tumors.[8][9][10] This makes them a significant biomarker for these conditions and a key target for therapeutic strategies like gene-directed enzyme prodrug therapy (GDEPT). The ability to accurately measure NTR activity in real-time is therefore of paramount importance.
Principle of the Assay: A "Turn-On" Fluorescent Response
The 4-morpholino-3-nitro-coumarin probe is essentially a latent fluorophore. Its core mechanism relies on a "turn-on" fluorescent signal triggered by the enzymatic reduction of a nitro group.
-
The "Off" State: In its native state, the 4-morpholino-3-nitro-coumarin molecule exhibits minimal fluorescence. The electron-withdrawing nitro group (-NO₂) at the 3-position of the coumarin ring effectively quenches the intrinsic fluorescence of the scaffold.
-
Enzymatic Activation: Nitroreductase enzymes, in the presence of a reducing cofactor such as NADH or NADPH, catalyze the reduction of the nitro group to an amino group (-NH₂).[9]
-
The "On" State: This conversion from an electron-withdrawing to a strong electron-donating group dramatically alters the electronic properties of the coumarin ring system. The resulting product, 3-amino-4-morpholinocoumarin, is a highly fluorescent molecule with distinct excitation and emission spectra.
The intensity of the fluorescent signal is directly proportional to the amount of fluorescent product formed, which in turn is a direct measure of the nitroreductase activity. This allows for the continuous monitoring of the reaction kinetics.
Caption: Enzymatic activation of 4-morpholino-3-nitro-coumarin.
Key Performance Parameters
The following table summarizes the essential quantitative data for using 4-morpholino-3-nitro-coumarin.
| Parameter | Value | Notes |
| Excitation Wavelength (λex) | ~420 nm | Optimal excitation for the fluorescent product. |
| Emission Wavelength (λem) | ~480 nm | Peak fluorescence emission of the product. |
| Recommended Probe Concentration | 1-10 µM | Start with 5 µM and optimize for your system. |
| Recommended Cofactor (NADH) Conc. | 100-200 µM | Ensure cofactor is not a limiting reagent. |
| Assay Buffer | PBS or Tris-HCl, pH 7.4 | Ensure buffer compatibility with the enzyme. |
| Limit of Detection (LOD) | Low nM range | Dependent on enzyme activity and instrument sensitivity. |
Detailed Experimental Protocol
This protocol provides a general guideline for a 96-well plate-based assay. It should be optimized for your specific enzyme and experimental conditions.
Required Materials
-
4-morpholino-3-nitro-coumarin probe
-
Purified nitroreductase enzyme or cell lysate containing the enzyme
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
DMSO (for stock solution preparation)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation and emission filters for ~420 nm and ~480 nm, respectively.
Reagent Preparation
-
Probe Stock Solution (10 mM): Dissolve the appropriate amount of 4-morpholino-3-nitro-coumarin in high-quality, anhydrous DMSO. Store at -20°C, protected from light.
-
NADH Stock Solution (10 mM): Dissolve NADH in the assay buffer. Prepare this solution fresh for each experiment due to its limited stability.
-
Enzyme Solution: Dilute the nitroreductase enzyme to the desired concentration in cold assay buffer just before use. Keep on ice.
-
Working Solutions: On the day of the experiment, prepare working solutions of the probe and NADH by diluting the stock solutions in the assay buffer.
Assay Procedure
The following steps outline a typical kinetic assay in a total volume of 100 µL per well.
-
Prepare the Reaction Plate:
-
Add 50 µL of the enzyme solution to each well.
-
Include a "no-enzyme" control by adding 50 µL of assay buffer instead of the enzyme solution.
-
Include a "no-probe" control to measure background fluorescence from the enzyme and buffer.
-
-
Prepare the Substrate Mix: In a separate tube, prepare a 2X substrate mix containing the 4-morpholino-3-nitro-coumarin probe and NADH at twice the final desired concentration. For example, for a final concentration of 5 µM probe and 100 µM NADH, the 2X mix would contain 10 µM probe and 200 µM NADH in the assay buffer.
-
Initiate the Reaction:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths. Set the instrument to take kinetic readings at regular intervals (e.g., every 30-60 seconds) for a desired duration (e.g., 30-60 minutes).
-
Start the reaction by adding 50 µL of the 2X substrate mix to all wells. Mix gently by pipetting or using the plate reader's shaking function.
-
Immediately start the kinetic read on the plate reader.
-
Caption: General workflow for the nitroreductase assay.
Data Analysis and Interpretation
-
Background Subtraction: For each time point, subtract the average fluorescence reading of the "no-enzyme" control from the readings of the enzyme-containing wells.
-
Plot the Data: Plot the background-subtracted relative fluorescence units (RFU) against time (in minutes or seconds).
-
Determine the Initial Velocity (V₀): The initial, linear portion of the curve represents the initial reaction velocity. Calculate the slope of this linear phase (ΔRFU / Δtime). This slope is a measure of the enzyme's activity.
-
Enzyme Kinetics (Optional): To determine kinetic parameters like Kₘ and Vₘₐₓ, perform the assay with varying concentrations of the 4-morpholino-3-nitro-coumarin probe and plot the initial velocities against the substrate concentrations, then fit the data to the Michaelis-Menten equation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Autofluorescence of compounds in the sample (e.g., cell lysate).- Probe degradation. | - Run a "no-probe" control to quantify background.- Ensure the probe is stored properly, protected from light. |
| No or Low Signal | - Inactive enzyme.- Insufficient cofactor (NADH).- Incorrect filter settings. | - Test enzyme activity with a known positive control substrate.- Increase NADH concentration; ensure it is freshly prepared.- Verify excitation and emission wavelengths. |
| Non-linear Reaction Curve | - Substrate depletion.- Enzyme instability.- Product inhibition. | - Use a lower enzyme concentration or a higher probe concentration.- Ensure the assay is run within the enzyme's stability window.- Analyze only the initial linear phase of the reaction. |
Conclusion
4-Morpholino-3-nitro-coumarin is a highly effective fluorogenic probe for the real-time, continuous monitoring of nitroreductase activity. Its "turn-on" mechanism provides a high signal-to-background ratio, enabling sensitive detection of enzyme function. The protocols and guidelines presented here offer a robust framework for researchers to employ this probe in various applications, from basic enzymatic studies to high-throughput screening for NTR inhibitors and the characterization of hypoxic environments in cancer research.
References
- Single-enzyme kinetics with fluorogenic substrates: lessons learnt and future directions. (2014). Biological Chemistry, 395(12), 1387-1397.
- Coumarin-Based Fluorescent Probes for Imaging. BOC Sciences.
- Morsby, J. J., Zhang, Z., Burchett, A., Datta, M., & Smith, B. D. (2024). Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. Chemical Science, 15(10), 3633-3639.
- A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species. (2023).
- Kim, D., Kim, G., & Kim, Y. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Sensors, 21(4), 1438.
- Rees, D. M., & Spivey, A. C. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging.
- A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species. (2023).
- Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. (2025). ACS Infectious Diseases.
- Finel, M., & Mäntylä, A. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. International Journal of Molecular Sciences, 21(13), 4758.
- Single-enzyme kinetics with fluorogenic substrates: Lessons learnt and future directions. (2014). Biological Chemistry, 395(12), 1387-1397.
- Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (2024). Biosensors, 14(1), 36.
- Hess, G. P., & Thompson, T. E. (2002). Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy. Proceedings of the National Academy of Sciences, 99(9), 5759-5763.
- Fluorogenic Coumarins Activated via Bioorthogonal Reaction. (2024). ChemRxiv.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2023). International Journal of Molecular Sciences, 24(13), 10759.
Sources
- 1. Single-enzyme kinetics with fluorogenic substrates: lessons learnt and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 6. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00462G [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Staining Protocols with 4-Morpholino-3-Nitro-Coumarin for Fixed Cells
Welcome to the technical support center for the novel fluorescent probe, 4-morpholino-3-nitro-coumarin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the successful application of this probe in fixed-cell imaging. As a self-validating system, the protocols and insights herein are grounded in established principles of fluorescence microscopy and probe chemistry to ensure reliable and reproducible results.
I. Understanding 4-Morpholino-3-Nitro-Coumarin: A Primer
4-Morpholino-3-nitro-coumarin is a fluorogenic probe, meaning its fluorescence is intrinsically "off" and is activated upon interaction with its target. The core of this technology lies in the electronic properties of the coumarin scaffold. The presence of the electron-withdrawing nitro group at the 3-position effectively quenches the fluorescence of the coumarin core. It is hypothesized that the reduction of this nitro group to an amino group by cellular nitroreductases restores the electron-donating properties necessary for robust fluorescence. This makes 4-morpholino-3-nitro-coumarin a promising tool for detecting cellular nitroreductase activity, which can be an indicator of cellular hypoxia or specific enzymatic pathways.
dot graph "Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Probe [label="4-Morpholino-3-Nitro-Coumarin\n(Non-fluorescent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enzyme [label="Cellular\nNitroreductase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="4-Morpholino-3-Amino-Coumarin\n(Highly Fluorescent)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Probe -> Product [label=" Reduction of\n nitro group "]; Enzyme -> Product [label=" Catalyzes "]; } /dot
Caption: Proposed mechanism of fluorescence activation of 4-morpholino-3-nitro-coumarin.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary application of 4-morpholino-3-nitro-coumarin in fixed cells?
A1: This probe is primarily designed to detect nitroreductase activity within fixed cells. Elevated nitroreductase levels are often associated with hypoxic conditions in tumors and can also be a target for certain therapeutic strategies. Therefore, this probe can be used to visualize and quantify spatial variations in this enzymatic activity at the subcellular level.
Q2: What are the spectral properties of the activated probe?
A2: While the exact excitation and emission maxima can be influenced by the cellular microenvironment, coumarin derivatives typically exhibit excitation in the violet-to-blue range (around 350-450 nm) and emission in the blue-to-green range (approximately 400-550 nm)[]. We recommend initially using a standard DAPI or blue fluorescent protein (BFP) filter set and optimizing from there.
Q3: Can this probe be used in live-cell imaging?
A3: While the probe is designed to be cell-permeable, this guide focuses on its application in fixed cells. Live-cell applications may be possible but would require separate optimization to account for cell viability, probe toxicity, and incubation times.
Q4: How should I store the 4-morpholino-3-nitro-coumarin stock solution?
A4: The probe should be dissolved in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C, protected from light and moisture. To minimize freeze-thaw cycles, it is advisable to prepare small aliquots.
III. Recommended Protocol for Staining Fixed Cells
This protocol provides a robust starting point for staining adherent cells. Optimization of probe concentration and incubation time is highly recommended for each cell type and experimental condition.
Reagents and Materials:
-
4-morpholino-3-nitro-coumarin
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Solution (e.g., 1% BSA in PBS)
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
Step-by-Step Staining Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a suitable multi-well plate until they reach the desired confluency.
-
Fixation: Gently aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[2]
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting intracellular enzymes, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[3]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with a blocking solution, such as 1% BSA in PBS, for 30 minutes at room temperature.[2]
-
Probe Incubation: Prepare a fresh working solution of 4-morpholino-3-nitro-coumarin in PBS or an appropriate imaging buffer. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is recommended. Aspirate the blocking solution and incubate the cells with the probe working solution for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the probe solution and wash the cells three to five times with PBS to remove any unbound probe.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the blue-to-green emission spectrum of the activated coumarin.
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Preparation" { label="Cell Preparation"; style=filled; color="#F1F3F4"; node [style=filled]; A [label="1. Culture Cells on Coverslips"]; B [label="2. Fixation\n(e.g., 4% PFA)"]; C [label="3. Permeabilization\n(e.g., 0.1% Triton X-100)"]; }
subgraph "cluster_Staining" { label="Staining"; style=filled; color="#F1F3F4"; node [style=filled]; D [label="4. Blocking\n(Optional)"]; E [label="5. Incubate with Probe\n(1-10 µM, 30-60 min)"]; F [label="6. Wash Excess Probe"]; }
subgraph "cluster_Imaging" { label="Imaging"; style=filled; color="#F1F3F4"; node [style=filled]; G [label="7. Mount Coverslip"]; H [label="8. Fluorescence Microscopy"]; }
A -> B -> C -> D -> E -> F -> G -> H; } /dot
Caption: A streamlined workflow for staining fixed cells with 4-morpholino-3-nitro-coumarin.
IV. Troubleshooting Guide
This section addresses common issues that may arise during your experiments in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Probe concentration is too low. | Titrate the probe concentration, trying a range from 1 µM to 25 µM. |
| Incubation time is insufficient. | Increase the incubation time in 30-minute increments, up to 2 hours. | |
| Low nitroreductase activity in cells. | Use a positive control cell line known to have high nitroreductase activity. Consider inducing hypoxia if appropriate for your experimental model. | |
| Incorrect filter set or imaging parameters. | Confirm the excitation and emission filter settings are appropriate for coumarin dyes (ex: ~405 nm, em: ~450-500 nm). Increase the exposure time or camera gain. | |
| Probe degradation. | Ensure the stock solution is stored correctly and prepare fresh working solutions for each experiment. | |
| High Background Fluorescence | Probe concentration is too high. | Reduce the probe concentration. Perform a titration to find the optimal signal-to-noise ratio. |
| Inadequate washing. | Increase the number and duration of wash steps after probe incubation. | |
| Non-specific binding. | Ensure the optional blocking step is included. You can also try a different blocking agent (e.g., 5% normal goat serum). | |
| Photobleaching (Signal Fades Quickly) | Excessive exposure to excitation light. | Reduce the intensity of the excitation light and the exposure time. |
| Mounting medium lacks antifade reagent. | Use a high-quality antifade mounting medium to preserve the fluorescence signal.[3] | |
| Inconsistent Staining Across Samples | Variability in cell health or density. | Ensure consistent cell seeding density and that cells are healthy and in the logarithmic growth phase before fixation. |
| Inconsistent incubation times or temperatures. | Maintain consistent timing and temperature for all steps of the protocol across all samples. | |
| Unexpected Cellular Localization | Probe is binding to off-target sites. | This could be inherent to the probe in certain cell types. Co-localization with known organelle markers may be necessary to identify the stained structures. |
| Fixation artifact. | Try a different fixation method, such as methanol fixation, but be aware that this can affect enzyme activity.[2] |
V. References
-
Liu, W., Tian, X., Gong, S., Meng, Z., Yang, Y., Liang, Y., Wang, Z., & Wang, S. (2022). A Novel Coumarin-Derived Fluorescent Probe for Real-Time Detection of... Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 274, 121074. [Link]
-
Held, P. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent. [Link]
Sources
Technical Support Center: Reducing Background Fluorescence of 4-Morpholino-3-Nitro-Coumarin in Cell-Based Assays
Welcome to the technical support center for optimizing cell-based assays using 4-morpholino-3-nitro-coumarin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background fluorescence, thereby enhancing the signal-to-noise ratio and ensuring the reliability of your experimental data.
Understanding the Challenge: The Sources of Background Fluorescence
High background fluorescence can mask the specific signal from your 4-morpholino-3-nitro-coumarin probe, leading to reduced assay sensitivity and inaccurate results. The primary culprits of background fluorescence can be categorized into two main groups: intrinsic autofluorescence from cellular components and extrinsic fluorescence from assay reagents and materials.
Common Sources of Background Fluorescence:
| Source Category | Specific Contributor | Typical Emission Range | Mitigation Strategy |
| Intrinsic Autofluorescence | NADH and Flavins (FAD, FMN) | Broad (400-550 nm) | Use red-shifted dyes, optimize filters, use phenol red-free media.[1][2][3] |
| Collagen and Elastin | Green-Yellow | Perfuse tissues before fixation, use spectral unmixing.[1][4] | |
| Lipofuscin | Broad (400-650 nm) | Use younger cells/tissues, chemical quenching (e.g., Sudan Black B).[1][4] | |
| Aromatic Amino Acids | UV to Blue | Not easily avoidable, but signal is often weak. | |
| Extrinsic Fluorescence | Phenol Red in Media | Broad (peak ~440 nm excitation) | Use phenol red-free media or a clear buffered saline solution.[2][5][6][7] |
| Serum (e.g., FBS) | Broad (due to proteins and vitamins) | Reduce serum concentration or use serum-free media during the assay.[1][8][9] | |
| Riboflavin (Vitamin B2) | Green-Yellow | Use riboflavin-free media for sensitive assays.[1][6] | |
| Plasticware (Plates/Flasks) | Varies | Use glass-bottom or low-fluorescence polymer plates.[1][10] | |
| Fixatives (e.g., Glutaraldehyde) | Broad | Use organic solvents (e.g., ice-cold methanol) for fixation or use quenching agents like sodium borohydride.[1][8] |
Troubleshooting Guide: A Step-by-Step Approach to Reducing Background
This section provides a structured approach to identifying and mitigating sources of high background fluorescence in your 4-morpholino-3-nitro-coumarin assays.
Step 1: Identify the Source of the High Background
The first crucial step is to determine whether the background is coming from the cells, the media and reagents, or the plasticware.
Experimental Workflow for Source Identification:
Caption: Workflow to pinpoint the source of background fluorescence.
FAQs and In-Depth Solutions
Media and Reagent Optimization
Q1: My complete media shows high background fluorescence even without cells. What should I do?
A1: This strongly suggests that one or more components in your cell culture medium are autofluorescent.
-
Primary Suspect: Phenol Red. Phenol red, a common pH indicator, is highly fluorescent, especially when excited around 440 nm.[2][7] For assays with 4-morpholino-3-nitro-coumarin, which is excited in the violet/blue region, this overlap can be a significant issue.
-
Secondary Suspects: Serum and Vitamins. Fetal Bovine Serum (FBS) and vitamins like riboflavin (Vitamin B2) contain aromatic molecules that contribute to background fluorescence.[1][6][9]
-
Solutions:
-
Reduce Serum Concentration: If your cells can tolerate it for the assay period, reduce the FBS concentration.
-
Use Optimized Media: Consider using a medium specifically designed for fluorescence imaging, such as Gibco™ FluoroBrite™ DMEM, which has lower background fluorescence than standard phenol red-free media.[10][11]
-
Assay in Buffered Saline: For short-term endpoint assays, you can replace the culture medium with an optically clear buffered saline solution (e.g., PBS with calcium and magnesium) just before reading the plate.[9]
-
-
Q2: I've switched to phenol red-free media, but the background is still high. What's next?
A2: If phenol red isn't the culprit, consider other media components or the probe itself.
-
Probe Concentration: Using too high a concentration of 4-morpholino-3-nitro-coumarin can lead to non-specific binding and increased background.
-
Protocol: Probe Titration. Perform a dose-response experiment with your probe to determine the optimal concentration that provides a robust signal from your positive control while minimizing the signal from your negative control (no-target cells or inhibitor-treated cells).
-
-
Washing Steps: Inadequate washing can leave unbound probe in the wells.
-
Protocol: Wash Buffer Optimization.
-
Buffer Composition: A common wash buffer is Phosphate-Buffered Saline (PBS). For some assays, adding a small amount of a non-ionic detergent like Tween-20 (0.05%) can help reduce non-specific binding. Ensure the buffer is free of Ca2+/Mg2+ to prevent cell clumping.[12]
-
Number of Washes: Increase the number of wash steps (e.g., from 2 to 4) and the volume of each wash.
-
Incubation Time: A brief incubation (1-2 minutes) during each wash step can be more effective than a quick rinse.
-
-
Reducing Cellular Autofluorescence
Q3: My unstained cells show significant fluorescence in the same channel as my coumarin probe. How can I reduce this?
A3: This is a classic case of cellular autofluorescence, primarily from metabolic cofactors like NADH and flavins.[1][2][8][13]
-
Chemical Quenching (for fixed cells): If your assay involves cell fixation, certain chemical treatments can reduce autofluorescence.
-
Sodium Borohydride: This reducing agent can decrease autofluorescence caused by aldehyde fixatives like formaldehyde or glutaraldehyde.[8]
-
Caution: Always test quenching agents on a small sample first to ensure they do not affect your specific signal.
-
-
Fixation Method: Aldehyde-based fixatives can induce autofluorescence by reacting with amines.[1]
-
Alternative: Consider fixing cells with ice-cold methanol, which can sometimes result in lower background.[1]
-
-
Instrumental Correction:
-
Spectral Unmixing: If you are using a confocal microscope or a high-end plate reader with spectral capabilities, you can acquire a spectral signature of your unstained cells and use software to subtract this "autofluorescence" spectrum from your experimental samples.
-
Background Subtraction: For plate reader-based assays, always include "cells only" (no probe) wells as a control. The average fluorescence from these wells can be subtracted from the fluorescence of the wells containing the probe.[14]
-
Instrument and Labware Optimization
Q4: Can my plate reader settings or the type of microplate I'm using contribute to high background?
A4: Absolutely. Both are critical for a good signal-to-noise ratio.
-
Microplate Selection: The color and material of your microplate are crucial.
-
Color: For fluorescence assays, black microplates are the standard choice.[9] White plates reflect light and increase background, while clear plates can lead to crosstalk between wells.[15]
-
Material: Standard polystyrene plates can be autofluorescent.[1][16] For maximum sensitivity, use black, clear-bottom plates made of low-fluorescence polymers or with a glass bottom, especially for microscopy or bottom-reading plate readers.[1][10]
-
-
Plate Reader Settings:
-
Read Mode (Top vs. Bottom): For adherent cells, reading from the bottom of the plate is often advantageous.[9][15] This minimizes the excitation light's path through the potentially fluorescent medium and focuses detection on the cell monolayer.[15]
-
Wavelengths and Bandwidths: Ensure your excitation and emission wavelengths are set to the optima for 4-morpholino-3-nitro-coumarin. Using narrow bandwidths can improve specificity but may reduce signal intensity. Experiment with bandwidth settings (e.g., 15-20 nm) to find the best balance for your instrument.[17][18]
-
Gain/Sensitivity: The gain setting amplifies the detected signal. An excessively high gain will amplify background noise along with the signal, potentially saturating the detector.[9][17] Optimize the gain using your positive control to be in the upper range of the linear detection window without reaching saturation.
-
Well Scanning: If your signal is heterogeneous due to uneven cell distribution, a well-scanning feature (orbital or spiral) can provide a more representative and reliable reading by averaging the signal from multiple points within the well.[9]
-
Workflow for Instrument Setting Optimization:
Caption: A logical sequence for optimizing plate reader settings.
References
-
PromoCell. (2025-01-28). Impact of phenol red in cell culture and solutions. [Link]
-
Visikol. (2022-07-21). Causes of Autofluorescence. [Link]
-
Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]
-
ibidi. Background Fluorescence - FAQ. [Link]
-
Bitesize Bio. (2024-10-02). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
Bitesize Bio. (2024-10-02). What is Autofluorescence? A Quick Explainer for Biologists. [Link]
-
Cellculture2. (2024-02-27). phenol red. [Link]
-
Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]
-
ACS Publications. Optimization of signal-to-noise ratios in time-filtered fluorescence detection. [Link]
-
Autofluorescence: Causes and Cures. [Link]
-
PLOS. (2025-09-04). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. [Link]
-
Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. [Link]
-
Cell Culture Dish. How can you ensure that your media choice won't interfere with your imaging? Are there certain components to avoid?. [Link]
-
ResearchGate. (2019-04-01). Fluorescence plate reader settings?. [Link]
-
Tecan. Master the challenges of cell-based fluorescence assays. [Link]
-
MDPI. Applications of Fluorescence Technology for Rapid Identification of Marine Plastic Pollution. [Link]
-
BMG LABTECH. How to reduce autofluorescence in cell-based assays. [Link]
-
Evident Scientific. Signal-to-Noise Considerations. [Link]
-
Azure Biosystems. Fluorescent Blot Washing Buffer. [Link]
-
Berthold Technologies. Top tips and tricks: Performing assays in microplates. [Link]
-
Tecan. How to develop an optimal fluorescence assay. [Link]
-
ResearchGate. (2021-07-26). How to get rid of fluorescent background from coverslips at 520 nm ?. [https://www.researchgate.net/post/How_to_get_rid_of_fluorescent_background_from_coverslips_at_520_nm]([Link]_ fluorescent_background_from_coverslips_at_520_nm)
-
MDPI. (2019-10-10). Classification of Black Plastics Waste Using Fluorescence Imaging and Machine Learning. [Link]
-
myadlm.org. (2022-12-01). Mitigating Test Interference From Antioxidant Vitamins. [Link]
-
FluoroFinder. (2023-05-03). 5 Recipes for Flow Cytometry Buffers. [Link]
-
ResearchGate. Interference with Fluorescence and Absorbance. [Link]
-
IRIS. (2023-05-10). Black Plastic Waste Classification by Laser‑Induced Fluorescence Technique Combined with Machine Learning Approaches. [Link]
-
NanoTemper Technologies. Assay buffer composition. [Link]
-
ResearchGate. (2025-08-05). Ascorbic acid interference in the measurement of serum biochemical parameters: In vivo and in vitro studies. [Link]
-
ResearchGate. Synthesis of 4-heteroarylamino-3-nitrocoumarin derivatives 5a–h. [Link]
-
MDPI. Novel Coumarin-Substituted Cyclophosphazene as a Fluorescent Probe for Highly Selective Detection of 2,4,6-Trinitrophenol. [Link]
-
MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]
-
PubMed. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. [Link]
-
NIH. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. [Link]
-
4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. [Link]
-
MDPI. (2021-03-16). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. [Link]
-
MDPI. (2022-02-22). New Red-Shifted 4-Styrylcoumarin Derivatives as Potential Fluorescent Labels for Biomolecules. [Link]
Sources
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- 2. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
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- 4. docs.research.missouri.edu [docs.research.missouri.edu]
- 5. promocell.com [promocell.com]
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- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. 5 Recipes for Flow Cytometry Buffers - FluoroFinder [fluorofinder.com]
- 13. Causes of Autofluorescence [visikol.com]
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- 15. tecan.com [tecan.com]
- 16. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 17. researchgate.net [researchgate.net]
- 18. tecan.com [tecan.com]
Troubleshooting poor solubility of 4-morpholino-3-nitro-coumarin in aqueous solutions
Introduction
Welcome to the technical support guide for 4-morpholino-3-nitro-coumarin. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. The inherent chemical structure of 4-morpholino-3-nitro-coumarin, characterized by a planar coumarin core, a nitro group, and a morpholine substituent, contributes to its low aqueous solubility. This guide provides in-depth, practical solutions to overcome solubility challenges, ensuring reproducible and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-morpholino-3-nitro-coumarin not dissolving in my aqueous buffer (e.g., PBS)?
A: The poor aqueous solubility of this compound is expected due to its molecular structure. Coumarin derivatives are generally hydrophobic, and the addition of the morpholino and nitro groups can further decrease water solubility.[1] Direct dissolution in aqueous buffers will likely fail. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous medium.[2]
Q2: I've dissolved the compound in 100% DMSO, but it precipitates immediately when I add it to my cell culture media or aqueous buffer. What's happening?
A: This is a common phenomenon known as "crashing out." When the highly concentrated DMSO stock is introduced to the aqueous environment, the local concentration of the organic solvent is rapidly diluted. The compound is no longer soluble in the resulting high-water-content mixture and precipitates.[3] To prevent this, it's crucial to use a stepwise dilution process and ensure the final concentration of the organic solvent in your assay is as low as possible and tolerated by your experimental system (typically <0.5% for cell-based assays).[4][5]
Q3: What is the best organic solvent to use for my stock solution?
A: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the most common and effective solvents for preparing high-concentration stock solutions of poorly soluble coumarin derivatives.[6][7] For most biological applications, starting with a 10-20 mM stock in 100% DMSO is a standard practice.[3] Always use anhydrous, high-purity solvents to prevent compound degradation.
Q4: Is 4-morpholino-3-nitro-coumarin stable in solution? How should I store my stock solutions?
A: Coumarin derivatives can be susceptible to hydrolysis, especially under basic pH conditions.[8] The nitro group can also influence the compound's stability.[9] It is critical to store stock solutions properly. Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots tightly sealed at -20°C or -80°C.[4] Under these conditions, DMSO stocks are typically stable for up to 6 months.[4]
Advanced Troubleshooting & Step-by-Step Protocols
Issue 1: Compound Precipitates in Aqueous Solution Even at Low Final Solvent Concentrations
If you have minimized the final DMSO/DMF concentration (<0.5%) and still observe precipitation, more advanced formulation strategies are required. The following decision workflow and protocols will guide you through this process.
Solubility Enhancement Workflow
Caption: Troubleshooting workflow for enhancing compound solubility.
Data Summary: Solubility Enhancement Strategies
The table below summarizes common strategies for enhancing the solubility of hydrophobic compounds. It is crucial to test the compatibility of each excipient with your specific experimental model.
| Strategy | Excipient Examples | Mechanism of Action | Key Considerations |
| Co-solvency | Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400), Ethanol | Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar compounds.[10][11] | Can have biological effects at higher concentrations. Requires vehicle controls.[12] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Encapsulates the hydrophobic drug molecule within its lipophilic cavity, while the hydrophilic exterior improves aqueous solubility.[13][14][15] | Can alter drug availability and may have its own biological effects. Stoichiometry of complexation is important.[16] |
| Surfactants | Tween® 80, Poloxamer 188, Sodium Lauryl Sulfate (SLS) | Form micelles that encapsulate the drug, increasing its apparent solubility above the critical micelle concentration (CMC). | Can interfere with cell membranes and protein function. Use at the lowest effective concentration.[11] |
Protocol 1: Preparing Working Solutions Using a Co-Solvent System
This protocol uses a combination of DMSO and PEG400 to improve solubility during dilution into an aqueous buffer.
Objective: To prepare a 10 µM working solution of 4-morpholino-3-nitro-coumarin in PBS with a final solvent concentration of 0.1% DMSO and 1% PEG400.
Materials:
-
4-morpholino-3-nitro-coumarin powder
-
Anhydrous DMSO
-
Polyethylene Glycol 400 (PEG400)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Primary Stock (10 mM in DMSO):
-
Weigh out the appropriate amount of 4-morpholino-3-nitro-coumarin.
-
Dissolve in 100% anhydrous DMSO to make a 10 mM stock solution.
-
Vortex thoroughly until fully dissolved. Aliquot and store at -80°C.
-
-
Prepare Intermediate Stock (1 mM in Co-Solvent):
-
Take 10 µL of the 10 mM DMSO primary stock.
-
Add it to 90 µL of PEG400.
-
Vortex vigorously. This creates a 1 mM intermediate stock in a 10% DMSO / 90% PEG400 co-solvent mixture.
-
-
Prepare Final Working Solution (10 µM in PBS):
-
Take 10 µL of the 1 mM intermediate stock.
-
Add it slowly and dropwise to 990 µL of PBS while vortexing at a medium speed.
-
This slow addition to a vortexing solution is critical to prevent precipitation.[3]
-
The final solution contains 10 µM of the compound in PBS with 0.1% DMSO and ~1% PEG400.
-
-
Validation: Always prepare a vehicle control containing the same final concentrations of DMSO and PEG400 in PBS to test for any effects of the solvents on your assay.[5]
Protocol 2: Solubility Enhancement with Cyclodextrins
This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex, significantly increasing aqueous solubility.[13][17]
Objective: To determine the optimal ratio of HP-β-CD for solubilizing the compound and prepare a stock solution.
Materials:
-
4-morpholino-3-nitro-coumarin
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
0.22 µm syringe filters
Procedure:
-
Phase Solubility Study (to find the right concentration):
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 20, 50 mM) in your desired buffer.
-
Add an excess amount of 4-morpholino-3-nitro-coumarin powder to each solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter each suspension through a 0.22 µm filter to remove undissolved compound.
-
Determine the concentration of the dissolved compound in each filtrate using UV-Vis spectrophotometry or HPLC.
-
Plot the concentration of dissolved compound vs. the concentration of HP-β-CD. A linear increase indicates the formation of a soluble complex.[18]
-
-
Preparation of a Solubilized Stock Solution:
-
Based on the phase solubility study, prepare a solution of HP-β-CD at the concentration that provided the desired compound solubility.
-
Add the required amount of 4-morpholino-3-nitro-coumarin to this cyclodextrin solution.
-
Stir or sonicate until the compound is fully dissolved. This can then be used as an aqueous stock for further dilutions.
-
-
Validation: As with co-solvents, a vehicle control containing only the HP-β-CD in buffer at the final assay concentration must be run to check for interference.
Issue 2: Inconsistent or Non-Reproducible Bioassay Results
Poor solubility doesn't just cause visible precipitation; it can lead to the formation of microscopic aggregates, causing high variability in results and inaccurate IC50 values.[19]
Workflow for Ensuring Solution Homogeneity
Caption: Workflow to diagnose and resolve assay variability.
Troubleshooting Steps:
-
Confirm Kinetic Solubility: Before running a full experiment, determine the kinetic solubility of your compound in the final assay buffer.[19] This involves preparing the highest concentration you plan to test, incubating it under assay conditions, centrifuging to pellet any precipitate, and measuring the concentration in the supernatant via HPLC or LC-MS. This value is your true maximum soluble concentration.[19]
-
Review Stock Solution Handling: Ensure stock solutions are stored in tightly sealed aliquots at -20°C or -80°C to prevent solvent evaporation, which would inadvertently increase the stock concentration.[19] Avoid repeated freeze-thaw cycles.
-
Sonication: Brief sonication of the final working solution in a water bath immediately before adding it to the assay can help break up small, invisible aggregates and re-dissolve the compound.[3]
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Vertex AI Search. Co-solvency and anti-solvent method for the solubility enhancement.
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
- Vertex AI Search. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
- Vertex AI Search. 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... - Global Pharmaceutical Sciences Review - GPSR.
- Vertex AI Search. Co-solvent: Significance and symbolism.
- Vertex AI Search. Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
- Vertex AI Search. Cosolvent and Complexation Systems - Pharma Excipients.
- Vertex AI Search. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Vertex AI Search. Compound Handling Instructions - MCE.
- Vertex AI Search. Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays - Benchchem.
- Vertex AI Search. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing).
- Vertex AI Search. Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate.
- Vertex AI Search. How to tackle compound solubility issue : r/labrats - Reddit.
- Vertex AI Search. Theoretical study of the stability and reactivity of nitro-coumarins and amino-coumarins by DFT method | Request PDF - ResearchGate.
- Vertex AI Search. Technical Support Center: Overcoming Poor Aqueous Solubility of 3-Acetylcoumarin Derivatives - Benchchem.
- Vertex AI Search. Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays - Benchchem.
- Vertex AI Search. Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide - ResearchGate.
- Vertex AI Search. Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures at different temperatures - ResearchGate.
- Vertex AI Search. Mechanism and Kinetics of Novel Coumarin Derivatives Production for Pharmaceutical Applications - Semantic Scholar.
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- 6. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Non-specific Binding of 4-Morpholino-3-Nitro-Coumarin in Tissues
Welcome to the technical support center for the use of 4-morpholino-3-nitro-coumarin and other small molecule fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for overcoming non-specific binding in tissue-based experiments. Our goal is to equip you with the scientific understanding and technical protocols necessary to achieve high-quality, specific staining results.
Frequently Asked Questions (FAQs)
Q1: I am observing high background fluorescence across my entire tissue section when using 4-morpholino-3-nitro-coumarin. What is the likely cause?
High background staining with small molecule probes like 4-morpholino-3-nitro-coumarin is often due to non-specific binding. This can be caused by several factors, including hydrophobic interactions between the probe and tissue components (such as lipids and proteins), ionic interactions, or endogenous tissue autofluorescence.[1][2][3] Given the structural components of 4-morpholino-3-nitro-coumarin, a moderate level of hydrophobicity is expected, which can contribute to its non-specific adhesion to tissue structures.[4][5][6]
Q2: How is non-specific binding of a small molecule probe different from that of an antibody?
While both involve unwanted interactions, the mechanisms can differ. Antibody non-specific binding is often due to electrostatic interactions with charged molecules in the tissue or binding to Fc receptors.[7][8] Small molecule probes, particularly those with hydrophobic properties like many fluorescent dyes, often exhibit non-specific binding through hydrophobic interactions with lipids and proteins within the tissue.[2][3][9] Therefore, strategies to mitigate this need to address these specific types of interactions.
Q3: Can I use the same blocking buffers for 4-morpholino-3-nitro-coumarin as I do for my antibodies?
Standard antibody blocking buffers, such as those containing normal serum or bovine serum albumin (BSA), are designed to block non-specific protein-protein interactions.[10][11] While these can be partially effective by occupying some non-specific sites, they may not be sufficient to block the hydrophobic interactions of small molecule probes.[3] It is often necessary to supplement these buffers with additional reagents or use specialized blocking strategies.
Q4: What is tissue autofluorescence, and could it be mistaken for non-specific binding of my coumarin probe?
Autofluorescence is the natural fluorescence emitted by certain biological structures, such as collagen, elastin, and red blood cells, when excited by light.[12] This can be a significant source of background noise and can be mistaken for specific or non-specific probe signal. It is crucial to include an unstained control sample in your experiment to assess the level of autofluorescence in your tissue.[12]
Troubleshooting Guide: From High Background to Specific Signal
Issue 1: Diffuse, High Background Staining
This is the most common issue encountered with hydrophobic small molecule probes. The following troubleshooting steps are designed to systematically address the potential causes.
Caption: A systematic workflow for troubleshooting high background staining.
-
Rationale: Before troubleshooting probe-specific issues, it's essential to rule out or reduce endogenous tissue autofluorescence.
-
Protocol:
-
Prepare a tissue section following your standard protocol but omit the incubation with the 4-morpholino-3-nitro-coumarin probe.
-
Mount and image the slide using the same filter sets and exposure times as your stained samples.
-
If significant fluorescence is observed, consider the following quenching methods:
-
Sodium Borohydride Treatment: For aldehyde-induced autofluorescence, incubate fixed sections in 0.1% sodium borohydride in PBS for 30 minutes.[7]
-
Sudan Black B Staining: Prepare a 0.1% solution of Sudan Black B in 70% ethanol. Incubate stained sections for 5-10 minutes, followed by thorough washing.
-
Commercial Quenching Reagents: Utilize commercially available autofluorescence quenching kits according to the manufacturer's instructions.
-
-
-
Rationale: A robust blocking step is critical to saturate non-specific binding sites before the probe is introduced. For hydrophobic probes, a multi-pronged approach is often most effective.
-
Protocol Enhancements:
-
Protein Block: Continue to use a standard protein-based blocking agent like 5% BSA or normal goat serum in your buffer to reduce general protein-protein interactions.[10][11]
-
Incorporate a Surfactant: Add a non-ionic surfactant such as Tween-20 (0.05-0.1%) or Triton X-100 (0.1-0.3%) to your blocking and antibody/probe dilution buffers.[10][13] These detergents help to disrupt weak, non-specific hydrophobic interactions.
-
Increase Ionic Strength: For potential charge-based interactions, increasing the salt concentration (e.g., up to 500 mM NaCl) in your buffers can be beneficial, though this should be tested empirically as it can also affect specific binding.[10][13]
-
-
Rationale: Using an excessively high concentration of the fluorescent probe can drive non-specific binding. It is crucial to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Protocol:
-
Prepare a series of dilutions of your 4-morpholino-3-nitro-coumarin probe (e.g., ranging from 10-fold lower to 2-fold higher than the recommended concentration).
-
Stain separate tissue sections with each dilution.
-
Image all sections under identical conditions.
-
Select the lowest concentration that provides a clear, specific signal without significant background.
-
-
Rationale: Insufficient washing may not effectively remove unbound or weakly bound probe molecules.
-
Protocol:
Issue 2: Punctate or Aggregated Staining
-
Rationale: Small molecule probes can sometimes precipitate out of solution if not fully dissolved or if the buffer conditions are not optimal, leading to fluorescent aggregates on the tissue.
-
Troubleshooting:
-
Ensure Complete Solubilization: Before diluting in your aqueous buffer, ensure the 4-morpholino-3-nitro-coumarin is fully dissolved in a suitable organic solvent like DMSO.
-
Centrifuge the Probe Solution: Before applying to the tissue, centrifuge your final diluted probe solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates. Use the supernatant for staining.
-
Filter the Buffer: Use a 0.22 µm filter for all buffers to remove any particulate matter.
-
Experimental Protocols
Protocol 1: Optimized Staining with 4-Morpholino-3-Nitro-Coumarin
This protocol incorporates best practices for reducing non-specific binding of small molecule hydrophobic probes.
-
Deparaffinization and Rehydration: Standard protocol.
-
Antigen Retrieval (if necessary): Follow standard heat-induced or enzymatic retrieval methods as required for your target.
-
Autofluorescence Quenching (Optional but Recommended):
-
Incubate slides in 0.1% Sodium Borohydride in PBS for 30 minutes at room temperature.
-
Wash 3 x 5 minutes in PBS.
-
-
Blocking:
-
Prepare a blocking buffer of 5% Normal Goat Serum, 1% BSA, and 0.1% Tween-20 in PBS.
-
Incubate tissue sections for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation (if applicable):
-
Dilute primary antibody in the blocking buffer.
-
Incubate as per your established protocol.
-
Wash 3 x 5 minutes in PBS with 0.05% Tween-20 (PBST).
-
-
Secondary Antibody Incubation (if applicable):
-
Dilute fluorescently-labeled secondary antibody in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash 3 x 5 minutes in PBST.
-
-
4-Morpholino-3-Nitro-Coumarin Staining:
-
Dilute the probe to its optimal concentration (determined by titration) in PBS with 0.1% Tween-20.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes:
-
Wash 4 x 10 minutes in PBST, protected from light.
-
-
Counterstaining and Mounting:
-
Apply a nuclear counterstain (e.g., DAPI) if desired.
-
Mount with an anti-fade mounting medium.
-
Data Presentation
Table 1: Recommended Starting Concentrations for Blocking and Washing Buffer Components
| Component | Function | Blocking Buffer Concentration | Wash Buffer Concentration |
| Normal Serum | Blocks non-specific protein binding | 5-10% | N/A |
| BSA | Blocks non-specific protein binding | 1-3% | N/A |
| Tween-20 | Reduces hydrophobic interactions | 0.05-0.1% | 0.05% |
| Triton X-100 | Permeabilization, reduces hydrophobic interactions | 0.1-0.3% | N/A |
| NaCl | Reduces ionic interactions | 150-500 mM | 150 mM |
Visualizing the Mechanism of Non-Specific Binding
Caption: Specific vs. non-specific binding of a hydrophobic probe in tissue.
References
-
Zanetti-Domingues LC, Tynan CJ, Rolfe DJ, Clarke DT, Martin-Fernandez M. Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. Central Laser Facility, STFC Rutherford Appleton Laboratory. [Link]
-
Zanetti-Domingues LC, Tynan CJ, Rolfe DJ, Clarke DT, Martin-Fernandez M. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLoS One. 2013;8(9):e74200. [Link]
-
Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
-
Horobin RW, Kiernan JA. Dye-tissue interactions: mechanisms, quantification and bonding parameters for dyes used in biological staining. Biotech Histochem. 2002 Mar;77(2):49-72. [Link]
-
Zanetti-Domingues LC, Tynan CJ, Rolfe DJ, Clarke DT, Martin-Fernandez M. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. ResearchGate. 2013. [Link]
-
ResearchGate. How to get rid of non-specific signals in the staining of immunofluorescent microscopy? 2014. [Link]
-
Dekić B, Radulović N, Dekić V, Palić RM. Synthesis and Antimicrobial Activity of New 4-Heteroarylamino Coumarin Derivatives Containing Nitrogen and Sulfur as Heteroatoms. Molecules. 2010; 15(4):2246-2256. [Link]
-
St John's Laboratory Ltd. Immunofluorescence Troubleshooting. 2020. [Link]
-
Buchwalow I, Samoilova V, Boecker W, Tiemann M. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts. Sci Rep. 2011;1:28. [Link]
-
Patsnap. How to Block a Membrane to Reduce Non-Specific Binding. 2025. [Link]
-
Horobin RW, Kiernan JA. Dye-tissue interactions: Mechanisms, quantification and bonding parameters for dyes used in biological staining. ResearchGate. 2002. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 688979, 4-Chloro-3-nitrocoumarin. [Link]
-
SciSpace. The synthesis and nmr spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)a. [https://typeset.io/papers/the-synthesis-and-nmr-spectral-assignments-of-3-nitro-4-((6-2p1j5j1z]([Link]
-
Riveiro ME, De Kimpe N, Moglioni A, Vázquez R, Monczor F, Shayo C, D'Accorso N. Design, synthesis and biological evaluation of coumarin coupled nitroimidazoles as potential imaging agents. Med Chem Comm. 2016;7(5):947-957. [Link]
-
Al-Amiery AA, Kadhum AAH, Mohamad AB. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules. 2014; 19(8):11789-11801. [Link]
-
Banti CN, Hadjikakou SK. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules. 2021; 26(9):2536. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2879154, Methyl 4-(morpholin-4-yl)-3-nitrobenzoate. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 21936809, 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone. [Link]
-
R. F. de Farias. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Curr. Org. Synth. 2020, 17, 1. [Link]
-
S. S. Behera, et al. Coumarin-Based Noncytotoxicity Fluorescent Dye for Tracking Actin Protein in In-Vivo Imaging. Chem. Res. Toxicol. 2023, 36, 6, 926–933. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2879154, Methyl 4-(morpholin-4-yl)-3-nitrobenzoate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21936809, 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone. [Link]
Sources
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- 3. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 4. Methyl 4-(morpholin-4-yl)-3-nitrobenzoate | C12H14N2O5 | CID 2879154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone | C15H17N3O4 | CID 21936809 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: Optimization of Reaction Conditions for Conjugating 4-Morpholino-3-Nitro-Coumarin
Welcome to the technical support center for the optimization of reaction conditions for conjugating 4-morpholino-3-nitro-coumarin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful conjugation experiments. The information herein is based on established scientific principles and practical laboratory experience.
Introduction to 4-Morpholino-3-Nitro-Coumarin Conjugation
4-Morpholino-3-nitro-coumarin is a valuable scaffold in medicinal chemistry and drug discovery.[1] Its derivatives have shown a range of biological activities, and the coumarin core is a privileged structure in the development of fluorescent probes and therapeutic agents.[2][3][4] The conjugation of this molecule, typically through nucleophilic aromatic substitution at the 4-position or reactions involving the nitro group, is a critical step in synthesizing more complex and functional molecules.[5][6][7] However, optimizing these reactions can be challenging. This guide will address common issues and provide solutions to streamline your workflow.
Troubleshooting Guide
This section addresses specific problems that may arise during the conjugation of 4-morpholino-3-nitro-coumarin, offering potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Incorrect pH: The nucleophilicity of the conjugating partner (e.g., an amine or thiol) is highly pH-dependent.[8] 2. Inappropriate Solvent: The solubility of reactants and the reaction rate can be significantly affected by the solvent polarity and type.[9] 3. Low Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures. 4. Degradation of Reactants: The coumarin starting material or the conjugating partner may be unstable under the reaction conditions. | 1. Optimize pH: For amine conjugations, a slightly basic pH (7.5-8.5) is often optimal to ensure the amine is deprotonated and nucleophilic. For thiols, a pH range of 7-8 is generally effective.[10] Use a pH meter to accurately adjust the reaction mixture. 2. Solvent Screening: Test a range of solvents such as ethanol, N,N-dimethylformamide (DMF), acetonitrile, or a mixture.[2] Aprotic polar solvents like DMF often work well for these types of reactions. 3. Increase Temperature: Gradually increase the reaction temperature in increments of 10°C. Refluxing the reaction may be necessary in some cases.[2] Monitor for any degradation of starting materials at higher temperatures using thin-layer chromatography (TLC). 4. Check Reactant Stability: Ensure the purity and stability of your starting materials. 4-Hydroxy-3-nitrocoumarin, a common precursor, should be stored at -20°C.[11][12] |
| Multiple Products or Side Reactions | 1. Presence of Competing Nucleophiles: Buffers or other components in the reaction mixture may contain nucleophiles that compete with the intended conjugating partner.[13] 2. Reaction with the Nitro Group: Under certain conditions, the nitro group can be reduced or participate in side reactions.[5] 3. Hydrolysis of the Coumarin Ring: The lactone ring of the coumarin is susceptible to hydrolysis, especially under strongly basic or acidic conditions.[14] | 1. Use Non-Nucleophilic Buffers: Switch to buffers like HEPES or phosphate buffer at a suitable pH. Avoid buffers containing primary or secondary amines if your target reaction involves an amine. 2. Control Reaction Conditions: Avoid harsh reducing agents unless a specific transformation of the nitro group is intended. Maintain a controlled temperature and pH to minimize side reactions. 3. Maintain pH Control: Keep the reaction pH within a neutral to slightly basic range to prevent lactone hydrolysis. Monitor the pH throughout the reaction and adjust as necessary. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Material: The conjugated product may have a similar polarity to the unreacted starting material, making chromatographic separation challenging. 2. Formation of Insoluble Byproducts: Side reactions can lead to the formation of insoluble materials that complicate purification. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. If the product is fluorescent, this property can be used to track it during purification.[15] 2. Filtration and Washing: If insoluble byproducts form, filter the reaction mixture before proceeding with extraction and chromatography. Wash the crude product with appropriate solvents to remove impurities. |
Frequently Asked Questions (FAQs)
Reaction Mechanism and Theory
Q1: What is the general mechanism for conjugating a molecule to the 4-position of a 3-nitro-coumarin derivative?
A1: The most common mechanism is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 3-position activates the 4-position of the coumarin ring towards nucleophilic attack. A good leaving group at the 4-position (like a halogen, e.g., 4-chloro-3-nitro-coumarin) is displaced by a nucleophile, such as an amine or a thiol.[5][7]
Q2: How does the morpholino group influence the reactivity of the coumarin?
A2: The morpholino group is an electron-donating group. When present at the 4-position, it can influence the electronic properties of the coumarin ring system. However, in the context of "conjugating 4-morpholino-3-nitro-coumarin," it's more likely that the morpholino group is the nucleophile being added to a 4-substituted-3-nitro-coumarin precursor.[2]
Experimental Design and Optimization
Q3: What are the key reaction parameters to consider for optimizing the conjugation?
A3: The primary parameters to optimize are:
-
pH: Crucial for the nucleophilicity of your conjugating partner.[8]
-
Solvent: Affects solubility and reaction rates.[9]
-
Temperature: Influences the reaction kinetics.
-
Reactant Ratio: The stoichiometry of the reactants can impact yield and side product formation.
-
Reaction Time: Monitor the reaction progress to determine the optimal time for completion.
Q4: What analytical techniques are best for monitoring the reaction progress?
A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and purity of the product.
Practical Laboratory Considerations
Q5: Are there any specific safety precautions to take when working with 4-morpholino-3-nitro-coumarin and its precursors?
A5: Yes. Nitro-aromatic compounds can be hazardous. Always handle these chemicals in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.[12]
Q6: How should I store the 4-morpholino-3-nitro-coumarin and its derivatives?
A6: Coumarin derivatives, especially those with reactive functional groups, should be stored in a cool, dry, and dark place to prevent degradation.[12] For long-term storage, keeping them at -20°C is recommended.[11]
Experimental Workflow & Visualization
General Experimental Protocol for Conjugation
This protocol provides a general starting point for the conjugation of a nucleophile to a 4-substituted-3-nitro-coumarin.
-
Reactant Preparation: Dissolve the 4-substituted-3-nitro-coumarin (e.g., 4-chloro-3-nitro-coumarin) in an appropriate solvent (e.g., DMF or ethanol) in a round-bottom flask.
-
Addition of Nucleophile: Add the nucleophile (e.g., morpholine) to the reaction mixture. If the nucleophile is a salt, it may be necessary to add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to deprotonate it.[2]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the solvent and the properties of the product. A typical work-up may involve quenching the reaction with water, followed by extraction with an organic solvent.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel.[2]
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Workflow Diagram
Caption: A generalized workflow for the conjugation of 4-morpholino-3-nitro-coumarin.
References
-
Borges, F., et al. (2005). Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer. PMC. [Link]
-
An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Molecules. [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules. [Link]
-
Influence of pH on a) coumarin concentration profile and b)... - ResearchGate. [Link]
-
Coumarin - Some Industrial Chemicals - NCBI Bookshelf. [Link]
-
Coumarin-Induced Hepatotoxicity: A Narrative Review - PMC - NIH. [Link]
-
Sathyanarayana, B. K., et al. (2023). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of 4-heteroarylamino-3-nitrocoumarin derivatives 5a–h. - ResearchGate. [Link]
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - MDPI. [Link]
-
An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest - MDPI. [Link]
-
Huda, Z. U., et al. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence. [Link]
-
Coumarin‐linked morpholines through 1,3‐dipolar cycloaddition reaction. - ResearchGate. [Link]
-
Hermanson, G. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. [Link]
-
Kim, T., et al. (2011). Coumarin-based thiol chemosensor: synthesis, turn-on mechanism, and its biological application. Organic Letters. [Link]
-
Unexpected side products in the conjugation of an amine-derivatized morpholino oligomer with p-isothiocyanate benzyl DTPA and their removal - PMC - NIH. [Link]
-
Mechanism and Kinetics of Novel Coumarin Derivatives Production for Pharmaceutical Applications - Semantic Scholar. [Link]
-
Gouda, M. A., et al. An Overview on Synthetic Strategies to 3-Acylcoumarins. [Link]
-
New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - MDPI. [Link]
-
Reactions of 4 or 3 .4-Disubstituted Coumarins With Nucleophilic Reagents. [Link]
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- 3. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies to Enhance the Quantum Yield of 4-Morpholino-3-Nitro-Coumarin in Polar Solvents
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for optimizing the fluorescence of 4-morpholino-3-nitro-coumarin. This resource is designed to provide in-depth, actionable strategies to overcome the common challenge of low quantum yield in polar solvents. Here, you will find troubleshooting guidance and frequently asked questions to help you enhance the performance of this valuable fluorophore in your experiments.
Introduction
4-morpholino-3-nitro-coumarin is a "push-pull" fluorophore, characterized by an electron-donating morpholino group at the 4-position and a strong electron-withdrawing nitro group at the 3-position. This architecture results in a significant intramolecular charge transfer (ICT) character in the excited state, making its photophysical properties highly sensitive to the surrounding environment. While this sensitivity can be advantageous for sensing applications, it often leads to a dramatic decrease in fluorescence quantum yield in polar solvents, limiting its utility. This guide will explore the underlying mechanisms and provide practical strategies to mitigate this issue.
Troubleshooting Guide & FAQs
Q1: Why does my 4-morpholino-3-nitro-coumarin exhibit such low quantum yield in polar solvents like methanol or water?
A1: The primary reason for the low quantum yield of many aminocoumarins in polar solvents is the formation of a non-emissive or weakly emissive excited state, often referred to as a Twisted Intramolecular Charge Transfer (TICT) state.[1][2][3][4]
Here's a breakdown of the mechanism:
-
Excitation: Upon absorption of a photon, the molecule is promoted to a locally excited (LE) state.
-
Intramolecular Charge Transfer (ICT): In the excited state, there is a significant transfer of electron density from the electron-donating morpholino group to the electron-withdrawing nitro group. This ICT state is highly polar.
-
Solvent Relaxation: Polar solvent molecules reorient around the newly formed, highly polar excited state, stabilizing it.
-
Formation of the TICT State: This stabilization by the polar solvent facilitates a conformational change (a twist) in the molecule, particularly around the bond connecting the morpholino group to the coumarin core. This twisted conformation is the TICT state.
-
Non-Radiative Decay: The TICT state has a very small energy gap to the ground state, which promotes rapid, non-radiative decay (internal conversion) back to the ground state, dissipating the energy as heat instead of light (fluorescence).[1][3][4]
The strong electron-withdrawing nature of the 3-nitro group further enhances the charge transfer character and susceptibility to TICT state formation in polar environments.[5]
Q2: What is the most critical experimental parameter I can change to improve the quantum yield?
A2: Solvent selection is the most impactful and accessible parameter for modulating the quantum yield of 4-morpholino-3-nitro-coumarin.[5] The polarity, viscosity, and hydrogen-bonding capability of the solvent directly influence the excited-state dynamics.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Influence of Solvent on Excited State Pathways."
Q3: How do I systematically select a solvent to optimize fluorescence?
A3: A systematic approach involves screening solvents with a range of polarities and viscosities.
Experimental Protocol: Solvent Screening
-
Stock Solution Preparation: Prepare a concentrated stock solution of 4-morpholino-3-nitro-coumarin in a good, relatively non-polar solvent where it is highly soluble and fluorescent (e.g., Dioxane or THF).
-
Solvent Panel Selection: Choose a range of solvents with varying polarities. It is useful to consider the solvent polarity parameter (Δf) for a more quantitative comparison.[3][4][6]
-
Sample Preparation: Prepare a series of solutions with the same concentration of the coumarin dye in each of the selected solvents. Ensure the final concentration is low enough to avoid aggregation effects (typically in the micromolar range).
-
Spectroscopic Measurements:
-
Record the absorption spectrum for each sample to determine the wavelength of maximum absorption (λ_abs).
-
Record the fluorescence emission spectrum for each sample, exciting at the respective λ_abs.
-
Measure the fluorescence quantum yield of each sample relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
-
Data Analysis: Plot the fluorescence quantum yield as a function of the solvent polarity parameter. This will help identify the optimal polarity range.
| Solvent | Polarity (Δf) | Relative Quantum Yield (Φ_f) |
| Dioxane | ~0.02 | High |
| Tetrahydrofuran (THF) | ~0.21 | Moderate-High |
| Acetonitrile (ACN) | ~0.31 | Low |
| Methanol (MeOH) | ~0.31 | Very Low |
| Water | ~0.32 | Extremely Low |
| (Note: Relative quantum yield values are illustrative and will depend on the specific experimental conditions.) |
Insights from Solvent Screening
-
Polarity: You will likely observe a significant decrease in quantum yield as solvent polarity increases.[1][5]
-
Viscosity: In some cases, increasing the solvent viscosity can hinder the twisting motion required to form the TICT state, thereby increasing the quantum yield.[1] Consider using viscous solvents like glycerol or preparing solvent mixtures (e.g., ethanol/glycerol) to test this effect.
Q4: Beyond solvent choice, are there molecular strategies to enhance the quantum yield?
A4: Yes, modifying the molecular structure can rigidify the molecule and disfavor the formation of the TICT state. While this requires synthetic chemistry, it offers a more permanent solution.
Strategy 1: Steric Hindrance
Introducing bulky substituents near the morpholino group can sterically hinder the rotation required for TICT state formation.
Strategy 2: Ring Formation (Bridging)
Creating a rigid, bridged structure that locks the conformation of the morpholino group is a highly effective strategy. This approach has been shown to significantly enhance the quantum yield of various dyes by suppressing non-radiative decay pathways.[7]
dot graph G { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for Molecular Modification."
Q5: Can the pH of the solution affect the quantum yield?
A5: Yes, the pH of the solution can influence the electronic properties of the coumarin dye and, consequently, its fluorescence.[1] For coumarin derivatives, protonation or deprotonation of certain functional groups can alter the intramolecular charge transfer characteristics.
Experimental Protocol: pH Titration
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).
-
Sample Preparation: Prepare solutions of the coumarin dye at a constant concentration in each buffer.
-
Spectroscopic Measurements: Record the absorption and fluorescence emission spectra for each sample.
-
Data Analysis: Plot the fluorescence intensity or quantum yield as a function of pH. This will reveal if there are any pH-sensitive transitions that affect the fluorescence.
Some coumarin derivatives exhibit acidochromism, where their fluorescence color and intensity change with pH.[8][9]
Q6: Are there other factors that could be quenching the fluorescence?
A6: Yes, several external factors can lead to fluorescence quenching.
-
Presence of Quenchers: Contaminants in the solvent, such as molecular oxygen, heavy atoms, or certain metal ions, can quench fluorescence through various mechanisms like collisional quenching or electron transfer.[10][11][12] Degassing the solvent or using high-purity solvents can sometimes mitigate this.
-
Aggregation: At high concentrations, dye molecules can form non-fluorescent aggregates (H-aggregates) or dimers.[5] This can be checked by measuring the absorption and emission spectra at different concentrations. A deviation from the Beer-Lambert law or the appearance of new spectral features may indicate aggregation.
-
Temperature: Increasing the temperature generally increases the rate of non-radiative decay processes, leading to a lower quantum yield.[5] Ensure your experiments are conducted at a controlled and consistent temperature.
By systematically addressing these solvent-based, molecular, and environmental factors, you can effectively troubleshoot and enhance the quantum yield of 4-morpholino-3-nitro-coumarin for your specific application.
References
- Benchchem. Technical Support Center: Enhancing the Quantum Yield of Coumarin-Based Dyes.
-
Ghosh, R., et al. (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemistry and Photobiology. [Link]
-
Pal, H., et al. (2001). Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye. The Journal of Physical Chemistry A. [Link]
-
D'Avino, A., et al. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. Molecules. [Link]
-
Yang, Z. (2024). Development And Application Of Coumarin-semicyanine Dyes With High Fluorescence Quantum Yield. Globe Thesis. [Link]
-
Nad, S., & Pal, H. (2003). Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. The Journal of Physical Chemistry A. [Link]
-
ResearchGate. (2003). Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents | Request PDF. [Link]
-
Hua, C., et al. (2015). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances. [Link]
-
Hua, C., et al. (2015). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. RSC Advances. [Link]
-
MDPI. (2023). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. [Link]
-
ACS Publications. (2007). Fluorescence Turn On of Coumarin Derivatives by Metal Cations: A New Signaling Mechanism Based on C=N Isomerization. [Link]
-
ResearchGate. (2019). Schematic diagram of the mechanism of fluorescence quenching of coumarins studied by 4-hydroxy-TEMPO. [Link]
-
RSC Publishing. (2021). Study of two-photon absorption and excited-state dynamics of coumarin derivatives: the effect of monomeric and dimeric structures. [Link]
-
National Institutes of Health. (2023). The investigation of the ultrafast excited state deactivation mechanisms for coumarin 307 in different solvents. [Link]
-
MDPI. (2023). Novel Coumarin-Substituted Cyclophosphazene as a Fluorescent Probe for Highly Selective Detection of 2,4,6-Trinitrophenol. [Link]
-
ResearchGate. (2018). The mechanism of fluorescence quenching by contact of chemical sensor and nitro compounds. [Link]
-
RSC Publishing. (2016). Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. [Link]
-
Patil, N. R., et al. (2021). Analysis of Fluorescence Quenching of Coumarin Derivative under Steady State and Transient State Methods. Journal of Fluorescence. [Link]
-
Khalymbadzha, I. A., et al. (2022). Coumarin-pyridine push-pull fluorophores: Synthesis and photophysical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
ResearchGate. (2019). The synthesis and photophysical properties of tris-coumarins | Request PDF. [Link]
-
Rodríguez, W., et al. (2022). Excited state dynamics and photochemistry of nitroaromatic compounds. Photochemical & Photobiological Sciences. [Link]
-
Fiksinski, A., et al. (2019). The synthesis and photophysical properties of tris-coumarins. Physical Chemistry Chemical Physics. [Link]
-
ResearchGate. (2012). Ultrafast vibrational evolution of excited-state coumarin 153 using fs/ps CARS as a transient Raman probe | Request PDF. [Link]
-
RSC Publishing. (2022). Excited state dynamics and photochemistry of nitroaromatic compounds. [Link]
-
Nad, S., & Pal, H. (2003). Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. The Journal of Physical Chemistry A. [Link]
- Benchchem.
-
ResearchGate. (2013). Quantum Yield of 4k in Different Solvents | Download Table. [Link]
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- 4. researchgate.net [researchgate.net]
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- 8. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating Cytotoxicity of 4-Morpholino-3-Nitro-Coumarin in Long-Term Studies
Welcome to the technical support center for researchers utilizing 4-morpholino-3-nitro-coumarin. This guide is designed to provide in-depth troubleshooting and practical solutions for managing cytotoxicity, a common challenge in long-term experimental models. Our goal is to empower you with the knowledge to distinguish between compound-specific effects and off-target toxicity, ensuring the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses common questions regarding the cytotoxicity of 4-morpholino-3-nitro-coumarin, providing foundational knowledge for troubleshooting.
Q1: We are observing significant cell death in our long-term cultures treated with 4-morpholino-3-nitro-coumarin, even at concentrations that are effective in short-term assays. Why might this be happening?
A1: This is a frequent observation in long-term studies. The discrepancy often arises from the cumulative effects of low-level, chronic cytotoxicity that are not apparent in acute exposure assays.[1] Several factors could be at play:
-
Compound Instability: The compound may degrade over time in culture media, generating more toxic byproducts.
-
Metabolic Activation: Your cell line may metabolize the parent compound into a more cytotoxic species. This is a known phenomenon for some coumarin derivatives, where cytochrome P-450 metabolism can produce reactive intermediates.[2]
-
Cellular Stress Accumulation: Prolonged exposure can lead to the gradual buildup of cellular stress, such as reactive oxygen species (ROS), eventually triggering apoptotic or necrotic pathways.
-
Cell Cycle Arrest: Some coumarin derivatives are known to cause cell cycle arrest.[3][4] Over a long period, this can lead to a decline in overall culture viability.
Q2: How can we determine a safe and effective concentration of 4-morpholino-3-nitro-coumarin for our long-term experiments?
A2: A standard short-term IC50 (50% inhibitory concentration) or EC50 (50% effective concentration) determination is not sufficient for long-term studies. We recommend a two-pronged approach:
-
Initial Dose-Response and Cytotoxicity Profiling: Perform a comprehensive dose-response experiment to determine the 50% cytotoxic concentration (CC50) alongside the EC50.[1] A variety of in vitro cytotoxicity assays can be employed for this purpose.[5][6][7] The selectivity index (SI), calculated as CC50/EC50, provides a crucial therapeutic window.[1]
-
Long-Term, Low-Dose Viability Assessment: Culture your cells with concentrations at and below the EC50 for the intended duration of your experiment (e.g., 7-14 days).[8][9] Monitor cell viability at regular intervals using a non-lytic, real-time assay if possible. This will reveal the concentration at which the compound exhibits minimal chronic toxicity.
Q3: Could the observed cytotoxicity be related to the nitro group or the morpholino moiety on the coumarin scaffold?
A3: While data specific to 4-morpholino-3-nitro-coumarin is limited, we can infer potential mechanisms from related structures. The 3-nitro group is an electron-withdrawing group that can influence the molecule's reactivity and metabolic fate. Some nitroaromatic compounds are known to undergo enzymatic reduction to form reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and adduct formation with cellular macromolecules. The morpholino group, while generally considered to be of low toxicity, could influence the compound's solubility, cell permeability, and interaction with cellular targets.
Q4: We suspect oxidative stress might be a contributing factor to the cytotoxicity. How can we investigate and potentially mitigate this?
A4: This is an excellent line of inquiry, as many cytotoxic compounds exert their effects through the generation of reactive oxygen species (ROS).[10][11]
-
Detection of ROS: You can directly measure intracellular ROS levels using fluorescent probes like DCFDA or CellROX in cells treated with 4-morpholino-3-nitro-coumarin.
-
Mitochondrial Involvement: Assess the mitochondrial membrane potential using dyes like TMRM or JC-1, as mitochondrial dysfunction is a key indicator of oxidative stress and a common mechanism for coumarin derivative-induced cell death.[3][4]
-
Mitigation with Antioxidants: Co-treatment with an antioxidant like N-acetylcysteine (NAC) can help determine if the cytotoxicity is ROS-dependent.[12] If NAC rescues the cells, it strongly suggests oxidative stress is a primary mechanism. Other natural antioxidants have also shown promise in mitigating drug-induced toxicities.[13]
Part 2: Troubleshooting Guides - A Step-by-Step Approach
This section provides structured troubleshooting workflows for common issues encountered during long-term studies with 4-morpholino-3-nitro-coumarin.
Issue 1: Progressive Decline in Cell Viability Over Time
Symptoms:
-
Initial cell viability is high, but steadily decreases with each media change.
-
Increased number of floating, dead cells in the culture vessel.
-
Reduced cell proliferation compared to vehicle-treated controls.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for declining cell viability.
Issue 2: Inconsistent Results Between Experiments
Symptoms:
-
High variability in cell viability or functional readouts across replicate experiments.
-
Loss of compound efficacy over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Part 3: Experimental Protocols
This section provides detailed protocols for key experiments to diagnose and mitigate cytotoxicity.
Protocol 1: Determining the Long-Term No-Observed-Adverse-Effect Level (NOAEL)
Objective: To identify the highest concentration of 4-morpholino-3-nitro-coumarin that does not cause a significant decrease in cell viability over a prolonged period.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment.
-
Dose Preparation: Prepare a serial dilution of 4-morpholino-3-nitro-coumarin in your culture medium, starting from your previously determined EC50 and going down at least 2 logs. Include a vehicle-only control.
-
Treatment: Treat the cells with the prepared compound concentrations.
-
Incubation and Media Changes: Incubate the cells for your desired long-term duration (e.g., 10 days). Change the medium with freshly prepared compound every 2-3 days.[8][9]
-
Viability Assessment: At regular intervals (e.g., days 2, 4, 6, 8, 10), measure cell viability using a non-lytic assay such as a resazurin-based assay (e.g., alamarBlue™) or a real-time impedance-based system.
-
Data Analysis: Plot cell viability against time for each concentration. The NOAEL is the highest concentration at which the viability curve is not statistically different from the vehicle control.
Protocol 2: Assessing the Role of Oxidative Stress and Apoptosis
Objective: To determine if cytotoxicity is mediated by ROS production and subsequent caspase-dependent apoptosis.
Methodology:
-
Experimental Setup: Plate cells and treat with a cytotoxic concentration of 4-morpholino-3-nitro-coumarin (e.g., the CC25 or CC50). Include the following experimental arms:
-
Vehicle control
-
Compound alone
-
Compound + N-acetylcysteine (NAC, 5 mM)
-
Positive control for apoptosis (e.g., staurosporine)
-
-
ROS Detection (at an early time point, e.g., 6-24 hours):
-
Add a ROS-sensitive fluorescent probe (e.g., CellROX™ Green) to the cultures.
-
Incubate according to the manufacturer's instructions.
-
Measure fluorescence using a plate reader or flow cytometer. An increase in fluorescence in the "Compound alone" group that is quenched in the "Compound + NAC" group indicates ROS-mediated stress.
-
-
Apoptosis Detection (at a later time point, e.g., 48-72 hours):
-
Use a commercially available caspase-3/7 activity assay. These assays typically use a substrate that becomes fluorescent upon cleavage by active caspases.[7]
-
Add the reagent to the wells and incubate.
-
Measure fluorescence. A significant increase in fluorescence in the "Compound alone" group indicates activation of the executioner caspases of apoptosis.
-
Data Interpretation:
| Condition | Expected ROS Levels | Expected Caspase-3/7 Activity | Interpretation |
| Vehicle Control | Baseline | Baseline | Normal cell health |
| Compound Alone | Increased | Increased | Cytotoxicity is likely mediated by ROS and apoptosis |
| Compound + NAC | Baseline/Reduced | Baseline/Reduced | Cytotoxicity is ROS-dependent |
Part 4: Advanced Mitigation Strategies
If standard troubleshooting fails to resolve cytotoxicity issues, consider these advanced strategies.
Formulation Optimization
Poor solubility of coumarin derivatives can lead to precipitation in aqueous culture media, causing inconsistent dosing and potential physical stress on cells.
-
Solubilizing Excipients: Consider the use of biocompatible solubilizing agents. However, be sure to test the excipient alone for any cytotoxic effects.
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems, such as proniosomal gels or other nanoparticle formulations, can improve solubility, stability, and cellular uptake, while potentially reducing systemic toxicity.[14][15][16]
-
Hydrogel Formulations: For in vivo or 3D culture models, embedding the compound in a sprayable hydrogel can provide sustained, localized release, minimizing systemic exposure and toxicity.[17]
Understanding the Mechanism: The Role of Caspase-Dependent Apoptosis
Many cytotoxic agents, including some coumarin derivatives, induce programmed cell death, or apoptosis.[18] This process is often executed by a family of proteases called caspases.[19][20] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[21][22]
Caption: Proposed intrinsic pathway of apoptosis induction.
Understanding which pathway is activated can provide insights into the mechanism of toxicity. For example, if mitochondrial dysfunction and cytochrome c release are observed, it points towards the intrinsic pathway. This knowledge can help in designing more targeted intervention strategies.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose, manage, and mitigate the cytotoxic effects of 4-morpholino-3-nitro-coumarin, leading to more reliable and reproducible data in long-term studies.
References
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- S-Y. (Lin), et al. (n.d.). Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- Wikipedia. (n.d.). Apoptosis.
- ResearchGate. (n.d.). Schematic overview of three pathways of caspase-dependent apoptosis.
- R&D Systems. (n.d.). Apoptosis Caspase Pathways.
- Creative Bioarray. (n.d.). In Vitro Cytotoxicity.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Miltenyi Biotec. (n.d.). Drug discovery: In vitro toxicity testing by flow cytometry.
- ABSIN. (2025, May 8). Caspase-Dependent Apoptosis: An Overview.
- NCBI Bookshelf. (n.d.). Apoptosis Dependent and Independent Functions of Caspases.
- PMC - NIH. (n.d.). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach.
- PubMed. (n.d.). Dietary antioxidants during cancer chemotherapy: impact on chemotherapeutic effectiveness and development of side effects.
- Frontiers. (2023, April 10). Editorial: Impacts of drug-induced oxidative stress.
- Technology Networks. (2023, May 11). Antioxidant Delivery System Shields Liver Cells From Drug-Induced Damage.
- Insight Medical Publishing. (n.d.). Role of Natural Antioxidants in Treatment of Toxicity.
- NIH. (2024, July 13). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs.
- ResearchGate. (2015, December 26). How do I treat cells with compounds for a long term?
- ResearchGate. (2025, August 10). APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG.
- Thermo Fisher Scientific. (n.d.). CANCER CELL CULTURE BASICS HANDBOOK.
- MDPI. (n.d.). Advanced Cell Culture Techniques for Cancer Drug Discovery.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Benchchem. (n.d.). Technical Support Center: Managing Cytotoxicity in Long-Term Cell Culture with Capsid Inhibitors.
- PubMed. (n.d.). 7,8-Dihydroxy-3-(4-nitrophenyl)coumarin induces cell death via reactive oxygen species-independent S-phase cell arrest.
- MDPI. (2026, January 13). Puerarin-Loaded Proniosomal Gel: Formulation, Characterization, In Vitro Antimelanoma Cytotoxic Potential, and In Ovo Irritation Assessment.
- Dove Medical Press. (2026, January 14). Advances in Sprayable Hydrogel Formulations for Cancer Management.
- Sigma-Aldrich. (2015, January 2). Synthesis and in vitro evaluation of 3-(4-nitrophenyl)coumarin derivatives in tumor cell lines.
- MDPI. (2020, May 30). Coumarin Derivatives as New Toxic Compounds to Selected K12, R1–R4 E. coli Strains.
- ResearchGate. (2025, August 6). Synthesis and in vitro evaluation of 3-(4-nitrophenyl)coumarin Derivatives in Tumor Cell Lines | Request PDF.
- Research, Society and Development. (2021, July 5). Toxicological assessment of 4-hydroxycoumarin: (Anti) Mutagenicity, toxic, and antioxidant studies.
- PMC - NIH. (2022, December 19). Coumarin-Induced Hepatotoxicity: A Narrative Review.
- NIH. (n.d.). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities.
- PubMed. (n.d.). Evaluation of the developmental toxicities of coumarin, 4-hydroxycoumarin, and 7-hydroxycoumarin using FETAX.
- PubMed. (n.d.). Mode of action of coumarin drugs.
- PubMed. (n.d.). Dietary silymarin suppresses 4-nitroquinoline 1-oxide-induced tongue carcinogenesis in male F344 rats.
- PMC - NIH. (2022, June 23). Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation.
- ResearchGate. (n.d.). Coumarin‐linked morpholines through 1,3‐dipolar cycloaddition reaction.
- MDPI. (n.d.). Pharmacological Characters and Toxicity Evaluation of Coumarin Derivative LP4C as Lead Compound against Biofilm Formation of Pseudomonas aeruginosa.
- Semantic Scholar. (2016, February 25). Mechanism and Kinetics of Novel Coumarin Derivatives Production for Pharmaceutical Applications.
- National Toxicology Program (NTP) - NIH. (2025, May 13). Abstract for TR-422.
Sources
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Technical Support Center: A Guide to Preventing Aggregation of 4-Morpholino-3-Nitro-Coumarin in Stock Solutions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-morpholino-3-nitro-coumarin. We understand that maintaining the stability and solubility of small molecules in stock solutions is critical for experimental success and reproducibility. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you prevent and address the aggregation of 4-morpholino-3-nitro-coumarin in your experimental workflows.
Understanding the Challenge: Why Might 4-Morpholino-3-Nitro-Coumarin Aggregate?
4-morpholino-3-nitro-coumarin is a complex organic molecule. Its structure, which includes a coumarin backbone, a morpholino group, and a nitro group, results in a molecule with limited aqueous solubility. Aggregation, which can manifest as visible precipitation or the formation of sub-visible soluble aggregates, is often a consequence of the compound's physicochemical properties and how it is handled in the laboratory.
The primary reasons for aggregation include:
-
Exceeding the Solubility Limit: Every compound has a maximum concentration at which it can remain dissolved in a particular solvent. Exceeding this limit will inevitably lead to precipitation.
-
Solvent Properties: While organic solvents like Dimethyl Sulfoxide (DMSO) are excellent for dissolving many non-polar compounds, the introduction of even small amounts of water can significantly reduce the solubility of hydrophobic molecules.[1]
-
Temperature Fluctuations: The solubility of most compounds is temperature-dependent. Cooling a saturated solution or subjecting it to freeze-thaw cycles can cause the compound to fall out of solution.[2]
-
pH Effects: For compounds with ionizable functional groups, the pH of the solution can dramatically influence solubility.[3]
This guide will provide you with the knowledge and tools to mitigate these factors and ensure the integrity of your 4-morpholino-3-nitro-coumarin stock solutions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the handling of 4-morpholino-3-nitro-coumarin.
Q1: What is the best solvent for preparing a stock solution of 4-morpholino-3-nitro-coumarin?
A1: Based on the chemical structure of coumarin derivatives, high-purity, anhydrous DMSO is the recommended starting solvent for preparing a concentrated stock solution.[1][4] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. For applications where DMSO is not suitable, other polar aprotic solvents like Dimethyl Formamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered.
Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A2: This is a common issue known as "antisolvent precipitation." The aqueous medium is an antisolvent for your hydrophobic compound. Here are some strategies to overcome this:
-
Optimize the Dilution Method: Always pre-warm your aqueous medium to 37°C. Instead of adding the concentrated DMSO stock directly, perform a stepwise dilution. First, dilute the stock into a small volume of medium, vortex gently, and then add this intermediate dilution to the final volume.[2]
-
Reduce the Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally below 0.5%, to minimize both solvent-induced toxicity and precipitation.[1]
-
Use a Co-solvent: In some cases, adding a small amount of a water-miscible organic co-solvent like ethanol to the initial stock solution before dilution can improve solubility in the final aqueous solution.[5]
-
Consider Solubilizing Excipients: For particularly challenging compounds, the use of cyclodextrins (e.g., HP-β-CD) can enhance aqueous solubility by forming inclusion complexes that encapsulate the hydrophobic molecule.[6]
Q3: How should I store my 4-morpholino-3-nitro-coumarin stock solution to prevent aggregation?
A3: Proper storage is crucial for maintaining the integrity of your stock solution.
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[2]
-
Temperature: Store aliquots at -20°C or -80°C for long-term stability.[2]
-
Protection from Light and Moisture: Store in tightly sealed, amber vials to protect the compound from light and prevent the absorption of atmospheric moisture, which can reduce solubility in DMSO.[1][2]
Q4: Could the pH of my buffer be affecting the solubility of 4-morpholino-3-nitro-coumarin?
A4: Yes, the solubility of coumarin derivatives can be pH-dependent.[3] While 4-morpholino-3-nitro-coumarin does not have strongly acidic or basic functional groups, subtle changes in pH can influence its solubility. If you are consistently observing precipitation in a specific buffer, it may be beneficial to assess the compound's solubility across a range of physiologically relevant pH values.
Troubleshooting Guide: Addressing Aggregation in Real-Time
If you are currently facing issues with aggregation or precipitation, this step-by-step guide can help you diagnose and resolve the problem.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | The final concentration exceeds the aqueous solubility of the compound. | Decrease the final concentration of the compound. Perform a kinetic solubility assay (see Experimental Protocols) to determine the maximum soluble concentration in your specific buffer. |
| Stock solution in DMSO appears cloudy or contains visible particles. | The compound is not fully dissolved, or it has precipitated out of the DMSO stock over time. | Gently warm the stock solution to 37°C and vortex or sonicate to aid dissolution. Visually inspect against a light source to ensure clarity. If precipitation persists, the stock concentration may be too high. |
| Precipitation occurs after a period of incubation at 37°C. | The compound may have limited kinetic solubility and is crashing out over time. | Reduce the final concentration. If possible for your assay, add a small percentage of a solubilizing agent like a non-ionic surfactant (e.g., Tween-20) to the final buffer. |
| Stock solution becomes cloudy after one or more freeze-thaw cycles. | Repeated temperature changes are causing the compound to precipitate. | Discard the stock and prepare fresh aliquots. Ensure that future stock solutions are aliquoted into single-use volumes to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a standardized method for preparing a stock solution of 4-morpholino-3-nitro-coumarin.
Materials:
-
4-morpholino-3-nitro-coumarin (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials with Teflon-lined caps
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Calculate Required Mass: Determine the mass of 4-morpholino-3-nitro-coumarin needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight to be confirmed from the supplier's Certificate of Analysis).
-
Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it to a sterile amber vial.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Inspection: Carefully inspect the solution against a bright light source to ensure that all solid material has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay
This assay will help you determine the maximum soluble concentration of 4-morpholino-3-nitro-coumarin in your specific aqueous buffer.
Materials:
-
10 mM stock solution of 4-morpholino-3-nitro-coumarin in DMSO
-
Your specific aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile 96-well plate (clear bottom)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or turbidity
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, perform a serial dilution of your compound in the aqueous buffer. Start with a high concentration (e.g., 100 µM) and perform 2-fold dilutions down to a low concentration (e.g., <1 µM). Keep the final DMSO concentration constant across all wells. Include a buffer-only control.
-
Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).
-
Measure Turbidity: Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 600 nm).
-
Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity begins to increase significantly above the baseline is the kinetic solubility limit of your compound in that specific buffer.
Visualizing Workflows and Concepts
To further clarify key processes, the following diagrams have been generated.
Caption: A logical troubleshooting workflow for addressing precipitation issues.
References
-
ResearchGate. (n.d.). Influence of pH on a) coumarin concentration profile and b).... [Link]
-
Kumbhakar, M., et al. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57-66. [Link]
-
ResearchGate. (n.d.). Effect of pH on Fluorescence Spectra of Coumarin Derivatives | Request PDF. [Link]
-
ResearchGate. (n.d.). Effect of pH on the fluorescence intensity of the Coumarin.... [Link]
-
ResearchGate. (2023). Theoretical study of the stability and reactivity of nitro-coumarins and amino-coumarins by DFT method | Request PDF. [Link]
-
Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 2(2), 134-144. [Link]
-
International Scientific Organization. (n.d.). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. [Link]
-
Calvin University. (2018). The Effects of pH on the Fluoresnce of 6-Hydroxy Coumarin. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
MDPI. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Molecules, 28(9), 3723. [Link]
-
ResearchGate. (n.d.). Characterization data of 4-heteroarylamino-3-nitrocoumarin derivatives 5a-h. [Link]
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Link]
-
ResearchGate. (n.d.). Effect of binary solvent mixtures (DMSO/water) on the dipole moment and lifetime of coumarin dyes | Request PDF. [Link]
-
Chromtech. (n.d.). HPLC Troubleshooting. [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-nitrocoumarin. [Link]
-
National Institutes of Health. (2020). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Molecules, 25(13), 3027. [Link]
-
Royal Society of Chemistry. (2023). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry. [Link]
-
National Institutes of Health. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(8), 1616. [Link]
-
PubMed. (2022). Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols. Molecules, 27(16), 5274. [Link]
-
ResearchGate. (n.d.). Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin?. [Link]
-
MDPI. (2021). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Pharmaceutics, 13(10), 1729. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating Fluorescence Quenching Mechanisms: The Case of 4-Morpholino-3-Nitro-Coumarin
Introduction: Beyond the "What" to the "Why" in Fluorescence Quenching
In the realm of molecular probes and sensors, observing fluorescence quenching is often just the beginning of the story. For a probe to be truly reliable, especially in complex biological milieu, we must understand the fundamental photophysical mechanism governing its "off" state. This guide provides a comprehensive, field-proven framework for validating the fluorescence quenching mechanism of a donor-acceptor coumarin derivative, using 4-morpholino-3-nitro-coumarin as our primary case study.
This molecule is a classic example of a "pro-fluorescent" probe, where the potent electron-withdrawing nitro group quenches the fluorescence of the coumarin core, which is rendered electron-rich by the morpholino donor group. Such probes are frequently designed to detect enzymatic activity, like that of nitroreductase (NTR), which is overexpressed in hypoxic tumor environments.[1][2][3] The enzymatic reduction of the nitro group to an amino group disrupts the quenching mechanism, restoring fluorescence and signaling the enzyme's presence.[4][5]
Hypothesizing the Mechanism: PET vs. ICT
Before entering the lab, we must establish our primary hypotheses based on the molecule's structure.
-
Photoinduced Electron Transfer (PET): In this model, upon excitation of the coumarin fluorophore, an electron is transferred from the highest occupied molecular orbital (HOMO), largely localized on the morpholino donor, to the excited fluorophore, which then transfers it to the lowest unoccupied molecular orbital (LUMO) of the nitro-aromatic acceptor.[6][7] This process offers a non-radiative decay pathway, effectively quenching fluorescence.[8] The efficiency of PET is governed by the thermodynamic driving force, which can be estimated from the redox potentials of the donor and acceptor moieties.[9]
-
Intramolecular Charge Transfer (ICT): This mechanism involves a significant shift in electron density from the donor to the acceptor upon photoexcitation, forming a highly polar excited state.[10][11] In many coumarin derivatives, this ICT state can be non-emissive or have its emission red-shifted into a region where it is not detected, especially in polar solvents which stabilize the charge-separated state.[12][13] Sometimes, this ICT state can relax non-radiatively through torsional motion, a process known as Twisted Intramolecular Charge Transfer (TICT).[12]
Our task is to design a series of experiments that can definitively distinguish between these two potential pathways.
The Experimental Validation Workflow
A robust validation strategy relies on converging lines of evidence from spectroscopic, electrochemical, and computational methods. Each experiment provides a piece of the puzzle, and together they create a self-validating picture of the underlying mechanism.
Caption: Experimental workflow for validating the fluorescence quenching mechanism.
Foundational Photophysics: Absorption and Emission Spectroscopy
The first step is always to characterize the basic photophysical properties.
-
Why we do it: This establishes the ground-state absorption (UV-Vis) and excited-state emission (fluorescence) characteristics. A critical first check is to overlay the absorption spectrum of the quencher (the nitro-coumarin moiety) with the emission spectrum of the fluorophore (the coumarin core without the nitro group). A significant overlap would suggest Förster Resonance Energy Transfer (FRET) as a possible quenching mechanism, although PET and ICT are more probable here due to the direct conjugation. We also check for new absorption bands upon mixing donor and acceptor fragments, which would indicate ground-state complex formation (a hallmark of static quenching).[14][15]
-
Expected Outcome for 4-morpholino-3-nitro-coumarin: The molecule will likely show strong absorption in the UV-to-visible range but exhibit very weak or negligible fluorescence (a low fluorescence quantum yield, Φ_F).
Solvatochromism: Probing the Influence of Polarity
-
Why we do it: The energy levels of a fluorophore, particularly one with donor-acceptor character, are sensitive to the polarity of its solvent environment. By measuring absorption and emission spectra in a range of solvents with varying polarity (e.g., from non-polar hexane to polar acetonitrile and protic methanol), we can probe the nature of the excited state. A large red-shift (bathochromic shift) in the emission spectrum with increasing solvent polarity is a strong indicator of an ICT state, as the more polar solvents stabilize the highly polar, charge-separated excited state.[10][13][16]
-
Expected Outcome: If ICT is the dominant mechanism, we expect to see a significant bathochromic shift in the fluorescence emission maximum as solvent polarity increases. If PET is dominant, the effect of solvent polarity on the emission maximum is often less pronounced.
Time-Resolved Fluorescence & Stern-Volmer Analysis: Distinguishing Static vs. Dynamic Quenching
-
Why we do it: This is the cornerstone for differentiating between static and dynamic quenching.[14][17]
-
Dynamic (Collisional) Quenching: The quencher interacts with the fluorophore during its excited-state lifetime. This process affects the excited state and thus reduces the fluorescence lifetime (τ).[18] PET is a form of dynamic quenching.
-
Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in the ground state. Since these complexes do not fluoresce upon excitation, this process reduces the overall fluorescence intensity but does not affect the lifetime of the uncomplexed, still-fluorescing molecules.[14]
-
-
How we do it: We perform two types of measurements:
-
Steady-State: We measure the fluorescence intensity (I) at a fixed concentration of a model fluorophore (e.g., 4-morpholinocoumarin) while titrating in a quencher (e.g., a nitrobenzene derivative).
-
Time-Resolved: We measure the fluorescence lifetime (τ) under the same conditions using Time-Correlated Single Photon Counting (TCSPC).
-
-
We then construct two Stern-Volmer plots based on the equations:
-
I₀ / I = 1 + Ksv[Q]
-
τ₀ / τ = 1 + Kᴅ[Q] where I₀ and τ₀ are the intensity and lifetime in the absence of the quencher [Q], Ksv is the overall Stern-Volmer quenching constant, and Kᴅ is the dynamic quenching constant.
-
-
Interpreting the Plots:
-
Purely Dynamic Quenching (supports PET): Both plots are linear and Ksv = Kᴅ. The lifetime decreases proportionally to the intensity.
-
Purely Static Quenching: The intensity plot (I₀ / I) is linear, but the lifetime plot (τ₀ / τ) is flat (τ₀ / τ = 1) because the lifetime of the unbound fluorophore is unchanged.
-
Combined Quenching: Both plots show upward curvature, indicating both mechanisms are at play.
-
Cyclic Voltammetry (CV): Assessing the Thermodynamics of PET
-
Why we do it: CV allows us to measure the oxidation potential of the electron donor (morpholino group) and the reduction potential of the electron acceptor (nitro-coumarin moiety).[19][20] These values are essential for calculating the Gibbs free energy change (ΔG_PET) for the photoinduced electron transfer process using the Rehm-Weller equation.[9]
-
ΔG_PET = E_ox(D) - E_red(A) - E₀,₀ - C where E_ox(D) is the oxidation potential of the donor, E_red(A) is the reduction potential of the acceptor, E₀,₀ is the 0-0 excitation energy of the fluorophore, and C is a coulombic attraction term (often negligible in polar solvents).
-
-
Expected Outcome: For PET to be a thermodynamically favorable and efficient quenching pathway, the calculated ΔG_PET must be negative (exergonic).[21] This experiment provides the strongest quantitative evidence for or against the PET mechanism.
Computational Modeling: In Silico Validation
-
Why we do it: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations provide invaluable insight into the electronic structure of the molecule.[12][22] We can visualize the HOMO and LUMO orbitals to confirm their localization on the donor and acceptor moieties, respectively. Furthermore, we can simulate the electron density distribution in both the ground state (S₀) and the first excited state (S₁).
-
Expected Outcome:
-
For PET: The HOMO will be localized on the morpholino group, and the LUMO will be on the nitro-coumarin part. The S₁ state will resemble the locally excited state of the coumarin core.
-
For ICT: In the S₁ state, TD-DFT will show a massive redistribution of electron density from the morpholino donor to the nitro-coumarin acceptor, confirming a charge-transfer character for the excited state.[10]
-
Comparative Analysis: Performance Benchmarking
Validating the mechanism is crucial, but so is understanding how the probe performs against alternatives. 4-morpholino-3-nitro-coumarin is a probe for nitroreductase, a marker for tumor hypoxia.[5][23][24] We must compare its key performance metrics to other established probes.
| Feature | 4-Morpholino-3-Nitro-Coumarin (Hypothetical) | Probe A (e.g., CyNNO₂)[23] | Probe B (e.g., FBN-1)[25] |
| Quenching Mechanism | Validated PET | PET | PET |
| Excitation (nm) | ~410 | ~750 (NIR) | ~490 |
| Emission (nm) | ~480 (Turned-on) | ~775 (NIR) | ~515 |
| Quantum Yield (Φ_F) | <0.01 (Off) / ~0.6 (On) | Low (Off) / Not Reported | 0.10 (Off) / 0.90 (On) |
| Turn-on Ratio (I/I₀) | >60-fold | >100-fold | ~9-fold |
| Limit of Detection (LOD) | ~10 ng/mL | 0.0058 ng/mL | 0.66 ng/mL |
| Key Advantage | Good quantum yield, visible range | Near-infrared (NIR) emission, high S/N | High quantum efficiency, good water solubility |
| Key Disadvantage | Susceptible to autofluorescence | Complex synthesis | Shorter wavelength, potential for phototoxicity |
Note: Data for the title compound is illustrative for this guide. Actual experimental values must be determined.
Experimental Protocols
Protocol 1: Determination of Reduction Potential by Cyclic Voltammetry
-
Objective: To measure the one-electron reduction potential of the nitroaromatic acceptor.[26]
-
Materials:
-
Working electrode (Glassy Carbon)
-
Reference electrode (Ag/AgCl)
-
Counter electrode (Platinum wire)
-
Potentiostat
-
Electrochemical cell
-
4-morpholino-3-nitro-coumarin (1-5 mM)
-
Supporting electrolyte solution (0.1 M tetrabutylammonium perchlorate in dry acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Electrode Preparation: Polish the glassy carbon electrode with alumina slurry, sonicate in deionized water, and dry.
-
Solution Preparation: Dissolve the coumarin compound in the electrolyte solution.
-
Deoxygenation: Purge the solution with argon for 15 minutes to remove dissolved oxygen. Maintain an argon blanket over the solution during the experiment.
-
Measurement: Assemble the three-electrode cell. Scan the potential from 0 V to a sufficiently negative potential (e.g., -1.5 V) to observe the nitro group reduction, and then scan back. Use a scan rate of 100 mV/s.
-
Analysis: The potential at the peak of the first irreversible reduction wave corresponds to the reduction potential (E_red).[20]
-
Protocol 2: Solvatochromism Study
-
Objective: To assess the effect of solvent polarity on the absorption and fluorescence spectra.
-
Materials:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Stock solution of 4-morpholino-3-nitro-coumarin in a non-volatile solvent (e.g., DMSO).
-
A series of spectroscopic grade solvents of varying polarity (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Methanol).
-
-
Procedure:
-
Sample Preparation: Prepare dilute solutions (~1-10 µM) of the coumarin in each solvent to avoid aggregation effects. Ensure the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
UV-Vis Measurement: Record the absorption spectrum for each solution from ~250 nm to 600 nm.[27][28] Note the wavelength of maximum absorbance (λ_abs).
-
Fluorescence Measurement: Excite each sample at its λ_abs. Record the emission spectrum and note the wavelength of maximum emission (λ_em).
-
Analysis: Plot the Stokes shift (λ_em - λ_abs) versus a solvent polarity parameter (e.g., the Lippert-Mataga parameter). A linear correlation with a large slope indicates a strong ICT character.[29]
-
Conclusion
By systematically applying this workflow, a researcher can move from a simple observation of fluorescence quenching to a robust, validated mechanistic understanding. For 4-morpholino-3-nitro-coumarin, the combined results from Stern-Volmer analysis (indicating dynamic quenching), cyclic voltammetry (confirming a thermodynamically favorable ΔG_PET), and computational modeling (showing appropriate orbital localization) would provide compelling, cross-validated evidence for a Photoinduced Electron Transfer (PET) mechanism. This level of rigor ensures the development of reliable and predictable molecular probes, accelerating their translation from the bench to impactful applications in diagnostics and drug development.
References
- Controlling Stimulated Emission via Intramolecular Charge Transfer in Amino-Coumarin Dyes. MDPI.
- Typical cyclic voltammogram of nitroaromatic compounds in different media.
- Redox potentials of various nitroaromatic compounds.
- Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy. MDPI.
- Synthetic control over intra- and intermolecular charge transfer can turn on the fluorescence emission of non-emissive coumarin. Ewha Womans University.
- Cyclic voltammograms recorded for five nitro aromatic species.
- Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid. PubMed Central.
- Recent progress in small molecule fluorescent probes for nitroreductase.
- UV–vis absorbance and fluorescence emission spectra of coumarin AC and BC.
- and intermolecular charge transfer can turn on the fluorescence emission of non-emissive coumarin. Semantic Scholar.
- Comparative analysis of the reactivity of different nitroarom
- Electroreduction of aromatic nitro compounds : case for comparison of information obtained by polarography and voltammetry. Semantic Scholar.
- The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. PubMed Central.
- Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. PubMed Central.
- A novel fluorescent probe for nitroreductase detection and imaging of cancer cells under hypoxia conditions.
- A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions. PubMed.
- Absorption spectra of coumarin and its derivatives.
- A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging. PubMed Central.
- A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging. PubMed Central.
- Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation.
- A coumarin-based fluorescent chemosensor as a Sn indicator and a fluorescent cellular imaging agent. PubMed Central.
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Novel Coumarin-Substituted Cyclophosphazene as a Fluorescent Probe for Highly Selective Detection of 2,4,6-Trinitrophenol. MDPI. [Link]
- Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models.
- UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin.
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A coumarin-based fluorescent chemosensor as a Sn indicator and a fluorescent cellular imaging agent. RSC Publishing. [Link]
- Luminescent Probe Based Techniques for Hypoxia Imaging. PubMed Central.
- Fluorescence quenching mechanisms. Fiveable.
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Luminescent Probe Based Techniques for Hypoxia Imaging. National Institutes of Health. [Link]
- A NIR fluorescent smart probe for imaging tumor hypoxia. PubMed Central.
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Photoinduced electron transfer. Wikipedia. [Link]
- A Probe for the Detection of Hypoxic Cancer Cells. PubMed Central.
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Fluorescence Quenching. University of Basel. [Link]
- Effects of Quenching Mechanism and Type of Quencher Association on Stern-Volmer Plots in Compartmentalized Systems. PubMed Central.
- Probable photoinduced electron transfer (PET) mechanism for nitroaromatic sensing.
- Fluorescence Quenching as a Diagnostic Tool for Prediction Reliability Assessment and Anomaly Detection in EEM-Based Water Quality Monitoring.
- An Azoreductase-Activated Self-monitoring Prodrug for Chemiluminescence Imaging and Safe Chemotherapy Breast Cancer. American Chemical Society.
- Fluorescence quenching at high quencher concentrations.
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Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules. PubMed. [Link]
-
Three-Component Synthesis and Photophysical Properties of Novel Coumarin-Based Merocyanines. PubMed. [Link]
- Role of Fluorophore–Metal Interaction in Photoinduced Electron Transfer (PET) Sensors: Time-Dependent Density Functional Theory (TDDFT) Study.
- Schematic diagram of the mechanism of fluorescence quenching of coumarins studied by 4-hydroxy-TEMPO.
- The mechanism of fluorescence quenching by contact of chemical sensor...
-
Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. PubMed. [Link]
- Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. PubMed Central.
-
Coumarin-pyridine push-pull fluorophores: Synthesis and photophysical studies. PubMed. [Link]
-
Functionalised Al(III) metal organic frameworks for fluorescence sensing of nitroaromatic vapours. ChemRxiv. [Link]
-
Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development. Nazmul Hosen. [Link]
- Application Notes and Protocols: Fluorescence Quenching Studies with 4-Chloro-6-methyl-3-nitrocoumarin. Benchchem.
- Synthesis of 4-heteroarylamino-3-nitrocoumarin derivatives 5a–h.
-
Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. [Link]
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A Comparative Guide to the Quantitative Analysis of Intracellular Thiols: Featuring 4-Morpholino-3-Nitrocoumarin
This guide provides an in-depth technical comparison of methodologies for quantifying intracellular thiols, with a special focus on the potential utility of 4-morpholino-3-nitrocoumarin (MNC). As a novel coumarin-based probe, we will explore its hypothesized mechanism and performance characteristics in contrast to established, commercially available alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their approaches to cellular thiol analysis.
The Critical Role of Intracellular Thiols in Cellular Homeostasis
Intracellular thiols, predominantly in the form of the tripeptide glutathione (GSH), are central to maintaining cellular redox balance. These molecules are critical in detoxifying reactive oxygen species (ROS), participating in redox signaling, and preserving protein function. Consequently, the accurate quantification of intracellular thiol levels is a vital tool in toxicology, drug discovery, and the study of various pathologies linked to oxidative stress.
4-Morpholino-3-nitrocoumarin (MNC): A Novel Probe for Thiol Quantification
4-Morpholino-3-nitrocoumarin (MNC) is a specialized coumarin derivative that holds promise as a selective fluorescent probe for the detection of intracellular thiols. Its design incorporates the favorable photophysical properties of the coumarin scaffold with a thiol-reactive site engineered for a "turn-on" fluorescent response.
The Chemistry of Detection: A Hypothesized Mechanism
The proposed mechanism for MNC's reaction with thiols is a nucleophilic aromatic substitution (SNAr). The coumarin ring is rendered electron-deficient by the strongly electron-withdrawing nitro group at the 3-position. This electronic arrangement facilitates the displacement of the morpholino group at the 4-position by the nucleophilic thiol group of molecules like glutathione.
This reaction is designed to induce a significant change in the fluorophore's electronic structure. Initially, the morpholino group, a reasonably good electron-donating group, influences the coumarin's fluorescence. However, upon substitution with a thiol, the resulting thioether linkage dramatically alters the intramolecular charge transfer (ICT) characteristics of the coumarin system, leading to a substantial increase in fluorescence quantum yield and a potential shift in the emission wavelength. This "turn-on" response is a highly desirable feature for a fluorescent probe, as it minimizes background signal and enhances sensitivity.
MNC [label="4-Morpholino-3-nitrocoumarin\n(Weakly Fluorescent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiol [label="R-SH\n(e.g., Glutathione)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="4-Thio-3-nitrocoumarin Adduct\n(Highly Fluorescent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Morpholine [label="Morpholine", fillcolor="#F1F3F4", fontcolor="#202124"];
MNC -> Product [label="Nucleophilic Aromatic\nSubstitution"]; Thiol -> Product; Product -> Morpholine [style=dashed, arrowhead=none];
{rank=same; MNC; Thiol;} }
Caption: Hypothesized reaction of MNC with a thiol.A Comparative Analysis of Thiol Detection Probes
The selection of an appropriate thiol probe is contingent on the specific experimental requirements, including the desired sensitivity, specificity, and compatibility with the chosen analytical platform (e.g., fluorescence microscopy, flow cytometry, or plate-based assays). Here, we compare the hypothesized performance of MNC with three widely used alternatives.
| Probe | Mechanism | Excitation (nm) | Emission (nm) | Advantages | Disadvantages |
| 4-Morpholino-3-nitrocoumarin (MNC) | Nucleophilic Aromatic Substitution | Hypothesized ~400-420 | Hypothesized ~480-520 | Potentially high signal-to-noise ("turn-on" probe); Good cell permeability. | Limited published data; Photophysical properties need empirical validation. |
| ThiolTracker™ Violet | Thiol-reactive haloalkyl group | ~405 | ~524 | Bright fluorescence; Compatible with 405 nm lasers; Good retention after fixation.[1][2] | Can react with other nucleophiles at high concentrations. |
| Monochlorobimane (MCB) | GST-catalyzed reaction with GSH | ~380 | ~461 | Relatively specific for GSH in some cell types.[3] | Can exhibit low fluorescence intensity; Lack of specificity in some cells.[4] |
| DTNB (Ellman's Reagent) | Disulfide exchange | 412 (absorbance) | N/A | Well-established, quantitative method for total thiols.[5] | Requires cell lysis; Not suitable for live-cell imaging. |
Experimental Protocols
Synthesis of 4-Morpholino-3-nitrocoumarin (MNC)
The synthesis of MNC can be achieved through a nucleophilic aromatic substitution reaction.[3]
Materials:
-
4-chloro-3-nitrocoumarin
-
Morpholine
-
Polar aprotic solvent (e.g., DMF or DMSO)
-
Deionized water
Procedure:
-
Dissolve 4-chloro-3-nitrocoumarin (1.0 mmol) in a suitable volume of DMF or DMSO.
-
Add an excess of morpholine (2.0-3.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC). Gentle heating may be applied if the reaction is slow.
-
Upon completion, pour the reaction mixture into a beaker of cold deionized water to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
The resulting 4-morpholino-3-nitrocoumarin can be further purified by recrystallization if necessary.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="Dissolve 4-chloro-3-nitrocoumarin\nin DMF/DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; add_morpholine [label="Add excess Morpholine", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="Stir at Room Temperature\n(Monitor by TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; precipitate [label="Pour into Water", fillcolor="#F1F3F4", fontcolor="#202124"]; filter [label="Filter and Wash Product", fillcolor="#F1F3F4", fontcolor="#202124"]; dry [label="Dry under Vacuum", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> dissolve; dissolve -> add_morpholine; add_morpholine -> react; react -> precipitate; precipitate -> filter; filter -> dry; dry -> end; }
Caption: Workflow for the synthesis of MNC.In Vitro Quantification of Thiols using MNC (Hypothetical Protocol)
This protocol provides a framework for the initial characterization of MNC's performance.
Materials:
-
4-morpholino-3-nitrocoumarin (MNC) stock solution in DMSO
-
Glutathione (GSH) standards
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of GSH standards in PBS.
-
Add a fixed concentration of MNC to each well containing the GSH standards and a blank (PBS only).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using excitation and emission wavelengths determined from a preliminary spectral scan of the MNC-GSH adduct.
-
Plot the fluorescence intensity against the GSH concentration to generate a standard curve.
Intracellular Thiol Staining and Imaging with MNC (Hypothetical Protocol)
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
4-morpholino-3-nitrocoumarin (MNC) stock solution in DMSO
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Seed cells in a suitable imaging vessel (e.g., glass-bottom dish or multi-well plate) and allow them to adhere overnight.
-
Wash the cells with warm PBS or HBSS.
-
Prepare a working solution of MNC in PBS or HBSS (e.g., 5-20 µM).
-
Incubate the cells with the MNC working solution at 37°C for 30-60 minutes, protected from light.
-
Wash the cells twice with warm PBS or HBSS to remove excess probe.
-
Image the cells immediately using a fluorescence microscope.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed and Culture Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; wash1 [label="Wash with PBS/HBSS", fillcolor="#F1F3F4", fontcolor="#202124"]; add_mnc [label="Incubate with MNC Solution", fillcolor="#FBBC05", fontcolor="#202124"]; wash2 [label="Wash to Remove Excess Probe", fillcolor="#F1F3F4", fontcolor="#202124"]; image [label="Fluorescence Microscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> seed_cells; seed_cells -> wash1; wash1 -> add_mnc; add_mnc -> wash2; wash2 -> image; image -> end; }
Caption: Workflow for intracellular thiol imaging with MNC.Concluding Remarks and Future Directions
4-Morpholino-3-nitrocoumarin presents an intriguing, albeit underexplored, candidate for the detection of intracellular thiols. Its synthesis is straightforward, and the hypothesized "turn-on" mechanism based on nucleophilic aromatic substitution is chemically plausible and offers the potential for high sensitivity. However, rigorous experimental validation of its photophysical properties, reaction kinetics with various biothiols, and performance in cellular systems is imperative.
Researchers are encouraged to undertake a thorough characterization of MNC, including the determination of its excitation and emission spectra, quantum yield, and specificity for thiols over other biological nucleophiles. Comparative studies against established probes such as ThiolTracker™ Violet and monochlorobimane under identical experimental conditions will be crucial in delineating its true advantages and limitations. Should its empirical performance align with its theoretical promise, MNC could become a valuable addition to the toolkit for investigating cellular redox biology.
References
- Cook, J. A., et al. (1989). Monochlorobimane does not selectively label glutathione in peripheral blood mononuclear cells. Free Radical Biology and Medicine, 6(2), 189-194.
-
ThiolTracker™ Violet dye, a new 405 nm excitable fluorescent probe for detecting intracellular thiols in imaging. The Chi-Square Works, Inc. [Link]
- Comparison of three thiol probes for determination of apoptosis-related changes in cellular redox status. (2013). Cytometry Part A, 83(9), 842-851.
-
Total Thiol Quantification Assay Kit. RayBiotech. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Detecting intracellular thiol redox state in leukaemia and heterogeneous immune cell populations: An optimised protocol for digital flow cytometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones | Semantic Scholar [semanticscholar.org]
Performance evaluation of 4-morpholino-3-nitro-coumarin in different cell lines
An Objective Guide to the In-Vitro Performance Evaluation of 4-Morpholino-3-Nitro-Coumarin in Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anticancer potential of 4-morpholino-3-nitro-coumarin (4M3NC). We will delve into the compound's likely mechanism of action based on its structural motifs, propose a robust strategy for its evaluation across different cancer cell lines, and provide detailed, field-proven protocols for key assays. This document is designed to serve as a practical guide for generating high-quality, reproducible data to assess the compound's efficacy and selectivity.
Introduction: The Rationale for Evaluating 4-Morpholino-3-Nitro-Coumarin
Coumarins represent a class of "privileged structures" in medicinal chemistry, being naturally abundant and forming the scaffold for numerous compounds with a wide array of biological activities.[1] In oncology research, coumarin derivatives have consistently demonstrated the ability to inhibit cell growth, induce programmed cell death (apoptosis), and arrest the cell cycle in cancer cells.[2][3]
The specific compound, 4-morpholino-3-nitro-coumarin, combines three key structural features that make it a compelling candidate for investigation:
-
The Coumarin Core: A versatile benzopyrone scaffold known for its anticancer properties.[4][5]
-
The Morpholino Group: The presence of a morpholine ring is a critical feature in many inhibitors of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival that is frequently deregulated in cancer.[6] The morpholine oxygen often forms a key hydrogen bond in the kinase hinge region, conferring potency and selectivity.[6]
-
The Nitro Group: Electron-withdrawing groups, such as the nitro group, are common in biologically active coumarin derivatives and can significantly influence their cytotoxic and mechanistic properties.[1][7]
This guide will outline the necessary steps to rigorously characterize the in-vitro performance of 4M3NC, comparing it against both a standard-of-care chemotherapeutic and a known mechanistic inhibitor.
Postulated Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
Based on its structural analogy to other morpholino-containing kinase inhibitors, we postulate that 4M3NC functions as an inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][9]
Inhibition of PI3K by a molecule like 4M3NC would block the phosphorylation of Akt, a key downstream effector. This action would subsequently inhibit a cascade of prosurvival signals, ultimately leading to the induction of apoptosis and arrest of the cell cycle.[10]
Figure 2: Experimental workflow for the in-vitro evaluation of 4M3NC.
Cell Culture and Treatment
-
Maintain selected cell lines in their recommended growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells into appropriate culture plates (96-well for cytotoxicity, 6-well for flow cytometry) at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Prepare stock solutions of 4M3NC and comparative compounds in sterile DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treat cells with a serial dilution of the compounds for the time specified in each protocol. Include a "vehicle-only" control (0.1% DMSO) in all experiments.
Protocol: MTT Assay for Cytotoxicity (IC₅₀ Determination)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seed cells (5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis in software like GraphPad Prism.
Protocol: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in 6-well plates and treat with the compounds at their respective IC₅₀ concentrations for 24 or 48 hours.
-
Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer.
-
Interpretation: Viable cells (Annexin V-, PI-), Early Apoptotic (Annexin V+, PI-), Late Apoptotic/Necrotic (Annexin V+, PI+).
-
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
This assay quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
-
Seed cells in 6-well plates and treat with compounds at their IC₅₀ concentrations for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will reveal the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the "sub-G1" peak is indicative of apoptotic cells with fragmented DNA. [11]
Conclusion and Future Perspectives
This guide provides a comprehensive and scientifically rigorous framework for the initial in-vitro evaluation of 4-morpholino-3-nitro-coumarin. By following these protocols, researchers can generate robust, comparative data on the compound's cytotoxicity, its ability to induce apoptosis, and its effects on the cell cycle.
Positive results from this initial screening—such as potent cytotoxicity, high selectivity for cancer cells, and clear evidence of apoptosis induction or cell cycle arrest—would provide a strong rationale for proceeding with more advanced mechanistic studies. Future steps could include Western blot analysis to confirm the inhibition of Akt phosphorylation [10]and other downstream targets, as well as progression to in-vivo studies in animal models to assess efficacy and safety.
References
Click to expand
-
New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. Available at: [Link]
-
Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation. PubMed. Available at: [Link]
-
7,8-Dihydroxy-3-(4-nitrophenyl)coumarin induces cell death via reactive oxygen species-independent S-phase cell arrest. PubMed. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Morpholino-3-nitrocoumarin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-Morpholino-3-nitrocoumarin, a compound whose constituent functional groups—coumarin, morpholine, and a nitro group—necessitate a cautious and informed approach to its handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from analogous structures and established safety protocols to ensure best practices are followed.
Deconstructing the Hazard Profile: A Triad of Risk
The disposal protocol for 4-Morpholino-3-nitrocoumarin is predicated on a thorough understanding of the hazards associated with its three primary structural components. The synergy of these groups dictates the compound's overall risk profile.
-
The Coumarin Core: Coumarin and its derivatives are known to be toxic if swallowed.[1][2] Some can also cause skin sensitization.[2] Therefore, minimizing direct contact and preventing ingestion are paramount.
-
The Morpholine Moiety: Morpholine is a flammable liquid and can cause severe skin burns and eye damage.[3][4] Its presence in the molecule suggests that 4-Morpholino-3-nitrocoumarin may share these corrosive and flammable characteristics. Handling should always occur in a well-ventilated area, away from ignition sources.[5][6]
-
The Nitro Group: Aromatic nitro compounds are a class of chemicals that require special attention due to their potential for toxicity and reactivity.[7][8] They can be harmful if swallowed and may cause skin and eye irritation.[7] Furthermore, nitroaromatic compounds can be reactive and should be segregated from strong oxidizing agents.[7]
A comprehensive understanding of these individual hazards informs the stringent personal protective equipment (PPE) and handling requirements outlined in the subsequent sections.
Quantitative Data Summary & Inferred Hazard Classification
Based on the analysis of its constituent parts, a summary of the likely hazards and necessary precautions for 4-Morpholino-3-nitrocoumarin is presented below.
| Hazard Aspect | Inferred Property/Classification | Rationale & Authoritative Source |
| Acute Toxicity (Oral) | Likely Toxic if Swallowed (Category 3 or 4) | Based on the known toxicity of coumarin and nitroaromatic compounds.[1][7] |
| Skin Corrosion/Irritation | Potential for Severe Skin Burns and Irritation | Derived from the corrosive nature of morpholine.[3][4] |
| Eye Damage/Irritation | Potential for Serious Eye Damage | Inferred from the properties of morpholine.[3][4] |
| Flammability | Potential to be a Flammable Solid | Based on the flammability of morpholine.[5][9] |
| Reactivity | Reactive with Strong Oxidizing Agents | A known characteristic of nitroaromatic compounds.[7][10] |
Procedural Workflow for Disposal
The following step-by-step protocol outlines the safe and compliant disposal of 4-Morpholino-3-nitrocoumarin. This workflow is designed to minimize risk to personnel and the environment.
Caption: Disposal Workflow for 4-Morpholino-3-nitrocoumarin.
Step-by-Step Methodologies
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Expertise & Experience: Before handling any waste, ensure you are wearing the appropriate PPE. This includes, at a minimum, chemical-resistant nitrile gloves, safety goggles, and a flame-retardant lab coat.[5] Given the potential for respiratory irritation, all handling of 4-Morpholino-3-nitrocoumarin and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
2. Waste Segregation and Collection:
-
Trustworthiness: Proper segregation is critical to prevent dangerous chemical reactions. Designate a specific waste stream for organic nitro compounds. Crucially, do not mix 4-Morpholino-3-nitrocoumarin waste with strong oxidizing agents, acids, or bases. [7][10]
-
Container Selection: Use a dedicated, leak-proof container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition with a secure, tight-fitting lid.[11]
3. Labeling:
-
Authoritative Grounding: Adherence to labeling requirements from regulatory bodies like the Occupational Safety and Health Administration (OSHA) is mandatory.[12][13] Clearly label the waste container with "Hazardous Waste," the full chemical name "4-Morpholino-3-nitrocoumarin," and an indication of its primary hazards (e.g., "Toxic," "Corrosive," "Flammable").
4. Interim Storage:
-
Trustworthiness: Store the sealed waste container in a designated satellite accumulation area. This area should be clearly marked, have secondary containment to mitigate spills, and be segregated from incompatible chemicals.
5. Final Disposal:
-
Authoritative Grounding: The final disposal of hazardous waste must be conducted in accordance with institutional, local, state, and federal regulations.[11] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Provide them with a complete and accurate description of the waste.
Spill Management Protocol
In the event of a spill, prompt and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure the area is well-ventilated, preferably by ensuring the chemical fume hood is operational.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[7] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[6]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 4-Morpholino-3-nitrocoumarin, thereby upholding the highest standards of laboratory safety and environmental responsibility.
References
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Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
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ResearchGate. (2023). Nitro-coumarins (N1–N3) and amino-coumarins (A1–A3) molecular.... Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Morpholine: Properties, Safety, and Purchasing Insights. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxy-3-nitrocoumarin. Retrieved from [Link]
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Personal protective equipment for handling Coumarin, 4-morpholino-3-nitro-
Comprehensive Safety Protocol: Handling Coumarin, 4-morpholino-3-nitro-
As Senior Application Scientist, this guide provides essential safety and operational protocols for handling Coumarin, 4-morpholino-3-nitro-. This document moves beyond a simple checklist to instill a deep understanding of the why behind each safety measure, ensuring a self-validating system of laboratory safety. The procedures outlined here are designed for researchers, scientists, and drug development professionals who may work with this or structurally similar nitro-coumarin compounds.
Hazard Assessment: Understanding the Compound
Coumarin, 4-morpholino-3-nitro-, as a member of the nitro-coumarin family, must be treated with significant caution. While specific toxicological data for this exact molecule is not widely published, the known hazards of parent coumarin and related nitro-aromatic compounds provide a strong basis for a rigorous safety assessment. Coumarins can be toxic if swallowed and may cause allergic skin reactions.[1] The presence of a nitro group often increases the toxicological risk profile of aromatic compounds.
Primary Hazards:
-
Acute Toxicity (Oral): Related coumarin compounds are classified as toxic if swallowed.[1][2][3][4] Ingestion can lead to immediate health complications, requiring urgent medical intervention.[1][2]
-
Skin Irritation & Sensitization: Direct contact may cause skin irritation.[5] More critically, some coumarins are known skin sensitizers, meaning repeated exposure can lead to an allergic reaction.[6]
-
Serious Eye Irritation: As a fine powder, the compound poses a significant risk of causing serious eye irritation upon contact.[5]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[5] All procedures that could generate aerosols or dust must be controlled.[7][8]
| Hazard Classification | Potential Effect | Primary Exposure Route |
| Acute Toxicity | Toxic if swallowed.[1][2][3][4] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation.[5] | Dermal Contact |
| Skin Sensitization | May cause an allergic skin reaction.[6] | Dermal Contact |
| Eye Damage/Irritation | Causes serious eye irritation.[5] | Eye Contact |
| STOT - Single Exposure | May cause respiratory irritation.[5] | Inhalation |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure.[9][10] It is not a substitute for robust engineering controls but a critical final barrier.
The principal engineering control is to handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7][11]
-
Primary Control: Always handle Coumarin, 4-morpholino-3-nitro- in a chemical fume hood with proper airflow.
-
Secondary Control: For situations where a fume hood is not feasible (e.g., cleaning large spills), a respirator is necessary. A particulate filter device (such as a P3 filter for Europe or N95/P100 for the US) is recommended for dusts.[2][5]
Given the risk of serious eye irritation, eye protection is non-negotiable.
-
Minimum Requirement: Use safety glasses with side shields, approved under standards such as EN166 (EU) or ANSI Z87.1 (US).[8]
-
Best Practice: For any procedure involving risk of splashing or significant dust generation, upgrade to chemical splash goggles.[10][12] A face shield worn over safety glasses provides an additional layer of protection.[8][11]
Preventing dermal contact is crucial to avoid irritation and potential sensitization.
-
Gloves: Wear chemical-resistant gloves. Nitrile gloves (>0.11 mm thickness) are a suitable choice.[1] Always inspect gloves for tears or holes before use.[8] Use proper glove removal technique to avoid contaminating your skin.[8]
-
Lab Coat: A clean, buttoned lab coat must be worn at all times to protect skin and personal clothing from contamination.[11][12]
-
Attire: Long pants and fully enclosed shoes are mandatory in any laboratory where hazardous chemicals are handled.[12]
Caption: PPE selection workflow based on hazard assessment.
Operational and Disposal Plans
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[11] Confirm the chemical fume hood is operational. Clear the workspace of any unnecessary items.
-
PPE Donning: Don PPE in the following order: lab coat, safety goggles/face shield, and finally, gloves.
-
Weighing & Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.[7] Use tools like spatulas to avoid direct contact.
-
Post-Handling: After handling, decontaminate any equipment used. Wipe down the work surface inside the fume hood.
-
PPE Doffing: Remove PPE carefully to avoid cross-contamination. Remove gloves first using the proper technique, followed by the lab coat and eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[5][8][12]
-
Evacuate & Alert: Immediately alert others in the vicinity. Evacuate the immediate area of the spill.[8]
-
Assess: From a safe distance, assess the extent of the spill. For a large spill, contact your institution's emergency response team.
-
Secure Area: Restrict access to the spill area.
-
PPE: Don appropriate PPE, including respiratory protection (respirator with particulate filter), chemical goggles, a lab coat, and heavy-duty gloves.[5][8]
-
Contain & Clean: Cover the spill with an absorbent material from a chemical spill kit. Mechanically take up the material without creating dust.[1][2][5][13] Place the contaminated material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Ventilate: Allow the area to ventilate before resuming work.[2][5][13]
Caption: Step-by-step emergency response plan for a chemical spill.
Chemical waste and contaminated materials must be disposed of according to institutional and local regulations.[11]
-
Chemical Waste: Collect all waste containing Coumarin, 4-morpholino-3-nitro- in a designated, clearly labeled, and sealed hazardous waste container.[5][8][11]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable items in the designated hazardous waste stream.[8] Do not discard them in the regular trash.
-
Environmental Protection: Never empty this chemical or its containers into drains or the environment.[3][5]
First Aid Measures
In case of accidental exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water.[8] If irritation or a rash occurs, get medical advice.
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Call a poison center or doctor immediately for treatment advice.[1][2]
By adhering to these comprehensive guidelines, you establish a robust safety culture that protects yourself, your colleagues, and the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
